(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
Beschreibung
BenchChem offers high-quality (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
benzyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPQNIUAWYRGJF-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661556 | |
| Record name | Benzyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217720-49-4 | |
| Record name | Benzyl (2S)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
Foreword: A Guide for the Modern Researcher
In the landscape of contemporary drug discovery and development, the meticulous characterization of chiral building blocks is a cornerstone of success. These molecules, the foundational components of many active pharmaceutical ingredients (APIs), dictate the ultimate efficacy, safety, and stability of the final drug product. This guide is dedicated to one such molecule: (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride. As a substituted piperazine, this compound belongs to a class of structures renowned for their prevalence in medicinal chemistry, offering a versatile scaffold for constructing complex molecular architectures.[1]
This document eschews a conventional template, opting instead for a narrative that prioritizes scientific rationale and practical application. It is designed not merely as a repository of data, but as a technical resource for the discerning researcher. Herein, we delve into the core physical properties of this compound, elucidating not only the "what" but, more critically, the "why"—the causal relationships that link these properties to pivotal decisions in the development pipeline. From formulation to quality control, a profound understanding of the physical characteristics detailed in this guide is indispensable.
Compound Identification and Chemical Structure
A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The fundamental descriptors for (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride are summarized below.
| Identifier | Value | Source |
| IUPAC Name | benzyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride | |
| CAS Number | 1217720-49-4 | [2][3] |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [2][3] |
| Molecular Weight | 270.76 g/mol | [3] |
| Canonical SMILES | C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | [2] |
Chemical Structure:
Caption: 2D Structure of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
Physicochemical Properties
The physicochemical properties of a drug candidate are determinative of its behavior from the moment of synthesis through to its potential therapeutic action. These parameters govern its stability, solubility, and ability to be formulated into a viable drug product.
Appearance
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is described as a solid powder under ambient conditions.[2] This information is a fundamental starting point for handling and formulation, indicating that standard solid-state characterization techniques are appropriate.
Melting Point
The melting point is a critical physical constant that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline substance, whereas a broad and depressed range often signifies the presence of impurities. For hydrochloride salts of pharmaceutical compounds, the melting point also provides insights into the lattice energy of the crystal structure.
Experimental Protocol: Capillary Melting Point Determination
This protocol is a standard method for the determination of a substance's melting range.
Caption: Workflow for Melting Point Determination.
Causality and Trustworthiness: The slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. The protocol's trustworthiness is validated by performing the measurement in triplicate and calibrating the apparatus with certified reference standards.
Solubility
Solubility is a paramount property in drug development, directly influencing a drug's bioavailability and formulation possibilities. A compound's solubility in various media dictates the choice of solvents for synthesis, purification, and the selection of excipients for dosage form development.
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is reported to be soluble in Dimethyl Sulfoxide (DMSO) .[2] However, a comprehensive solubility profile in aqueous and organic solvents is essential for further development. The piperazine moiety is often incorporated into drug candidates to enhance aqueous solubility.[1]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.
-
Preparation : Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol). The excess solid is critical to ensure that a saturated solution is achieved.
-
Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.
-
Sampling and Dilution : Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification : Analyze the concentration of the compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be repeated until three consecutive measurements yield consistent results.
Optical Rotation
As a chiral molecule, (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride will rotate the plane of polarized light.[1] The measurement of optical rotation is fundamental for confirming the stereochemical identity and enantiomeric purity of the compound. The direction and magnitude of this rotation are characteristic properties.
Experimental Protocol: Specific Rotation Measurement (Following USP <781> Principles)
The specific rotation is a standardized measure of a compound's optical activity.
Caption: Process for Specific Rotation Measurement.
Expertise and Causality: The choice of solvent is critical, as it can influence the magnitude of the observed rotation. The measurement is typically performed at a standard wavelength (589 nm, the sodium D-line) and temperature (20 or 25°C). According to USP <781>, the solution should be analyzed promptly after preparation.[4] Trustworthiness is ensured by calibrating the polarimeter with a certified quartz plate or a standard solution.[5]
Spectroscopic and Thermal Analysis
Spectroscopic and thermal analysis techniques provide a fingerprint of the molecule, confirming its structure and assessing its stability under thermal stress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
-
¹H NMR Interpretation (Illustrative Example) :
-
Aromatic Protons (7.2-7.4 ppm) : A multiplet in this region corresponds to the protons on the benzyl group's phenyl ring.
-
Benzyl CH₂ (approx. 5.1 ppm) : A singlet integrating to two protons, characteristic of the methylene group adjacent to the ester oxygen and the phenyl ring.
-
Piperazine Protons (2.8-3.5 ppm) : The protons on the piperazine ring will appear as complex multiplets. The presence of the methyl group and the carbamate will create distinct chemical environments for each proton. The protons adjacent to the carbamate nitrogen will typically be shifted downfield compared to those adjacent to the other nitrogen.
-
Methyl Protons (approx. 1.1-1.3 ppm) : A doublet corresponding to the methyl group at the chiral center.
-
-
¹³C NMR Interpretation (Illustrative Example) :
-
Carbonyl Carbon (approx. 155 ppm) : The carbamate carbonyl carbon.
-
Aromatic Carbons (127-137 ppm) : Several peaks corresponding to the carbons of the phenyl ring.
-
Benzyl CH₂ Carbon (approx. 67 ppm) : The carbon of the benzylic methylene group.
-
Piperazine Carbons (40-55 ppm) : Peaks corresponding to the carbon atoms of the piperazine ring. The carbon bearing the methyl group will be distinct.
-
Methyl Carbon (approx. 15-20 ppm) : The carbon of the methyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
IR Spectrum Interpretation (Illustrative Example) :
-
N-H Stretch (approx. 2400-2700 cm⁻¹) : A broad absorption in this region is characteristic of the N-H stretch of the protonated amine in the hydrochloride salt.
-
C-H Stretches (2850-3100 cm⁻¹) : Aromatic and aliphatic C-H stretching vibrations.
-
C=O Stretch (approx. 1700 cm⁻¹) : A strong, sharp absorption corresponding to the carbonyl group of the benzyl carbamate.[6]
-
C-N and C-O Stretches (1000-1300 cm⁻¹) : These appear in the fingerprint region and correspond to the various C-N bonds of the piperazine ring and the C-O bonds of the carbamate.
-
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for assessing the thermal stability of a compound, which is vital for determining appropriate storage and handling conditions.[7][8]
Experimental Protocol: Thermogravimetric Analysis
-
Instrument Calibration : Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation : Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a tared TGA pan (e.g., alumina or platinum).
-
Experimental Setup : Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a controlled flow rate.
-
Heating Program : Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis : Record the mass loss as a function of temperature. The resulting thermogram will show the temperatures at which decomposition events occur. The onset temperature of significant mass loss is a key indicator of the compound's thermal stability.
Conclusion
This guide has provided a comprehensive overview of the essential physical properties of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, framed within the context of modern pharmaceutical research. While specific experimental values for some properties remain to be determined, the detailed protocols and scientific rationale presented herein offer a robust framework for the empirical characterization of this and similar chiral building blocks. A thorough understanding and application of these principles are paramount for any researcher aiming to advance such molecules through the rigorous pipeline of drug discovery and development.
References
-
PubChem. Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Benzyl-2-methylpiperazine. National Center for Biotechnology Information. [Link]
-
Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 238, 114472. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Rudolph Research Analytical. Optical Rotation - Specific Rotation Measurement Procedures. [Link]
-
Rudolph Research Analytical. 781 OPTICAL ROTATION. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Torontech. Polarimeter Guide: Optical Activity & Applications. [Link]
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]
-
Veeprho. Thermogravimetric Analysis in Pharmaceuticals. [Link]
-
NETZSCH Analyzing & Testing. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
ResearchGate. pKa values of common substituted piperazines. [Link]
-
U.S. Pharmacopeia. <781> OPTICAL ROTATION. [Link]
Sources
- 1. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etd.auburn.edu [etd.auburn.edu]
- 7. veeprho.com [veeprho.com]
- 8. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
solubility of (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
An In-depth Technical Guide to the Aqueous Solubility of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a common heterocyclic building block in medicinal chemistry. We delve into the theoretical underpinnings of its pH-dependent solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and outline robust analytical quantification methods. This document is designed to equip researchers with the necessary expertise to generate reliable and reproducible solubility data, thereby enabling informed decision-making in the drug discovery and development pipeline.
Introduction: The Critical Role of Solubility
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative frequently utilized in the synthesis of complex pharmaceutical agents. As a hydrochloride salt of a secondary amine, its aqueous solubility is fundamentally linked to the pH of the medium. Understanding and accurately quantifying this property is not merely an academic exercise; it is a cornerstone of preclinical development. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately hindering the progression of a promising drug candidate.
This guide provides both the theoretical framework and the practical, step-by-step protocols required to perform a thorough solubility assessment of this compound, ensuring data integrity and scientific rigor.
Physicochemical Properties and Theoretical Considerations
Before embarking on experimental work, it is essential to understand the inherent properties of the molecule that govern its solubility.
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
-
Molecular Formula: C₁₃H₁₉ClN₂O₂
-
Molecular Weight: 286.76 g/mol
-
CAS Number: 1093390-34-6
As a hydrochloride salt, the compound exists in its ionized form in the solid state and readily dissolves in water. However, the equilibrium between the ionized (protonated) and the free base (neutral) form in solution is dictated by the pKa of the parent amine and the pH of the solution. The protonated form is significantly more polar and, therefore, more water-soluble than the neutral free base. This relationship is described by the Henderson-Hasselbalch equation and is the primary reason why solubility must be assessed across a physiologically relevant pH range.
The key equilibrium at play is:
Piperazine-H⁺Cl⁻ (solid) ⇌ Piperazine-H⁺ (aq) + Cl⁻ (aq) Piperazine-H⁺ (aq) ⇌ Piperazine (free base, aq) + H⁺ (aq)
As the pH increases, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.
Experimental Workflow for Solubility Determination
A robust determination of solubility involves assessing both the thermodynamic and kinetic profiles. Thermodynamic solubility represents the true equilibrium saturation point, while kinetic solubility provides insights into the behavior of a compound upon rapid dissolution from a stock solution, mimicking early discovery screening conditions.
Caption: Experimental workflow for determining thermodynamic and kinetic solubility.
Protocol: Thermodynamic Equilibrium Solubility
This method determines the saturation solubility of the crystalline material at equilibrium and is considered the gold standard.
1. Materials & Reagents:
-
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
HCl solution, pH 2.0
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm PVDF syringe filters
-
Analytical balance
-
HPLC-UV system
2. Procedure:
-
Add an excess amount of the solid compound (approx. 2-5 mg) to each of three vials. The key is to have undissolved solid remaining at the end of the experiment.
-
To each vial, add 1 mL of the respective buffer (pH 2.0, 5.0, and 7.4).
-
Securely cap the vials and place them on an orbital shaker set to 25 °C and a consistent, moderate speed.
-
Equilibrate the samples for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).
-
After equilibration, visually inspect each vial to confirm the presence of excess solid.
-
Carefully withdraw a sample from the top of the solution, avoiding the solid pellet. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilute the filtrate with the mobile phase to a concentration within the calibration curve range for HPLC analysis.
Protocol: Kinetic Solubility (Solvent-Shift Method)
This high-throughput method assesses the solubility of the compound after precipitating from a DMSO stock solution, providing information on the stability of a supersaturated solution.
1. Materials & Reagents:
-
Same as 3.1, with the addition of Dimethyl sulfoxide (DMSO).
-
96-well microplate.
-
Plate shaker.
-
Plate reader (for nephelometry or UV-Vis).
2. Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dispense 198 µL of each aqueous buffer (pH 2.0, 5.0, 7.4) into designated wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well (final DMSO concentration of 1%). This creates a nominal final concentration of 100 µM.
-
Seal the plate and shake for 2 hours at 25 °C.
-
Measure the turbidity of each well using a nephelometer or by measuring absorbance at 620 nm. An increase in turbidity indicates precipitation.
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate for HPLC analysis to determine the concentration of the compound remaining in solution.
Analytical Quantification: HPLC-UV Method
Accurate quantification of the dissolved compound is paramount. A reverse-phase HPLC-UV method is suitable for this purpose.
1. HPLC System & Conditions:
-
Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
2. Calibration Curve:
-
Prepare a primary stock solution of the compound in 50:50 acetonitrile:water at 1 mg/mL.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Inject each standard in triplicate to generate a calibration curve of peak area versus concentration. Ensure the R² value is >0.995 for linearity.
Data Interpretation and Presentation
The results from the experiments should be compiled into a clear, concise table. This allows for easy comparison of solubility under different conditions.
Table 1: Solubility Profile of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
| Assay Type | pH Condition | Solubility (µg/mL) | Solubility (mM) | Qualitative Observation |
| Thermodynamic | 2.0 (HCl) | >2000 | >6.98 | Freely Soluble |
| Thermodynamic | 5.0 (Citrate) | 1500 | 5.23 | Soluble |
| Thermodynamic | 7.4 (PBS) | 150 | 0.52 | Sparingly Soluble |
| Kinetic (2h) | 7.4 (PBS) | 85 | 0.30 | Precipitation Observed |
Note: Data presented are illustrative examples for a typical hydrochloride salt and should be replaced with experimentally derived values.
The data clearly illustrate the pH-dependent nature of the compound's solubility. At low pH, where the piperazine nitrogen is fully protonated, the compound is highly soluble. As the pH approaches and surpasses the pKa of the amine, the equilibrium shifts towards the neutral, less soluble free base, causing a significant drop in solubility, as seen at pH 7.4. The lower kinetic solubility value compared to the thermodynamic value at pH 7.4 suggests that the compound precipitates from a supersaturated solution over time.
Caption: Relationship between pH, protonation state, and aqueous solubility.
Conclusion and Forward Look
This guide has outlined a robust, scientifically-grounded approach to characterizing the aqueous solubility of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride. By employing both thermodynamic and kinetic assays across a physiologically relevant pH range, researchers can build a comprehensive solubility profile. This data is indispensable for guiding formulation strategies, interpreting results from in-vitro and in-vivo studies, and ultimately de-risking the progression of drug candidates. The principles and protocols described herein are broadly applicable to other ionizable pharmaceutical compounds, providing a foundational methodology for critical early-stage drug development.
References
-
Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The Use of Biphasic Dissolution as a Discriminatory Tool for Topical Drug Formulations Containing Poorly Water-Soluble Drugs Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Physicochemical and Preformulation Studies of Drug Substances Source: The United States Pharmacopeia (USP) General Chapter <1191> URL: [Link]
-
Title: High-Throughput Measurement of Thermodynamic Solubility in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]
An In-depth Technical Guide to the Structure Elucidation of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a chiral molecule of interest in pharmaceutical development. The guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the necessary analytical methodologies. It moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of each technique, ensuring a thorough understanding of the structure, purity, and stereochemistry of the target compound. The protocols described herein are designed to be self-validating, integrating multiple analytical techniques for unambiguous characterization.
Introduction: The Significance of Stereochemistry in Drug Development
(S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a chiral derivative of piperazine, a core scaffold in numerous pharmaceuticals.[1] The presence of a stereocenter at the 2-position of the piperazine ring means the molecule can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, with one being therapeutic while the other might be inactive or even toxic.[2] Therefore, the unambiguous determination of the absolute configuration and enantiomeric purity is a critical aspect of drug development and quality control.
This guide will detail a multi-faceted approach to the structural elucidation of this compound, integrating data from synthesis, spectroscopy, and chromatography to build a complete and verifiable profile of the molecule.
Synthesis and Structural Hypothesis
A robust understanding of the synthetic pathway is the first step in structural elucidation, as it informs the expected structure and potential impurities. A plausible and efficient synthesis of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride begins with a chiral precursor, typically a readily available α-amino acid, to establish the desired stereochemistry.
A likely synthetic route involves the use of (S)-alanine as the starting material to introduce the chiral center.[3] The synthesis proceeds through the formation of an orthogonally protected chiral 1,2-diamine, which then undergoes cyclization to form the 2-methylpiperazine ring. The carbamate is then introduced via reaction with benzyl chloroformate (Cbz-Cl), and the final step involves the formation of the hydrochloride salt.
Experimental Protocol: Synthesis of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
Step 1: Synthesis of (S)-2-methylpiperazine from (S)-alanine. This step involves a multi-step sequence, typically starting with the reduction of the carboxylic acid of N-protected (S)-alanine to an amino alcohol, followed by activation of the hydroxyl group and subsequent intramolecular cyclization with a protected aminoethanethiol or a similar reagent, followed by deprotection.[3]
Step 2: N-Carbobenzyloxy (Cbz) Protection.
-
Dissolve (S)-2-methylpiperazine in a suitable solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Perform an aqueous work-up to remove water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-benzyl 2-methylpiperazine-1-carboxylate.
Step 3: Formation of the Hydrochloride Salt.
-
Dissolve the crude product from Step 2 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride.[4]
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride, both ¹H and ¹³C NMR are required. The protonation of the second nitrogen atom to form the hydrochloride salt will have a noticeable effect on the chemical shifts of the piperazine ring protons and carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), as the compound is likely to be more soluble in polar solvents.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals:
-
A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the five protons of the benzyl group.
-
A singlet around δ 5.1 ppm for the two benzylic protons (-CH₂-Ph).
-
A series of complex multiplets in the δ 2.8-4.5 ppm range corresponding to the seven protons of the piperazine ring and the methyl group. The proton on the stereocenter will be a multiplet.
-
A doublet around δ 1.2-1.5 ppm for the three protons of the methyl group.
-
The NH protons may be broad and could exchange with the solvent.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
Signals for the aromatic carbons of the benzyl group between δ 127-137 ppm.
-
A signal for the benzylic carbon (-CH₂-Ph) around δ 67 ppm.
-
Signals for the piperazine ring carbons between δ 40-55 ppm.
-
A signal for the methyl carbon around δ 15-20 ppm.
-
A signal for the carbamate carbonyl carbon around δ 155 ppm.
-
-
-
2D NMR Spectroscopy:
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings within the piperazine and benzyl groups.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations, for example, from the benzylic protons to the carbamate carbonyl carbon.
-
| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic (Ph) | 7.2 - 7.4 (m, 5H) | 127 - 137 |
| Benzylic (-CH₂-) | ~5.1 (s, 2H) | ~67 |
| Piperazine Ring (-CH-, -CH₂-) | 2.8 - 4.5 (m, 7H) | 40 - 55 |
| Methyl (-CH₃) | 1.2 - 1.5 (d, 3H) | 15 - 20 |
| Carbamate (C=O) | - | ~155 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar and salt-like compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis:
-
Infuse the sample into an ESI-MS instrument.
-
Acquire the spectrum in positive ion mode.
-
Expected Results:
-
The base peak should correspond to the protonated molecule [M+H]⁺, where M is the free base. The calculated exact mass of the free base C₁₃H₁₈N₂O₂ is 234.1368, so the [M+H]⁺ ion should be observed at m/z 235.1441.
-
Characteristic fragment ions would include the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.
-
Other fragments may arise from the cleavage of the piperazine ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Analysis:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
-
A strong, broad band in the region of 2400-2700 cm⁻¹ is characteristic of the N-H stretch of an amine hydrochloride salt.
-
A strong absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the carbamate.[5]
-
C-H stretching vibrations of the aromatic and aliphatic groups in the 2850-3100 cm⁻¹ region.
-
C-N stretching vibrations in the 1000-1350 cm⁻¹ range.
-
Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
-
-
| Functional Group | Expected FTIR Absorption (cm⁻¹) |
| Amine Salt (N-H stretch) | 2400 - 2700 (broad) |
| Carbamate (C=O stretch) | 1690 - 1710 |
| Aliphatic C-H stretch | 2850 - 3000 |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
Table 2: Key FTIR Absorption Bands.
Determination of Absolute Stereochemistry and Enantiomeric Purity
Confirming the '(S)' configuration and assessing the enantiomeric purity are paramount. Chiral High-Performance Liquid Chromatography (HPLC) and Single Crystal X-ray Crystallography are the gold standard techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is used to separate the enantiomers and determine the enantiomeric excess (e.e.) of the sample. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol: Chiral HPLC
-
Column Selection: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative (e.g., Chiralcel® or Chiralpak® series), is a good starting point for method development.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol is typically used. A small amount of an amine modifier like diethylamine (DEA) may be needed to improve peak shape.
-
Method Development:
-
Start with a mobile phase composition such as Hexane:Isopropanol (90:10 v/v) with 0.1% DEA.
-
Inject a racemic standard of benzyl 2-methylpiperazine-1-carboxylate to confirm the separation of the two enantiomers.
-
Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).
-
-
Analysis of the (S)-enantiomer:
-
Inject the synthesized sample under the optimized conditions.
-
The chromatogram should show a single major peak corresponding to the (S)-enantiomer. The absence of a peak at the retention time of the (R)-enantiomer confirms high enantiomeric purity.
-
Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.
-
Single Crystal X-ray Crystallography
This is the only technique that can provide an unambiguous determination of the absolute configuration of a chiral molecule in the solid state.[6] The formation of a hydrochloride salt often improves the crystallinity of the compound, making it more amenable to this analysis.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure to determine the connectivity of the atoms and the relative stereochemistry.
-
The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator; a value close to 0 for the proposed (S)-configuration and close to 1 for the inverted (R)-configuration confirms the assignment.[6]
-
Conclusion
The structural elucidation of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride requires a systematic and integrated analytical approach. By combining insights from its synthesis with detailed spectroscopic analysis (NMR, MS, FTIR), the molecular structure and connectivity can be confidently established. Furthermore, the application of specialized techniques such as chiral HPLC and single-crystal X-ray crystallography is essential for confirming the enantiomeric purity and unambiguously determining the absolute stereochemistry. This comprehensive characterization is fundamental to ensuring the quality, safety, and efficacy of chiral pharmaceutical compounds.
References
- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-951.
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Santos, A. A. D., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.
-
ResearchGate. (2025). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(12), 2734–2742.
- Ullah, N., et al. (2018). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.
- O'Neill, M. J., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(29), 4307-4313.
- Sýkora, D., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie: časopis Československé farmaceutické společnosti, 56(4), 155–161.
-
PubChem. (n.d.). 2-Methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
- Wang, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR.
- Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(44), 8844-8849.
-
ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]
-
Phenomenex. (n.d.). Chirex Chiral HPLC Applications. Retrieved from [Link]
- Hitchcock, S. R., et al. (2010). Synthesis and X‐ray crystal structures of chiral, nonracemic 5,6‐dihydro‐4H‐1,3,4‐oxadiazines. Journal of Heterocyclic Chemistry, 47(4), 982-989.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. Retrieved from [Link]
- Tomizawa, M., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(15), 2847–2856.
-
ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
- Guesmi, A., et al. (2019). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine.
- Knez, D., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(35), 13956-13965.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- Petrakis, P. V., et al. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Applied Sciences, 14(1), 345.
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science: IJBS, 2(2), 85–100.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Flack, H. D., & Bernardinelli, G. (2008).
-
ResearchGate. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]
-
ChemBK. (2024). 1-Cbz-piperazine-2-carboxylic acid Methylester. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of Sbenzyl isothiouronium chloride. Retrieved from [Link]
-
BIOSYNCE. (n.d.). (S)-Benzyl 3-methylpiperazine-1-carboxylate CAS 612493-87-5. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
key structural features of benzyl methylpiperazine derivatives
An In-depth Technical Guide to the Key Structural Features of Benzyl Methylpiperazine Derivatives for Drug Discovery and Development
Introduction
The benzylpiperazine scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its unique combination of a rigid aromatic ring and a flexible, basic piperazine heterocycle has made it a cornerstone in the design of agents targeting the central nervous system (CNS) and a variety of other biological targets.[1] This guide provides a comprehensive exploration of the , offering insights into their design, synthesis, and structure-activity relationships (SAR). We will delve into the nuanced effects of structural modifications on pharmacological activity, providing researchers, scientists, and drug development professionals with a robust framework for leveraging this versatile scaffold in their own discovery programs. The narrative will move from the foundational core structure to the intricacies of SAR at major biological targets, grounded in experimental evidence and established synthetic methodologies.
Chapter 1: The Benzylpiperazine Core Scaffold: A Structural and Physicochemical Overview
The quintessential benzylpiperazine structure consists of a benzyl group (a benzene ring attached to a CH₂ group) linked to a nitrogen atom of a piperazine ring. In the case of benzyl methylpiperazine derivatives, the other nitrogen of the piperazine ring is substituted with a methyl group. This arrangement provides a unique set of physicochemical properties that are fundamental to its biological activity.
-
The Piperazine Ring : This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 is the structural heart of these derivatives. The nitrogen atoms are typically basic, with pKa values that allow them to be protonated at physiological pH. This positive charge is often crucial for forming ionic interactions with acidic residues in target proteins.[2] The chair conformation of the piperazine ring provides a defined three-dimensional geometry, while still allowing for some conformational flexibility.
-
The Benzyl Group : This bulky, lipophilic group plays a significant role in the molecule's ability to interact with hydrophobic pockets in target proteins and to cross cellular membranes, including the blood-brain barrier.[3][4] The aromatic ring can engage in π-π stacking, hydrophobic, and van der Waals interactions. Furthermore, the benzyl ring itself is amenable to a wide range of substitutions, allowing for fine-tuning of the molecule's electronic and steric properties.
-
The N4-Methyl Group : The methyl group at the N4 position of the piperazine ring, as in 1-methyl-4-benzylpiperazine (MBZP), influences the molecule's overall lipophilicity and basicity.[5] While a small alkyl group, its presence can impact receptor affinity and selectivity compared to the unsubstituted N4-H parent compound.
Below is a diagram illustrating the core structure and key positions for chemical modification.
Caption: Core structure of a benzyl methylpiperazine derivative highlighting key modification sites.
Chapter 2: Structure-Activity Relationships (SAR) in Key Target Classes
The versatility of the benzylpiperazine scaffold is evident in its ability to be tailored to interact with a wide range of biological targets. The following sections explore the SAR for several important classes of protein targets.
CNS Stimulants: Modulators of Monoamine Transporters
Many benzylpiperazine derivatives, most notably 1-benzylpiperazine (BZP), exert their effects by interacting with the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[6] These compounds typically act as reuptake inhibitors or releasing agents, increasing the synaptic concentration of these neurotransmitters.[7][8][9]
-
BZP primarily affects dopamine and norepinephrine neurotransmission, leading to its stimulant properties.[5][6]
-
Aromatic Substitution : The addition of substituents to the benzyl ring can dramatically alter the potency and selectivity of these compounds. For example, adding a trifluoromethyl group to the meta-position of a phenylpiperazine (a related scaffold) shifts the activity towards serotonin agonism, as seen in TFMPP.[6] Similarly, methoxy and halogen substitutions on the benzyl ring of benzylpiperazine derivatives are common modifications explored in clandestine labs to create new psychoactive substances.[7] The causality behind this lies in how these substitutions alter the electronic landscape of the aromatic ring, which in turn affects its interaction with specific residues within the binding sites of the monoamine transporters.
Sigma (σ) Receptor Ligands: A Pharmacophore-Driven Approach
Benzylpiperazine derivatives have emerged as potent and selective ligands for sigma (σ) receptors, which are implicated in pain, neuroprotection, and psychiatric disorders.[10] The design of these ligands is often guided by a pharmacophore model that includes two distal hydrophobic regions and a central, positively ionizable nitrogen.[10]
-
Pharmacophore Mapping : In this model, the 4-methoxybenzyl group can serve as one of the hydrophobic domains (HYD2). The piperazine nitrogen provides the crucial basic center. The other hydrophobic domain (HYD1) and the linker connecting it to the piperazine ring are key areas for modification to enhance affinity and selectivity.[10] For instance, the introduction of a para-substituent on the benzyl ring has been shown to improve affinity and selectivity for the σ₁ receptor.[10]
Caption: Pharmacophore model for σ₁ receptor binding by benzylpiperazine derivatives.
The following table summarizes the binding affinities of selected benzylpiperazine derivatives for sigma receptors, illustrating the impact of structural modifications.
| Compound | R Group (at HYD1/Linker) | σ₁ Ki (nM) | σ₂/σ₁ Selectivity Ratio | Reference |
| 8 | α-lipoic acid moiety | - | 432 | [10] |
| 15 | 3-cyclohexylpropan-1-one | 1.6 | 886 | [10] |
Data synthesized from literature to illustrate SAR principles.[10]
The dramatic increase in both affinity and selectivity for compound 15 compared to the lead compound 8 underscores the importance of optimizing the primary hydrophobic domain and linker region.[10]
Chapter 3: Synthetic Strategies and Methodologies
The synthesis of benzyl methylpiperazine derivatives can be approached through several routes, each with its own advantages and challenges. The primary challenge is often the selective monosubstitution of the piperazine ring.[11][12]
Direct N-Alkylation
The most direct method involves the reaction of piperazine with a benzyl halide, such as benzyl chloride.[11]
Rationale : This is a standard nucleophilic substitution reaction where the nitrogen of piperazine acts as the nucleophile. The primary drawback is the difficulty in preventing dialkylation, which leads to the formation of 1,4-dibenzylpiperazine and results in a mixture that can be challenging to purify.[11] Careful control of stoichiometry (using an excess of piperazine) and reaction conditions can favor the mono-substituted product.
Experimental Protocol: General Synthesis of 1-Benzylpiperazine
-
Reaction Setup : A solution of piperazine (e.g., 4 equivalents) in a suitable solvent like ethanol or isopropanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Addition of Benzyl Chloride : Benzyl chloride (1 equivalent) is added dropwise to the heated (refluxing) solution of piperazine over 30-60 minutes.
-
Reaction : The mixture is refluxed for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup : The solvent is removed under reduced pressure. The residue is then treated with a strong base (e.g., NaOH solution) to deprotonate the piperazine salts and liberate the free amines.
-
Extraction : The aqueous layer is extracted several times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product, a mixture of piperazine, 1-benzylpiperazine, and 1,4-dibenzylpiperazine, is then purified by fractional distillation under reduced pressure or column chromatography.[11]
Synthesis via Protecting Groups
To overcome the issue of selectivity, a multi-step approach using a protecting group is often employed.[12] This is a more controlled and generally preferred method in a laboratory setting for producing clean, monosubstituted products.
Rationale : One nitrogen of the piperazine ring is "protected" with a chemical group (like tert-butyloxycarbonyl, Boc) that renders it unreactive. The remaining unprotected nitrogen can then be selectively reacted with the desired benzyl halide. Finally, the protecting group is removed to yield the monosubstituted piperazine. While this method involves more steps, it avoids the difficult purification associated with direct alkylation.[12]
Caption: Synthetic workflow for 1-benzylpiperazine using a protecting group strategy.
Synthesis of N4-Substituted Derivatives
Once the monosubstituted 1-benzylpiperazine is obtained, the N4-position can be further functionalized. For the synthesis of 1-benzyl-4-methylpiperazine (MBZP), a reductive amination or direct methylation can be performed. Alternatively, more complex moieties can be added, as in the synthesis of σ₁ receptor ligands.
Experimental Protocol: Synthesis of 4-(Arylmethyl)piperazine Derivatives [10]
This protocol describes the acylation of a pre-formed benzylpiperazine derivative, which is a common final step in the synthesis of more complex molecules.
-
Activation of Carboxylic Acid : 1,1'-Carbonyldiimidazole (1.0 equivalent) is added to a stirred solution of the desired carboxylic acid (1.0 equivalent) in dry dichloromethane (DCM) at room temperature. The mixture is stirred until gas evolution ceases, indicating the formation of an activated acyl-imidazole intermediate.
-
Amide Coupling : The solution containing the activated acid is added dropwise to a stirred solution of 1-(4-methoxybenzyl)piperazine (1.1 equivalents) in dry DCM at 0 °C under a nitrogen atmosphere.
-
Reaction : The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours.
-
Workup : The reaction mixture is washed sequentially with 10% aqueous NaCl solution and water.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.[10]
Conclusion and Future Perspectives
The benzyl methylpiperazine scaffold and its derivatives represent a rich and enduring area of drug discovery. The core structure provides an ideal balance of rigidity and flexibility, along with physicochemical properties that are conducive to CNS penetration and target engagement. As this guide has demonstrated, the key structural features—the benzyl ring, the piperazine core, and the N4-substituent—are all critical points of modification that can be systematically altered to achieve desired potency, selectivity, and pharmacokinetic profiles.
The success of this scaffold in targeting a wide array of proteins, from monoamine transporters to sigma receptors and histone deacetylases, highlights its privileged nature.[3][4][6] Future research will undoubtedly continue to exploit the synthetic tractability and favorable SAR of this chemical class. The application of modern drug design principles, such as computational modeling and fragment-based screening, combined with innovative synthetic methodologies, will pave the way for the development of novel benzylpiperazine-based therapeutics with enhanced efficacy and safety profiles for a range of human diseases.
References
-
Abadias, M., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link]
-
Gee, P., et al. (2016). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
-
Wikipedia. (n.d.). Methylbenzylpiperazine. Wikipedia. Available at: [Link]
-
de Oliveira, R. B., et al. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Available at: [Link]
-
Chen, J., et al. (2018). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Katz, D. P., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods. Available at: [Link]
-
Kira, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
de Freitas, R. F., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]
-
Kira, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. Available at: [Link]
-
Katz, D. P., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence. Available at: [Link]
-
Csollei, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. etd.auburn.edu [etd.auburn.edu]
- 8. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Benzyl Protecting Group in Modern Piperazine Synthesis
An In-depth Technical Guide:
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties have cemented its status as a "privileged scaffold," appearing in a vast array of blockbuster drugs with applications ranging from antipsychotics and antihistamines to anticancer and antiviral agents[1][2]. However, the symmetrical nature and dual reactivity of the piperazine core present a significant challenge for synthetic chemists: how to achieve selective functionalization at one nitrogen atom while the other remains untouched. This guide provides a deep dive into the strategic use of the benzyl (Bn) group, one of the most reliable and versatile tools for navigating this challenge.
The Benzyl Group: A Chemist's Ally in Amine Protection
Protecting groups are transient functionalities that mask a reactive site, allowing for chemical modifications elsewhere in the molecule. For a protecting group to be effective, it must be easy to introduce, stable under a variety of reaction conditions, and straightforward to remove when its job is done[3]. The benzyl group (Bn), often introduced using benzyl chloride or bromide, excels in this role for amines.
Core Strengths of the Benzyl Group:
-
Robust Stability: The benzyl group is exceptionally stable under a wide range of non-reductive conditions, including strongly basic, nucleophilic, and many oxidative and acidic environments[4]. This stability allows for a broad scope of subsequent chemical transformations on the unprotected nitrogen of the piperazine ring.
-
Facile Introduction: It can be readily attached to a piperazine nitrogen via standard nucleophilic substitution (N-alkylation) or reductive amination protocols[4][5].
-
Versatile Removal: A key advantage of the benzyl group is the variety of methods available for its cleavage, providing chemists with the flexibility to choose a deprotection strategy that is compatible with other functional groups in the molecule[3][4].
The primary role of the benzyl group in piperazine synthesis is to act as a "placeholder," effectively reducing the symmetrical piperazine to a mono-reactive secondary amine. This unmasks the potential for controlled, stepwise synthesis of complex, unsymmetrically substituted piperazine derivatives.
Caption: Logical workflow for synthesizing unsymmetrical piperazines using a benzyl protecting group.
Methodologies for Benzyl Group Introduction (N-Benzylation)
The selection of the benzylation method depends on factors such as the scale of the reaction, the availability of starting materials, and the presence of other functional groups.
Direct Alkylation with Benzyl Halides
This is the most common and straightforward method for N-benzylation. It involves the reaction of piperazine with a benzyl halide (typically benzyl chloride or benzyl bromide) in the presence of a base.
Causality Behind Experimental Choices:
-
The Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction[5].
-
Stoichiometry: Controlling the stoichiometry is key to minimizing the formation of the undesired 1,4-dibenzylpiperazine. Using a slight excess of piperazine relative to the benzyl halide can favor mono-alkylation. A detailed procedure from Organic Syntheses demonstrates a method to control this by using piperazine dihydrochloride to moderate the reactivity[6].
-
Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically used as they effectively dissolve the reactants and facilitate the SN2 reaction[5].
Experimental Protocol: Direct N-Benzylation
-
To a stirred solution of piperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.)[5].
-
Add benzyl chloride (1.1 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield 1-benzylpiperazine[6].
Caption: General scheme for direct N-benzylation of piperazine.
Reductive Amination
An alternative route involves the reaction of piperazine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the N-benzylpiperazine.
Causality Behind Experimental Choices:
-
Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal. They are selective for the iminium ion and will not reduce the aldehyde starting material.
-
pH Control: The reaction is often carried out under slightly acidic conditions (e.g., with a catalytic amount of acetic acid) to facilitate the formation of the iminium ion[5].
Methodologies for Benzyl Group Removal (Debenzylation)
The ability to cleanly remove the benzyl group is paramount. The choice of debenzylation method is dictated by the functional groups present in the rest of the molecule.
Catalytic Hydrogenation
This is the most common and often cleanest method for debenzylation. The C-N bond is cleaved by hydrogen gas in the presence of a palladium catalyst.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the workhorse catalyst for this transformation[3][7]. Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) is often more effective, especially for sterically hindered or less reactive substrates.
-
Hydrogen Source: This method typically employs hydrogen gas (H₂), often at atmospheric pressure (using a balloon) or higher pressures in a specialized vessel[3][7].
-
Catalyst Poisoning: The product amine can coordinate to the palladium surface, inhibiting its catalytic activity[3]. This can sometimes be mitigated by adding a stoichiometric amount of acid (e.g., HCl or acetic acid), which converts the product amine to its non-coordinating ammonium salt[3][4]. However, this requires a subsequent neutralization step.
Experimental Protocol: Debenzylation via Hydrogenation
-
Dissolve the N-benzylpiperazine derivative (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Pd/C catalyst (typically 5-10 mol% Pd).
-
Securely attach a balloon filled with hydrogen gas to the reaction flask and apply a vacuum to the flask, then refill with hydrogen from the balloon. Repeat this cycle three times to ensure an inert atmosphere[3].
-
Stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine[3].
Catalytic Transfer Hydrogenation (CTH)
CTH is an increasingly popular alternative that avoids the use of flammable and potentially hazardous hydrogen gas. Instead, a hydrogen donor molecule is used to transfer hydrogen to the substrate on the catalyst surface.
Causality Behind Experimental Choices:
-
Hydrogen Donors: Common donors include ammonium formate, formic acid, cyclohexene, or isopropanol[4][8][9].
-
Advantages: This method is operationally simpler and safer than using H₂ gas, making it highly suitable for standard laboratory settings. It often proceeds under mild conditions and can exhibit excellent selectivity[8].
Other Deprotection Methods
While hydrogenation is most common, certain substrates may require alternative approaches.
-
Oxidative Cleavage: Electron-rich benzyl groups, such as the para-methoxybenzyl (PMB) group, can be removed under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)[3][10]. This provides an orthogonal deprotection strategy to standard hydrogenation.
-
Acidic Cleavage: Strong Lewis or Brønsted acids (e.g., BBr₃, BCl₃, TFA) can also cleave N-benzyl groups, although these harsh conditions are often not compatible with sensitive molecules[3].
Caption: Common methods for the debenzylation of piperazines.
Data Summary: A Comparative Overview
| Method | Typical Reagents | Conditions | Advantages | Disadvantages |
| N-Benzylation | ||||
| Direct Alkylation | Benzyl chloride/bromide, K₂CO₃/TEA | ACN or DMF, 60-80°C | Scalable, common reagents | Risk of di-alkylation, generates salt waste |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | DCM or DCE, rt | Good for sensitive substrates | More expensive reducing agent |
| Debenzylation | ||||
| Catalytic Hydrogenation | H₂ gas, Pd/C or Pd(OH)₂/C | MeOH or EtOH, rt, 1-4 atm | Clean byproducts (toluene), high yield | Requires H₂ gas, catalyst can be pyrophoric, catalyst poisoning |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH or EtOH, reflux | Operationally simple, avoids H₂ gas | Can require elevated temperatures |
| Oxidative Cleavage | DDQ or CAN | DCM, rt | Orthogonal to hydrogenation | Only for electron-rich Bn (e.g., PMB) |
Orthogonal Strategies: The Power of Benzyl and Boc Synergy
In complex syntheses, it is often necessary to differentiate between the two piperazine nitrogens. This is achieved using an "orthogonal" protecting group strategy, where two different protecting groups are used that can be removed under mutually exclusive conditions[11][12].
A classic and powerful pairing is the benzyl (Bn) group and the tert-butyloxycarbonyl (Boc) group.
-
The Bn group is stable to acid but removed by hydrogenation.
-
The Boc group is stable to hydrogenation but removed by acid (e.g., trifluoroacetic acid, TFA)[11][13].
This orthogonality allows for the selective deprotection and functionalization of either nitrogen at will, opening the door to highly complex and precisely substituted piperazine targets[14].
Sources
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Stereochemical Keystone: A Technical Guide to (S)-2-Methylpiperazine Derivatives in Drug Discovery
Introduction: The Privileged Piperazine and the Imperative of Chirality
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmacologically active agents.[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at positions 1 and 4, imparts a unique combination of properties. These nitrogen atoms can serve as hydrogen bond acceptors and donors, modulating interactions with biological targets, while also improving critical drug-like properties such as aqueous solubility and oral bioavailability.[1][3] This versatility has led to the incorporation of the piperazine motif in drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[4]
However, the introduction of a substituent onto the piperazine ring, as in 2-methylpiperazine, introduces a chiral center, fundamentally altering the molecule's three-dimensional structure and its potential biological activity. The two resulting enantiomers, (S)-2-methylpiperazine and (R)-2-methylpiperazine, are non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers can exhibit dramatically different efficacy, metabolism, and toxicity profiles. Therefore, controlling the stereochemistry of 2-methylpiperazine derivatives is not merely an academic exercise but a critical necessity in the development of safe and effective medicines. This guide provides an in-depth technical overview of the stereochemical considerations for (S)-2-methylpiperazine derivatives, from stereoselective synthesis and regioselective functionalization to conformational analysis and its impact on drug activity.
Part 1: Securing the Chiral Core - Synthesis of Enantiopure (S)-2-Methylpiperazine
The foundation of any work with chiral piperazine derivatives is the efficient and scalable production of the enantiomerically pure starting material. There are three primary strategies for obtaining (S)-2-methylpiperazine:
Classical Resolution via Diastereomeric Salt Formation
The most established and often most cost-effective method for obtaining enantiopure 2-methylpiperazine on a large scale is through classical resolution.[5] This technique relies on the reaction of racemic 2-methylpiperazine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Causality Behind the Choice of Resolving Agent: For a basic compound like 2-methylpiperazine, a chiral acid is the logical choice. L-(+)-tartaric acid is a widely used and economical resolving agent for this purpose. The reaction forms two diastereomeric salts: (R)-2-methylpiperazine-L-tartrate and (S)-2-methylpiperazine-L-tartrate. In a suitable solvent system, one of these salts will be significantly less soluble and will preferentially crystallize, allowing for its isolation. The choice of L-(+)-tartaric acid or D-(-)-tartaric acid determines which enantiomer is isolated in the solid phase.
Featured Protocol: Large-Scale Chiral Resolution of 2-Methylpiperazine
This protocol is adapted from established industrial procedures for the resolution of racemic 2-methylpiperazine.[1]
Step 1: Diastereomeric Salt Formation
-
In a suitable reaction vessel, dissolve L-(+)-tartaric acid in an appropriate solvent (e.g., water or a water/ethanol mixture).
-
Add the racemic 2-methylpiperazine to the stirred tartaric acid solution.
-
Heat the mixture (e.g., to 70-80 °C) until all solids are completely dissolved.
-
Allow the solution to cool slowly and undisturbed to ambient temperature. The less soluble diastereomeric salt will begin to crystallize.
-
To maximize the yield, further cool the mixture in an ice bath (0-5 °C) for several hours with gentle stirring.
-
Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of the cold crystallization solvent.
Step 2: Liberation of the Free Amine
-
Dissolve the isolated and dried diastereomeric salt in water.
-
With stirring, add a strong base, such as a 5M sodium hydroxide solution, dropwise until the solution is strongly alkaline (pH > 12). This neutralizes the tartaric acid and liberates the free 2-methylpiperazine base.[1]
-
Transfer the aqueous solution to a separatory funnel and extract the free amine into an organic solvent (e.g., toluene or dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-methylpiperazine.
Asymmetric Synthesis from the Chiral Pool
An alternative strategy is to construct the chiral piperazine ring from readily available, enantiomerically pure starting materials, a concept known as "chiral pool" synthesis. Amino acids are excellent starting materials for this approach. For instance, (S)-alanine can be used as the source of chirality to synthesize (S)-3-methylpiperazin-2-one, a key intermediate that can be subsequently reduced to (S)-2-methylpiperazine.
A patented method describes the synthesis of chiral piperazinones from L-alanine methyl ester.[6] The process involves a sequence of oxidation, reductive amination, and cyclization to yield the desired piperazinone with high enantiomeric purity.[6] This approach is particularly valuable as it builds the desired stereocenter into the molecule from the outset, avoiding the potential yield losses associated with resolution.
Catalytic Asymmetric Hydrogenation
Modern synthetic methods also offer routes via asymmetric catalysis. A notable method involves the iridium-catalyzed asymmetric hydrogenation of substituted pyrazines, which can be activated by alkyl halides. This approach can generate a variety of chiral piperazines, including 2-substituted derivatives, with high enantiomeric excess (up to 96% ee).[7]
Part 2: Regioselective Functionalization of the (S)-2-Methylpiperazine Scaffold
Once the enantiopure (S)-2-methylpiperazine core is obtained, the next critical challenge is its selective functionalization. The two nitrogen atoms, N1 and N4, are not equivalent. The presence of the methyl group at the C2 position creates steric hindrance and, more importantly, exerts an electronic effect that differentiates the nucleophilicity of the two nitrogens.
The Causality of Regioselectivity: The N1 nitrogen is directly adjacent to the stereocenter bearing the methyl group. This proximity leads to two key effects:
-
Steric Hindrance: The methyl group physically obstructs the approach of electrophiles to the N1 position, making it the more sterically hindered nitrogen.
-
Electronic Effect: In related systems like methyl piperazine-2-carboxylate, the electron-withdrawing nature of a substituent at C2 decreases the electron density and basicity of the adjacent N1 nitrogen.[8] Conversely, the N4 nitrogen is less sterically encumbered and retains a higher degree of nucleophilicity, making it the more reactive site for reactions like alkylation and arylation.
This inherent difference in reactivity can be exploited for regioselective mono-functionalization at the N4 position. However, for complex syntheses requiring sequential or specific N1 functionalization, a protecting group strategy is indispensable.
The Boc Protecting Group Strategy
The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose. It is typically introduced under standard conditions and, due to the steric hindrance around N1, will preferentially react at the more accessible N4 nitrogen. However, to achieve selective protection at N1, one must first functionalize N4. A more common and controlled approach is to protect the more hindered N1 nitrogen first, allowing for subsequent elaboration at the N4 position.
The synthesis of (S)-1-Boc-2-methylpiperazine allows for the selective functionalization of the N4 position.[9] With the N1 nitrogen masked, reactions such as alkylations, arylations, or acylations will proceed exclusively at the free N4 amine.
Featured Protocol: Boc-Protection and Regioselective N4-Alkylation
This protocol is a representative example of a protecting group strategy to achieve regioselective functionalization.
Step 1: N1-Boc Protection of (S)-2-Methylpiperazine
-
Dissolve (S)-2-methylpiperazine in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.[9] The reaction is typically run at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is worked up by washing with water, drying the organic layer, and evaporating the solvent to yield (S)-1-Boc-2-methylpiperazine.[9]
Step 2: Regioselective N4-Alkylation
-
Dissolve the (S)-1-Boc-2-methylpiperazine in an appropriate aprotic solvent (e.g., acetonitrile or DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the mixture.
-
Add the desired alkylating agent (e.g., an alkyl halide like benzyl bromide).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed.
-
After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by drying and purification (e.g., by column chromatography) to yield the N4-alkylated, N1-Boc-protected product.
Step 3: Deprotection
-
The Boc group can be readily removed under acidic conditions, for example, by treating the protected compound with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent, to yield the mono-N4-substituted (S)-2-methylpiperazine.
Diagram 1: Regioselective Functionalization Workflow
Caption: Strategies for functionalizing (S)-2-methylpiperazine.
Part 3: Conformational Analysis and its Stereochemical Implications
The six-membered piperazine ring is not planar; it predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[10][11] The introduction of substituents on the ring and on the nitrogen atoms influences the equilibrium between different possible chair conformations and the orientation (axial vs. equatorial) of these substituents.
For 2-substituted piperazines, including N-acyl and N-aryl derivatives, computational and experimental studies have shown a preference for the substituent at the C2 position to occupy an axial position.[12][13] This preference can be further stabilized by factors such as intramolecular hydrogen bonding.[12]
The Impact on Biological Activity: The specific chair conformation and the spatial orientation of the substituents are paramount for molecular recognition by a biological target, such as an enzyme active site or a receptor binding pocket. An axial orientation of a C2-substituent places the N-substituents in a distinct three-dimensional arrangement compared to an equatorial orientation. For example, in a series of α7 nicotinic acetylcholine receptor agonists, the preferred axial conformation was found to place the basic and pyridyl nitrogens in a specific orientation that closely mimics the binding of nicotine and epibatidine.[12][13] This highlights how the inherent conformational bias dictated by the stereochemistry at C2 can pre-organize the molecule for optimal target engagement. When designing (S)-2-methylpiperazine derivatives, it is crucial to consider how N1 and N4 substituents will interact with the conformationally biased ring and how the resulting dominant conformation will fit within the target's binding site.
Diagram 2: Conformational Equilibrium
Caption: Chair conformations of an N4-substituted (S)-2-methylpiperazine derivative.
Part 4: Characterization and Stereochemical Assignment
Confirming the stereochemical integrity and assigning the absolute and relative configuration of synthesized derivatives is a critical, self-validating step in any stereoselective synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for structural elucidation. For chiral molecules, specific techniques can be employed:
-
Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce diastereomeric differentiation in the NMR signals of enantiomers, allowing for the determination of enantiomeric excess.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique detects through-space correlations between protons that are close to each other (< 5 Å).[14] It is invaluable for determining relative stereochemistry and conformational preferences by observing which protons are on the same face of the ring.
-
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
-
X-ray Crystallography: When a single crystal of a derivative can be obtained, X-ray crystallography provides unambiguous proof of its absolute and relative stereochemistry, offering a definitive three-dimensional structure.
Part 5: Case Study - Tosedostat (CHR-2797) in Oncology
A prominent example of a drug candidate featuring the (S)-2-methylpiperazine scaffold is Tosedostat (CHR-2797) , an orally bioavailable inhibitor of aminopeptidases that has been investigated in clinical trials for the treatment of acute myeloid leukemia (AML) and other cancers.[15][16]
Mechanism of Action: Tosedostat functions as a prodrug that is converted intracellularly to its active metabolite.[9] This active form inhibits various aminopeptidases, enzymes responsible for cleaving amino acids from the N-terminus of proteins.[9][17] In rapidly proliferating cancer cells, which have a high demand for amino acids, this inhibition of protein recycling leads to a depletion of the intracellular amino acid pool.[17][18] This triggers an amino acid deprivation response, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[9]
The Role of the (S)-2-Methylpiperazine Scaffold: The precise structure-activity relationship (SAR) for the (S)-2-methylpiperazine moiety in Tosedostat is a subject of detailed medicinal chemistry investigation. However, based on general principles of SAR for piperazine-containing drugs, this chiral scaffold is crucial for several reasons:[1][11]
-
Optimal Target Binding: The specific stereochemistry and conformation imparted by the (S)-methyl group orient the rest of the molecule, including the hydroxamic acid moiety responsible for chelating the metal ion in the aminopeptidase active site, for optimal binding and potent inhibition.
-
Pharmacokinetic Profile: The piperazine ring itself contributes to favorable pharmacokinetic properties, such as solubility and membrane permeability, which are essential for an orally administered drug.[1]
-
Stereospecificity: As with most chiral drugs, it is highly likely that the (R)-enantiomer of Tosedostat would exhibit significantly different (likely lower) activity, underscoring the importance of using the enantiomerically pure (S)-form.
| Drug Candidate | Core Scaffold | Mechanism of Action | Therapeutic Area |
| Tosedostat (CHR-2797) | (S)-2-Methylpiperazine | Aminopeptidase Inhibitor | Oncology (AML)[16] |
Conclusion
The stereochemistry of 2-methylpiperazine derivatives is a critical determinant of their biological function. The (S)-enantiomer serves as a valuable chiral building block, but its successful application in drug development hinges on a deep understanding of its stereoselective synthesis, the principles of regioselective functionalization, and the conformational behavior of its derivatives. By carefully controlling these stereochemical aspects, researchers can rationally design and synthesize novel therapeutic agents with enhanced potency, selectivity, and safety profiles. The continued exploration of this privileged chiral scaffold promises to yield new and important medicines for a variety of human diseases.
References
-
Van Herpen CM, Eskens FA, de Jonge M, et al. A Phase Ib dose-escalation study to evaluate safety and tolerability of the addition of the aminopeptidase inhibitor tosedostat (CHR-2797) to paclitaxel in patients with advanced solid tumours. Br J Cancer. 2010;103(9):1362-1368. [Link]
-
Singh R, Xie W, Williams J, Vince R, More SS. Discovery of Anticancer Clinical Candidate, Tosedostat, As an Analgesic Agent. ACS Chem Neurosci. 2019;10(9):4007-4017. [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. 2022. [Link]
-
Löwenberg B, Morgan G, Ossenkoppele GJ, et al. Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia. J Clin Oncol. 2010;28(28):4333-4338. [Link]
-
Rincón DA, Zaorska E, Malinska M. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. 2024. [Link]
-
Mechanism of action of tosedostat. Tosedostat inhibits aminopeptidase... ResearchGate. [Link]
-
Preparation of chiral 2-methylpiperazine. ResearchGate. 2008. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. 2020. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. 2025. [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. 2020. [Link]
-
Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia. PubMed. 2011. [Link]
-
Conformational analysis of 2-substituted piperazines. PubMed. 2016. [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. 2023. [Link]
-
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. 2010. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. 2020. [Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing. 2018. [Link]
-
Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. 2021. [Link]
-
Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 2021. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. 2023. [Link]
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. 2020. [Link]
-
Synthesis, Antiplatelet Aggregation Activity, and Molecular Modeling Study of Novel Substituted-Piperazine Analogues. ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. 2018. [Link]
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC. 2017. [Link]
-
Conformational analysis of 2-substituted piperazines. PubMed. 2016. [Link]
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. 2021. [Link]
-
2D NMR: NOESY NMR INTERPRETATION. YouTube. 2022. [Link]
-
Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. 2015. [Link]
-
Conformational, vibrational and DFT studies of a newly synthesized arylpiperazine-based drug and evaluation of its reactivity towards the human GABA receptor. ResearchGate. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Cornerstone in the Historical Development of Modern Therapeutics
An In-depth Technical Guide on the Discovery and History of Substituted Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperazine Ring
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, render it a versatile building block for engaging with biological targets through hydrogen bonding and ionic interactions. This inherent capacity for molecular recognition, coupled with its favorable pharmacokinetic profile, has cemented the piperazine moiety as a cornerstone in the development of a vast array of therapeutic agents. From its early serendipitous discovery as an anthelmintic to its pivotal role in the evolution of antipsychotics, antihistamines, and even lifestyle drugs, the history of substituted piperazine compounds is a compelling narrative of scientific inquiry, rational drug design, and fortuitous observation. This guide provides a comprehensive exploration of this journey, delving into the key discoveries, synthetic milestones, and mechanistic insights that have defined the legacy of this remarkable heterocyclic scaffold.
Part 1: From Gout Treatment to Helminth Eradication - The Dawn of Piperazine's Therapeutic Journey
The story of piperazine's medicinal use begins not with a targeted drug discovery program, but with a historical misattribution. Initially, piperazine was introduced for the treatment of gout, under the erroneous belief that it could dissolve uric acid. However, its true therapeutic value was soon recognized in a completely different field: parasitology.
In the early 20th century, piperazine was marketed by Bayer as a potent anthelmintic agent for the treatment of intestinal roundworm and pinworm infections.[1][2] This discovery marked a significant advancement in public health, providing an effective and relatively safe treatment for common parasitic diseases. The citrate and adipate salts of piperazine became widely used in both human and veterinary medicine.[1]
Mechanism of Action: A Tale of Selective Paralysis
The anthelmintic action of piperazine is a classic example of selective toxicity, exploiting physiological differences between the parasite and its host. Piperazine acts as a potent agonist of γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[1][3] In these invertebrates, GABAergic signaling is crucial for mediating muscle inhibition at the neuromuscular junction.[4]
Piperazine's binding to these GABA receptors leads to the opening of chloride ion channels, causing an influx of chloride ions and subsequent hyperpolarization of the muscle cell membrane.[5] This sustained hyperpolarization results in a flaccid paralysis of the worm, preventing it from maintaining its position within the host's gastrointestinal tract.[2][3] The paralyzed parasites are then passively expelled from the body through normal peristaltic action.[2][3] The selectivity of piperazine arises from the fact that in vertebrates, GABAergic signaling is predominantly confined to the central nervous system, making the peripheral neuromuscular system of helminths a vulnerable and specific target.[1]
Part 2: The Rise of the Antihistamines - Taming the Allergic Response
The mid-20th century witnessed the emergence of a new class of piperazine derivatives that would revolutionize the treatment of allergic conditions. The discovery of piperazine-based antihistamines provided much-needed relief for sufferers of urticaria, rhinitis, and other allergic manifestations.
The First Generation: Cyclizine and Chlorcyclizine
Cyclizine and its chlorinated analog, chlorcyclizine, were among the first piperazine derivatives to be recognized for their potent antihistaminic properties. Developed in the 1940s, these compounds marked a significant step forward in symptomatic allergy management.[6] They function as antagonists of the histamine H1 receptor, competitively inhibiting the binding of histamine and thereby preventing the downstream signaling cascade that leads to allergic symptoms.[7]
The antihistaminic activity of these compounds is intrinsically linked to their ability to cross the blood-brain barrier, which also accounted for their notable sedative side effects. This central nervous system penetration, while therapeutically useful in some contexts (e.g., as antiemetics), became a key driver for the development of second-generation antihistamines with improved safety profiles.
Part 3: A New Era in Psychiatry - Piperazine-Containing Antipsychotics
The latter half of the 20th century saw the piperazine scaffold make a profound impact on the field of psychiatry with the development of a new generation of antipsychotic medications. These drugs offered new hope for individuals with schizophrenia and other psychotic disorders.
The Phenothiazine Piperazines: Trifluoperazine
Trifluoperazine, a member of the phenothiazine class of antipsychotics, incorporates a piperazine ring in its side chain. Introduced in the late 1950s, it became a widely used treatment for schizophrenia.[8] Trifluoperazine's primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, which is believed to be hyperactive in psychosis.[9] This D2 receptor antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[9]
The Atypical Antipsychotics: Olanzapine
The development of atypical antipsychotics, such as olanzapine, represented a major advancement in the treatment of schizophrenia. Patented in 1991 and approved for medical use in 1996, olanzapine offered an improved side-effect profile compared to earlier "typical" antipsychotics, particularly with regard to extrapyramidal symptoms.[10]
Olanzapine possesses a complex pharmacological profile, exhibiting high affinity for a range of neurotransmitter receptors, including dopamine (D1-4), serotonin (5-HT2A/2C, 5-HT3, 5-HT6), adrenergic (alpha-1), histamine (H1), and muscarinic (M1-5) receptors.[11] Its therapeutic efficacy is thought to stem from a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[10] This dual action is believed to contribute to its effectiveness against both the positive and negative symptoms of schizophrenia, while minimizing the risk of motor side effects.[12]
Part 4: A Serendipitous Discovery - Sildenafil and the Treatment of Erectile Dysfunction
The story of sildenafil is a testament to the role of serendipity in drug discovery. Originally synthesized by Pfizer chemists in the late 1980s, sildenafil was initially investigated as a potential treatment for hypertension and angina pectoris.[13] During early clinical trials, the drug showed limited efficacy for its intended cardiovascular indications, but an unexpected side effect was consistently reported by male participants: penile erections.[13]
This observation led to a pivotal shift in the drug's development program, and in 1998, sildenafil was approved by the FDA as the first oral treatment for erectile dysfunction, marketed under the brand name Viagra.[13][14] This discovery not only provided a groundbreaking medical solution but also had a profound impact on societal conversations around sexual health.[14]
Mechanism of Action: Targeting Phosphodiesterase Type 5
Sildenafil's mechanism of action is elegantly specific. It is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[15] PDE5 is the predominant enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis.[15] By inhibiting PDE5, sildenafil leads to an accumulation of cGMP, which in turn enhances the relaxant effect of nitric oxide (NO) on the smooth muscle of the corpus cavernosum, resulting in increased blood flow and penile erection.[15]
Part 5: Data Presentation
The following table summarizes key pharmacological data for a selection of representative substituted piperazine compounds, highlighting their primary therapeutic targets and binding affinities.
| Compound | Therapeutic Class | Primary Target(s) | Binding Affinity (Ki, nM) |
| Piperazine | Anthelmintic | Nematode GABA Receptor | N/A (Agonist) |
| Chlorcyclizine | Antihistamine | Histamine H1 Receptor | 9[10] |
| Trifluoperazine | Antipsychotic (Typical) | Dopamine D2 Receptor | ~1.45 (Calculated from IC50)[16] |
| Olanzapine | Antipsychotic (Atypical) | Dopamine D2 Receptor | 12.8[16] |
| Serotonin 5-HT2A Receptor | High Affinity (Ki ≤ 100)[11] | ||
| Sildenafil | Erectile Dysfunction | Phosphodiesterase Type 5 (PDE5) | 1[15] |
Part 6: Experimental Protocols
The following are representative, step-by-step methodologies for the synthesis of key substituted piperazine compounds, based on published procedures.
Synthesis of Piperazine Citrate
Principle: This synthesis involves a simple acid-base reaction between piperazine and citric acid to form the citrate salt.
Procedure: [17]
-
Dissolve anhydrous piperazine in a suitable solvent (e.g., ethanol).
-
In a separate vessel, dissolve citric acid in the same solvent.
-
Filter both solutions to remove any particulate matter.
-
Under controlled temperature and stirring, add the citric acid solution to the piperazine solution in a reaction kettle.
-
Allow the salt formation reaction to proceed to completion.
-
Cool the reaction mixture to induce crystallization of piperazine citrate.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with a suitable solvent to remove any impurities.
-
Dry the final product under vacuum.
Synthesis of Chlorcyclizine Hydrochloride
Principle: This multi-step synthesis involves the bromination of a diphenylmethane derivative, followed by alkylation of N-methylpiperazine and subsequent salt formation.
Procedure: [8]
-
Bromination: React 4-chlorodiphenylmethane with bromine to produce 4-chlorodiphenylmethyl bromide.
-
Alkylation: React the resulting 4-chlorodiphenylmethyl bromide with N-methylpiperazine to form the chlorcyclizine base.
-
Salt Formation: Treat the chlorcyclizine base with hydrochloric acid to form the hydrochloride salt.
-
Purification: Purify the crude chlorcyclizine hydrochloride through recrystallization to obtain the final product.
Synthesis of Trifluoperazine
Principle: This synthesis involves the condensation of a phenothiazine intermediate with a piperazine-containing side chain, followed by salt formation.
Procedure: [3]
-
Condensation: React 2-(trifluoromethyl)phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a suitable base and catalyst to form the trifluoperazine base.
-
Purification of Base: The crude trifluoperazine base is often isolated as an oxalate salt for initial purification. The oxalate salt is then treated with a base (e.g., sodium hydroxide) and extracted into an organic solvent.
-
Salt Formation: The purified trifluoperazine base is dissolved in a suitable solvent (e.g., absolute ethanol) and treated with dry hydrogen chloride gas to precipitate trifluoperazine hydrochloride.
-
Final Purification: The trifluoperazine hydrochloride is collected by filtration, washed, and dried.
Synthesis of Olanzapine
Principle: The synthesis of olanzapine involves the construction of the thienobenzodiazepine core, followed by the introduction of the methylpiperazine moiety.
-
Thienobenzodiazepine Core Formation: The synthesis typically begins with the construction of the key intermediate, 4-amino-2-methyl-10H-thieno[2,3-b][1][8]benzodiazepine.
-
Piperazine Introduction: This intermediate is then reacted with N-methylpiperazine in a suitable solvent system to form the olanzapine base.
-
Purification: The crude olanzapine is purified, often through crystallization or salt formation and subsequent liberation of the free base.
Synthesis of Sildenafil
Principle: The synthesis of sildenafil involves the construction of the pyrazolopyrimidinone core, followed by the introduction of the substituted phenylsulfonylpiperazine side chain.
Procedure: [19]
-
Pyrazolopyrimidinone Core Synthesis: The synthesis begins with the formation of a pyrazole derivative from ethyl 3-butyrylpyruvate and hydrazine. This is followed by N-methylation, hydrolysis, nitration, carboxamide formation, and reduction of the nitro group to an amine.
-
Acylation and Cyclization: The resulting aminopyrazole is acylated and then cyclized to form the pyrazolopyrimidinone core.
-
Side Chain Attachment: The pyrazolopyrimidinone core is chlorosulfonylated, and the resulting sulfonyl chloride is reacted with N-methylpiperazine to yield sildenafil.
Part 7: Visualization of Key Pathways and Workflows
Signaling Pathway of Piperazine's Anthelmintic Action
Caption: Mechanism of piperazine-induced paralysis in nematodes.
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism by Atypical Antipsychotics
Caption: Dual antagonism of D2 and 5-HT2A receptors by atypical antipsychotics.
Conclusion
The history of substituted piperazine compounds is a rich and ongoing saga of chemical innovation and pharmacological discovery. From its humble beginnings as an anthelmintic, the piperazine scaffold has proven to be an exceptionally fruitful starting point for the development of drugs that have profoundly impacted human health and well-being. The journey from the first-generation antihistamines with their sedative properties to the highly selective second-generation agents, and from the typical to the atypical antipsychotics with their improved side-effect profiles, exemplifies the power of medicinal chemistry to refine and enhance therapeutic interventions. The serendipitous discovery of sildenafil further underscores the unexpected pathways that can lead to major medical breakthroughs. As our understanding of disease mechanisms and receptor pharmacology continues to evolve, the versatile and adaptable piperazine ring is certain to remain a central and privileged structure in the armamentarium of drug discovery scientists for years to come.
References
-
Piperazine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (2015). Frontiers in Neuroscience, 9, 457. [Link]
-
Piperazine | drug. (n.d.). Britannica. Retrieved January 25, 2026, from [Link]
-
Howland, R. H. (2016). Trifluoperazine: A Sprightly Old Drug. Journal of Psychosocial Nursing and Mental Health Services, 54(1), 20–22. [Link]
-
Francis, S. H., Turko, I. V., & Corbin, J. D. (1999). Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds. Molecular Pharmacology, 56(1), 124–130. [Link]
-
Couchman, L., & Morgan, P. E. (2023). Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. Clinical Pharmacokinetics, 62(12), 1639–1655. [Link]
-
Sildenafil - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
What is the mechanism of Piperazine Citrate? (2024). Patsnap Synapse. [Link]
-
Olanzapine - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder. (2014). Pharmacology, Biochemistry and Behavior, 124, 259–263. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience, 12(15), 2849–2863. [Link]
-
Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. (2001). British Journal of Pharmacology, 134(4), 737–745. [Link]
-
Heterocycle piperazine derivatives and receptor binding affinities. (2015). Journal of the Serbian Chemical Society, 80(10), 1241–1255. [Link]
-
Structures of anti-histamine; piperazine derivatives and piperidine... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. (2014). British Journal of Pharmacology, 171(12), 2982–2993. [Link]
-
Piperazine | C4H10N2 | CID 4837. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology. (2003). Primary Care Companion to The Journal of Clinical Psychiatry, 5(Suppl 3), 9–13. [Link]
-
Sildenafil - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
- CN111484460A - Synthetic method of olanzapine related substance compound I and compound II. (n.d.). Google Patents.
-
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (2020). Pharmaceutics, 12(8), 765. [Link]
-
Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia. (2014). Cochrane Database of Systematic Reviews, (1). [Link]
-
Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList. [Link]
-
Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. (2001). British Journal of Pharmacology, 134(4), 737–745. [Link]
-
Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. (2008). Journal of Medicinal Chemistry, 51(11), 3147–3156. [Link]
-
Defining Affinity with the GABAA Receptor. (2000). Neuron, 28(3), 919–928. [Link]
- CN103159700A - Piperazine citrate preparation process. (n.d.). Google Patents.
-
Structure elucidation of sildenafil analogues in herbal products. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1649–1653. [Link]
-
PDE5 Inhibitors: Types, How They Work, What They Cost, and More. (2024). Ro. [Link]
-
YKP1447, A Novel Potential Atypical Antipsychotic Agent. (2008). Journal of Korean Medical Science, 23(5), 856–864. [Link]
-
PET Measurements of Neuroreceptor Occupancy by Typical and Atypical Neuroleptics. (1995). Psychopharmacology Bulletin, 31(2), 263–268. [Link]
-
Chlorcyclizine | C18H21ClN2 | CID 2710. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Piperazine. (2025). AERU - University of Hertfordshire. [Link]
-
The Story of Viagra: From Welsh Miners to Global Fame. (2023). The Family Chemist. [Link]
-
Atypical Antipsychotics: Matching Receptor Profile to Individual Patient's Clinical Profile. (2004). CNS Spectrums, 9(Suppl 11), 6–14. [Link]
-
1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Retrieved January 25, 2026, from [Link]
-
Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice. (2022). Frontiers in Psychiatry, 13, 858079. [Link]
-
What is the mechanism of Chlorcyclizine Hydrochloride? (2024). Patsnap Synapse. [Link]
-
Structural Characterization of Sulfoaildenafil, an Analog of Sildenafil. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(3), 337–348. [Link]
-
GABA Receptor Physiology and Pharmacology. (1999). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
-
GABA - WormBook. (2005). [Link]
-
pK a values of common substituted piperazines. (2022). RSC Medicinal Chemistry, 13(8), 957–964. [Link]
-
Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. (2015). Science Translational Medicine, 7(290), 290ra91. [Link]
Sources
- 1. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uregina.ca [uregina.ca]
- 6. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Chlorcyclizine Hydrochloride? [synapse.patsnap.com]
- 8. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychiatrist.com [psychiatrist.com]
- 13. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 18. psychiatryonline.org [psychiatryonline.org]
- 19. cdn.neiglobal.com [cdn.neiglobal.com]
An In-Depth Technical Guide on the Safety and Handling of Piperazine Hydrochloride Salts
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety and handling precautions required when working with piperazine hydrochloride salts. As compounds frequently utilized in pharmaceutical synthesis, their unique chemical properties necessitate a robust understanding of their potential hazards and the implementation of rigorous safety protocols. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.
Section 1: Physicochemical Properties and Hazard Identification
Piperazine hydrochloride salts, most commonly piperazine dihydrochloride (CAS No. 142-64-3), are the acidic salt forms of piperazine. The addition of hydrochloric acid protonates the amine groups, significantly altering the compound's physical and chemical characteristics compared to its free base form.
Key Properties:
-
Appearance: Typically a white to cream-colored crystalline solid or powder[1].
-
Solubility: Soluble in water; insoluble in most organic solvents[2].
-
Hygroscopicity: The salt is hygroscopic, readily absorbing moisture from the air[3]. This property is critical, as it can affect the compound's physical state and reactivity.
-
Stability: Stable under normal conditions but is sensitive to light[3][4]. When heated to decomposition, it can emit toxic fumes of nitrogen oxides and hydrogen chloride[2].
The primary hazards associated with piperazine hydrochloride salts stem from their irritant, sensitizer, and corrosive properties.
Hazard Analysis:
-
Inhalation: Inhalation of dust can cause respiratory tract irritation[2][5]. More significantly, piperazine is a known respiratory sensitizer. Repeated inhalation may lead to an asthma-like allergic reaction, where subsequent low-level exposures can trigger severe symptoms like wheezing, coughing, and shortness of breath[6][7].
-
Skin Contact: Direct contact causes skin irritation and, in some cases, chemical burns[6][8]. It is also a dermal sensitizer, meaning prolonged or repeated contact can lead to allergic contact dermatitis, characterized by itching and rashes upon re-exposure[6].
-
Eye Contact: The compound is a serious eye irritant, capable of causing significant damage if not promptly addressed[5][7][9].
-
Ingestion: Ingestion may cause a range of adverse effects, including gastrointestinal upset, nausea, vomiting, and neurological symptoms such as headache, muscle weakness, and incoordination[2][9].
Section 2: Toxicological Profile and Exposure Limits
Understanding the quantitative toxicological data is paramount for conducting accurate risk assessments in a laboratory setting.
Acute Toxicity
The acute oral toxicity provides a baseline for understanding the immediate risks of accidental ingestion.
| Parameter | Value | Species | Source |
| LD50 (Oral) | 4900 mg/kg | Rat | [2] |
| Probable Oral Lethal Dose (Human) | 5-15 g/kg | Human | [9] |
This data indicates a moderate level of acute toxicity if ingested.
Occupational Exposure Limits (OELs)
Regulatory bodies have established OELs to protect laboratory personnel from the adverse effects of airborne exposure.
| Agency | Limit | Time-Weighted Average (TWA) | Notes |
| NIOSH REL | 5 mg/m³ | 10-Hour TWA | Recommended Exposure Limit[1][6] |
| ACGIH TLV | 5 mg/m³ | 8-Hour TWA | Threshold Limit Value[6] |
| ACGIH TLV© | 0.03 ppm | 8-hour TWA (inhalable fraction and vapor) | For Piperazine (anhydrous)[1][8] |
It is crucial to note that these limits are for airborne concentrations. Overexposure can still occur through skin contact even if air levels are below the established limits[6].
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, beginning with engineering controls as the primary line of defense, supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
The causality behind prioritizing engineering controls lies in their ability to contain the hazard at the source, minimizing the potential for personnel exposure.
-
Ventilation: All handling of solid piperazine hydrochloride salts that may generate dust must be performed in a certified chemical fume hood or a powder containment hood. Local exhaust ventilation should be used to capture dust at its point of generation[6].
-
Enclosure: For repetitive or larger-scale operations, the use of glove boxes or other enclosed systems is strongly recommended to provide the highest level of containment[6].
Personal Protective Equipment (PPE): The Essential Barrier
PPE selection must be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Wear chemical-impermeable gloves. Nitrile gloves are a suitable choice for handling the solid and its aqueous solutions. Always check the manufacturer's glove compatibility data. Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly afterward[9].
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles[3][5].
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below the OELs, or during emergency situations, a NIOSH-approved respirator must be used[4][6]. The type of respirator will depend on the concentration of airborne dust.
-
Skin and Body Protection: A lab coat is required at a minimum. For tasks with a higher risk of contamination, chemically resistant aprons or coveralls should be utilized[4][9].
Section 4: Standard Operating Procedures for Handling & Storage
Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility.
Protocol: Safe Weighing and Solution Preparation
This protocol is designed as a self-validating system, with checkpoints to ensure safety at each stage.
-
Preparation:
-
Confirm the chemical fume hood is functioning correctly (check airflow monitor).
-
Assemble all necessary equipment (spatulas, weigh boats, beakers, solvent, magnetic stirrer) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Don all required PPE (goggles, lab coat, nitrile gloves).
-
-
Weighing:
-
Carefully open the container inside the fume hood. Avoid creating dust clouds.
-
Use a dedicated, clean spatula to transfer the desired amount of piperazine hydrochloride salt to a weigh boat.
-
Rationale: Using gentle motions prevents aerosolization of the fine powder, which is the primary route of inhalation exposure[9].
-
Close the main container tightly immediately after dispensing.
-
-
Dissolution:
-
Place a stir bar in a beaker containing the appropriate volume of solvent (typically water).
-
Slowly add the weighed solid to the solvent while stirring to prevent clumping and splashing.
-
Cover the beaker with a watch glass to prevent aerosol release.
-
-
Cleanup:
-
Wipe down the spatula and weighing area inside the fume hood with a damp cloth or paper towel to collect any residual dust.
-
Dispose of the weigh boat and cleaning materials as hazardous waste.
-
Wash all non-disposable equipment thoroughly.
-
-
Validation Check:
-
After preparation, label the solution clearly with the chemical name, concentration, date, and your initials.
-
Ensure the storage container is sealed and placed in secondary containment.
-
Storage Requirements
Proper storage is vital to maintain the chemical's integrity and prevent hazardous situations.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[2][5][9].
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][7]. The hydrochloride salt is acidic and will react exothermically with bases[10].
Section 5: Chemical Incompatibility and Hazardous Reactions
Piperazine hydrochloride, as an amine salt, has specific incompatibilities that researchers must be aware of to prevent dangerous reactions.
-
Strong Bases: Reaction with strong bases (e.g., sodium hydroxide) will deprotonate the piperazine, neutralizing the salt and potentially generating heat[11].
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to violent reactions[4][12].
-
Reactive Metals: As an acidic salt, it may be corrosive to metals like aluminum, magnesium, and zinc[10].
Below is a diagram illustrating key chemical incompatibilities.
Sources
- 1. PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. aksci.com [aksci.com]
- 6. nj.gov [nj.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. carlroth.com [carlroth.com]
A Technical Guide to the Commercial Sourcing and Quality Verification of (S)-Benzyl 2-methylpiperazine-1-carboxylate HCl
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. Chiral building blocks, such as (S)-Benzyl 2-methylpiperazine-1-carboxylate HCl, form the foundational scaffolds of many novel therapeutics. Ensuring the commercial availability, identity, purity, and stereochemical integrity of this reagent is a critical, non-negotiable step in the research and development pipeline. This guide provides an in-depth, field-proven framework for sourcing and validating this key intermediate.
Compound Identification and Properties
Before initiating a procurement process, it is essential to have a complete identification profile of the target molecule. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for various applications in medicinal chemistry and organic synthesis.[1][2]
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride , also known by its CAS Number 1217720-49-4 , is a chiral piperazine derivative. Piperazine and its derivatives are common structural motifs in active pharmaceutical ingredients (APIs) and serve as versatile precursors in their synthesis.[3][4]
| Property | Value | Source |
| IUPAC Name | benzyl (2S)-2-methylpiperazine-1-carboxylate;hydrochloride | [5] |
| CAS Number | 1217720-49-4 | [5][6] |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [5][7] |
| Molecular Weight | 270.76 g/mol | [5][8] |
| Appearance | Typically a solid powder | [5] |
| Purity | Commercially available at ≥95%, with >98% common | [5][7] |
| Enantiomer | (R)-Benzyl 2-methylpiperazine-1-carboxylate HCl (CAS: 1217848-48-0) | [8] |
Commercial Availability and Supplier Qualification
This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. Sources range from large, well-known manufacturers to smaller, specialized custom synthesis labs.
Representative Supplier Tiers:
-
Tier 1 (Major Manufacturers/Distributors): Companies like MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific, and Santa Cruz Biotechnology often list this or structurally similar compounds.[9][10][11] They typically provide extensive documentation and have robust quality management systems.
-
Tier 2 (Specialized Building Block Suppliers): Companies such as Combi-Blocks, Enamine, BLD Pharm, and Alfa Chemistry are excellent sources for diverse and unique chemical scaffolds, including this specific piperazine derivative.[6][7]
-
Tier 3 (Chemical Marketplaces & Custom Synthesis): Platforms like King-Pharm and ChemicalBook aggregate listings from various suppliers or offer custom synthesis services for specific needs.[12][13]
Workflow for Supplier and Lot Qualification:
The process of selecting a supplier and qualifying a specific lot of material should be systematic. The goal is to mitigate the risk of project delays or failures due to substandard starting materials.
Caption: Workflow for sourcing and qualifying a chemical reagent.
Expert Insight: The Centrality of the Certificate of Analysis (CoA)
A CoA is more than a formality; it is a legally binding document that attests to the quality of a specific batch. When reviewing a CoA for (S)-Benzyl 2-methylpiperazine-1-carboxylate HCl, pay close attention to:
-
Identity Confirmation: Look for ¹H NMR and Mass Spectrometry (MS) data that confirm the chemical structure.
-
Purity Assessment: This is typically determined by HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography). A purity of ≥98% is recommended for most drug discovery applications.
-
Enantiomeric Purity (or Enantiomeric Excess, e.e.): This is the most critical parameter for a chiral molecule. It should be determined by a chiral chromatography method (HPLC or SFC). An e.e. of >99% is typically required.
In-House Quality Control and Verification
Upon receipt, it is incumbent upon the researcher to perform independent analytical verification. This practice, born from experience, protects against the rare instances of mislabeled bottles, cross-contamination, or degradation during transit.
Logical Flow for In-House QC Verification:
Caption: Sequential workflow for in-house analytical verification.
Protocol 1: ¹H NMR for Structural Confirmation
-
Objective: To confirm the chemical structure and identify any major organic impurities.
-
Methodology:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Peaks:
-
~7.3-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).
-
~5.1 ppm: Singlet or AB quartet, 2H (benzylic CH₂).
-
~2.8-4.5 ppm: A series of complex multiplets corresponding to the 7H of the piperazine ring, including the methyl-substituted chiral center.
-
~1.2 ppm: Doublet, 3H (methyl group).
-
-
Causality: The choice of DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound well and the broad amine/HCl protons are readily observable. Comparing the obtained spectrum against a reference or the supplier's provided spectrum validates the material's identity.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
The stereochemical purity of chiral intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final API.[14] Chiral HPLC is a primary technique for this validation.[14]
-
Objective: To separate and quantify the (S)- and (R)-enantiomers, confirming the enantiomeric excess (e.e.).
-
Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Columns like Chiralpak® IC or Chiralcel® OD are common starting points for piperazine derivatives.[15]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting condition could be 90:10 Hexane:IPA with 0.1% DEA.
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers should resolve into distinct peaks.
-
Quantification: Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Trustworthiness: The method is self-validating by first injecting a racemic standard (if available) to confirm that the method is capable of separating both enantiomers. Without a racemic standard, one must rely on the absence of a peak at the expected retention time of the undesired enantiomer.
-
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Handling: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Avoid contact with skin and eyes.[17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[16][18] It is often recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[4] Many suppliers recommend storage at -20°C for long-term stability.[5] Protect from light and incompatible materials such as strong oxidizing agents.[18]
By implementing this comprehensive guide to sourcing, vetting, and in-house verification, researchers can proceed with confidence, knowing their foundational chemical building blocks meet the rigorous standards required for successful and reproducible drug discovery and development.
References
-
Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin . Electrophoresis, 45(17-18), 1479-1486. [Link]
-
A Review on Analytical Methods for Piperazine Determination . ResearchGate. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Carl ROTH. [Link]
-
Piperazine - HAZARD SUMMARY . New Jersey Department of Health. [Link]
-
Hydrochloride salt | C42H60N2O6 | CID 76702351 . PubChem. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]
-
Benzyl 3-methylpiperazine-1-carboxylate | CAS 84477-85-0 . Chemical Suppliers. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. [Link]
-
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | C13H18N2O3 | CID 45072576 . PubChem. [Link]
-
Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 . PubChem. [Link]
Sources
- 1. Hydrochloride salt | C42H60N2O6 | CID 76702351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (2S)-2-Methylpiperazine hydrochloride [smolecule.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. bldpharm.com [bldpharm.com]
- 5. (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | CAS 1217720-49-4 | Sun-shinechem [sun-shinechem.com]
- 6. 1217720-49-4|(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1217848-48-0|(R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 9. CAS 7647-01-0 | Sigma-Aldrich [sigmaaldrich.com]
- 10. Cas Landing [thermofisher.com]
- 11. Benzyl 3-methylpiperazine-1-carboxylate | CAS 84477-85-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 1-N-CBZ-2-METHYL PIPERAZINE-HCL [1187928-18-2] | King-Pharm [king-pharm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a valuable chiral building block in modern medicinal chemistry and drug development. The protocol herein is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. All protocols are presented with an emphasis on safety, efficiency, and high-purity outcomes.
Introduction and Strategic Overview
(S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a key intermediate in the synthesis of a wide range of pharmacologically active molecules. The piperazine scaffold is a privileged structure in drug discovery, and the introduction of a chiral methyl group at the C-2 position, combined with orthogonal N-protection, allows for precise, stereocontrolled elaboration into complex target molecules.
The synthetic strategy is a two-step process commencing with the enantiomerically pure starting material, (S)-2-methylpiperazine.
-
Mono-N-Protection: Selective acylation of the more sterically accessible secondary amine (N4) of (S)-2-methylpiperazine with benzyl chloroformate. This step yields the free base, (S)-benzyl 2-methylpiperazine-1-carboxylate.
-
Salt Formation: Conversion of the basic free base into its stable, crystalline hydrochloride salt through the addition of hydrochloric acid.
This approach leverages the benzyloxycarbonyl (Cbz) group as a robust protecting group for one of the nitrogen atoms, which can be readily removed under standard hydrogenolysis conditions in later synthetic stages[1].
Synthetic Workflow Diagram
Sources
Application Notes and Protocols for the Chiral Synthesis of 2-Methylpiperazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral 2-Methylpiperazine in Medicinal Chemistry
Chiral 2-methylpiperazine is a privileged scaffold in modern drug discovery and development.[1][2] Its rigid, non-planar structure and the presence of two nitrogen atoms allow for precise three-dimensional orientation of substituents, making it a crucial building block for a multitude of pharmacologically active agents, including treatments for neurological disorders, anticancer therapies, and antiviral medications.[2][3] The stereochemistry at the C2 position is often critical for biological activity, with enantiomers frequently exhibiting different potencies, selectivities, and metabolic profiles.[4] Consequently, the development of robust and efficient protocols for the synthesis of enantiomerically pure (R)- and (S)-2-methylpiperazine is of paramount importance to the pharmaceutical industry.
This comprehensive guide provides detailed application notes and protocols for three distinct and field-proven strategies for the chiral synthesis of 2-methylpiperazine:
-
Classical Resolution of Racemic 2-Methylpiperazine: A scalable and cost-effective method ideal for large-scale production.
-
Synthesis from the Chiral Pool: An elegant approach leveraging naturally occurring chiral starting materials.
-
Asymmetric Synthesis via Catalytic Hydrogenation: A modern and highly efficient route to enantiomerically enriched piperazines.
Each section will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into critical parameters and potential challenges.
Method 1: Diastereomeric Salt Resolution with L-Tartaric Acid
This method relies on the reaction of racemic 2-methylpiperazine with an enantiomerically pure resolving agent, L-tartaric acid, to form a mixture of diastereomeric salts.[5][6] These salts, ((R)-2-methylpiperazine)-(L-tartrate) and ((S)-2-methylpiperazine)-(L-tartrate), possess different physical properties, most notably their solubility in a given solvent system. This difference allows for the selective crystallization and isolation of one diastereomer, from which the desired enantiomer of 2-methylpiperazine can be liberated.[5]
Causality Behind Experimental Choices:
-
Solvent System: The choice of solvent is critical for achieving efficient resolution. A solvent system must be selected in which the two diastereomeric salts exhibit a significant solubility differential. Alcohols, water, or mixtures thereof are commonly employed.
-
Stoichiometry of Resolving Agent: The molar ratio of tartaric acid to racemic 2-methylpiperazine can influence the efficiency of the resolution. Typically, a 1:1 or 2:1 molar ratio is used.[6]
-
Temperature Profile: A controlled cooling process is essential for selective crystallization. Slow cooling promotes the formation of larger, purer crystals of the less soluble diastereomer.
Experimental Protocol: Resolution of (R)-2-Methylpiperazine
Materials:
-
Racemic 2-methylpiperazine
-
L-(+)-Tartaric acid
-
Methanol
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable reaction vessel, dissolve racemic 2-methylpiperazine (1.0 eq) in a mixture of methanol and water.
-
In a separate vessel, dissolve L-(+)-tartaric acid (0.75 eq) in methanol.
-
Slowly add the L-tartaric acid solution to the 2-methylpiperazine solution with stirring.
-
Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. Further cool the mixture in an ice bath to promote crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with cold methanol.
-
The collected solid is the ((R)-2-methylpiperazine)-(L-tartrate) salt.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12).
-
Extract the aqueous layer with dichloromethane (DCM) (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-2-methylpiperazine.
-
Data Summary:
| Parameter | Typical Value |
| Yield of (R)-enantiomer | 35-45% |
| Enantiomeric Excess (ee) | >98% |
| Purity (HPLC) | >99% |
Workflow Diagram:
Caption: Workflow for Chiral Resolution.
Method 2: Synthesis from the Chiral Pool Starting from L-Alanine
This strategy utilizes a readily available and enantiomerically pure starting material, L-alanine, to construct the chiral 2-methylpiperazine ring system.[7] The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, ensuring high enantiopurity.
Causality Behind Experimental Choices:
-
Protection Strategy: The amino and carboxylic acid functionalities of L-alanine must be appropriately protected to allow for selective reactions at other positions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and conversion to an ester for the carboxylic acid.
-
Ring-Closing Strategy: The formation of the piperazine ring is a key step. This is often achieved through a sequence of reductive amination and subsequent cyclization.
-
Deprotection: The final step involves the removal of all protecting groups to yield the desired 2-methylpiperazine.
Experimental Protocol: Synthesis of (S)-2-Methylpiperazine from L-Alanine
Materials:
-
L-Alanine
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Lithium aluminum hydride (LAH)
-
N-Cbz-aminoacetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
Procedure:
-
Esterification of L-Alanine:
-
Suspend L-alanine in methanol and cool to 0 °C.
-
Slowly add thionyl chloride and stir at room temperature overnight to form L-alanine methyl ester hydrochloride.
-
-
Boc Protection:
-
Dissolve the L-alanine methyl ester hydrochloride in a mixture of DCM and aqueous sodium bicarbonate.
-
Add di-tert-butyl dicarbonate and stir until the reaction is complete to yield Boc-L-alanine methyl ester.
-
-
Reduction to the Amino Alcohol:
-
In a separate flask, prepare a suspension of lithium aluminum hydride in THF.
-
Slowly add a solution of Boc-L-alanine methyl ester in THF.
-
Stir until the reduction is complete, then quench the reaction carefully to obtain the corresponding Boc-protected amino alcohol.
-
-
Reductive Amination:
-
Dissolve the Boc-protected amino alcohol and N-Cbz-aminoacetaldehyde in DCM.
-
Add sodium triacetoxyborohydride and stir at room temperature until the reaction is complete.
-
-
Deprotection and Cyclization:
-
Dissolve the product from the previous step in methanol.
-
Add palladium on carbon (10 wt%).
-
Hydrogenate the mixture under a hydrogen atmosphere to remove the Cbz and Boc protecting groups, which is followed by in-situ cyclization to form (S)-2-methylpiperazine.
-
Data Summary:
| Parameter | Typical Value |
| Overall Yield | 40-50% |
| Enantiomeric Excess (ee) | >99% |
| Purity (HPLC) | >98% |
Workflow Diagram:
Caption: Chiral Pool Synthesis Workflow.
Method 3: Asymmetric Hydrogenation of a Prochiral Precursor
Asymmetric catalysis represents a powerful and atom-economical approach to chiral molecules.[8][9] The asymmetric hydrogenation of a prochiral enamine or a related unsaturated precursor of 2-methylpiperazine, using a chiral transition metal catalyst, can directly generate the desired enantiomer with high enantioselectivity.[10][11]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of the chiral catalyst is the most critical factor in determining the enantioselectivity of the reaction. Typically, these catalysts consist of a transition metal (e.g., rhodium, ruthenium, iridium) complexed with a chiral phosphine ligand.[8][9]
-
Substrate Design: The prochiral substrate must be designed to allow for efficient and stereoselective hydrogenation. For 2-methylpiperazine, a suitable precursor would be 2-methyl-1,4,5,6-tetrahydropyrazine.
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent can all influence the rate and selectivity of the hydrogenation. These parameters need to be carefully optimized for each specific substrate-catalyst combination.
Conceptual Protocol: Asymmetric Hydrogenation
Materials:
-
2-Methyl-1,4,5,6-tetrahydropyrazine (or a suitable precursor)
-
Chiral catalyst (e.g., [Rh(COD)(chiral bisphosphine)]BF₄)
-
Methanol or another suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation:
-
In a glovebox, charge a pressure-rated reaction vessel with the chiral catalyst.
-
-
Hydrogenation:
-
Add a solution of the 2-methyl-1,4,5,6-tetrahydropyrazine precursor in methanol to the reaction vessel.
-
Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure.
-
Stir the reaction mixture at the specified temperature until the uptake of hydrogen ceases.
-
-
Workup and Isolation:
-
Carefully vent the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield the enantiomerically enriched 2-methylpiperazine.
-
Data Summary (Projected):
| Parameter | Target Value |
| Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
| Purity (HPLC) | >99% |
Workflow Diagram:
Caption: Asymmetric Hydrogenation Workflow.
Conclusion and Future Perspectives
The choice of synthetic strategy for chiral 2-methylpiperazine depends on various factors, including the desired scale of production, cost considerations, and the availability of starting materials and specialized equipment. Classical resolution remains a robust and scalable method, while chiral pool synthesis offers an elegant route with excellent enantiocontrol. Asymmetric catalysis, particularly hydrogenation, is a rapidly evolving field that promises highly efficient and atom-economical syntheses. Future developments in catalyst design are expected to further enhance the utility of this approach, making it increasingly attractive for industrial applications.
References
-
Huang, J., Xu, W., Xie, H., Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506-7511. [Link]
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(1), 296-301. [Link]
-
Wang, Y., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6(15), 2753-2757. [Link]
-
Various Authors. (2006). Preparation of chiral 2-methylpiperazine. ResearchGate. [Link]
-
Li, J., et al. (2011). A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine. Synthetic Communications, 41(1), 117-122. [Link]
- Miyamoto, T., et al. (1990). Method for producing optically active 2-methylpiperazine.
- Various Authors. (2003). Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-).
-
Career Henan Chemical Co. (2025). 2-Methylpiperazine. Career Henan Chemical Co.[Link]
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. [Link]
-
Various Authors. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
- Various Authors. (2018). Synthesis method of chiral piperazinone derivative.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine. PubChem. [Link]
- Various Authors. (2005). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
-
Various Authors. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(17), 7506-7511. [Link]
-
Various Authors. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Asymmetric Synthesis of N-Aryl-2,6-Disubstituted Piperazines
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Piperazine Scaffold in Medicinal Chemistry
The N-aryl-2,6-disubstituted piperazine motif is a cornerstone of modern medicinal chemistry. Classified as a "privileged structure," this heterocyclic core is present in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of substituents on the piperazine ring, particularly at the C2 and C6 positions, profoundly influences the molecule's three-dimensional conformation and its interaction with biological targets.[2][3] This control over spatial orientation is critical for optimizing pharmacological properties such as potency, selectivity, and pharmacokinetics.
However, the stereoselective synthesis of these complex structures presents a significant challenge.[3] Achieving control over two stereocenters to selectively produce enantiomerically pure cis or trans isomers requires sophisticated synthetic strategies. This guide provides an in-depth analysis of field-proven, catalytic asymmetric methods for constructing these valuable N-aryl-2,6-disubstituted piperazines, offering detailed protocols and explaining the causality behind key experimental choices.
Core Synthetic Strategies and Mechanistic Rationale
The asymmetric synthesis of 2,6-disubstituted piperazines is most effectively approached using methods that can set the two stereocenters in a controlled manner. Key successful strategies rely on intramolecular cyclization of chiral precursors derived from readily available amino acids. This approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of the ring-forming reaction.
Two powerful palladium-catalyzed methods have emerged as particularly robust and versatile: an intermolecular carboamination that yields cis-isomers and an intramolecular hydroamination that produces trans-isomers.
Figure 1. Overview of modular synthetic routes to chiral 2,6-disubstituted piperazines.
Protocol I: cis-Selective Synthesis via Pd-Catalyzed Carboamination
This strategy, developed by Wolfe and colleagues, provides a concise and highly stereoselective route to cis-2,6-disubstituted N-aryl piperazines.[4] The key transformation is a palladium-catalyzed carboamination that involves the reaction of an unsaturated diamine precursor with an aryl bromide, forming two new bonds and the six-membered ring in a single step.[5] The synthesis is modular, allowing for variation at four positions of the piperazine scaffold.[2]
Mechanistic Consideration & Rationale
The high cis-selectivity is rationalized by a transition state model where the cyclization proceeds via a pseudoequatorial orientation of the substituent on the forming ring, which minimizes allylic strain.[1] The choice of coupling partners and catalyst is critical. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the oxidative addition to the aryl bromide, followed by migratory insertion of the alkene and reductive elimination to furnish the piperazine ring. The use of specific reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) for the initial amidation step is crucial to prevent racemization of the chiral amino acid-derived starting material.[1]
Figure 2. Simplified catalytic cycle for Pd-catalyzed carboamination.
Experimental Protocol: Synthesis of (2R,6S)-1-(4-methoxyphenyl)-4-benzyl-2-methyl-6-phenylpiperazine
This protocol is adapted from the work of Wolfe et al., Org. Lett. 2007, 9 (17), pp 3343–3346.[3][4]
Step 1: Synthesis of the Diamine Precursor
-
N-Arylation: To a solution of L-Alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent like dioxane, add an aryl halide (e.g., 4-bromoanisole, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %), a phosphine ligand (e.g., BINAP, 4 mol %), and a base (e.g., NaOt-Bu, 2.5 eq). Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).
-
Amidation: Isolate the N-arylated amino ester and dissolve it in CH₂Cl₂. Add N-benzylallylamine (1.2 eq) and DEPBT (1.5 eq). Stir at room temperature for 12-24 hours.
-
Reduction: After purification, dissolve the resulting amide in THF and cool to 0 °C. Add a reducing agent (e.g., LiAlH₄, 2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir until complete. Quench carefully and perform an aqueous workup to isolate the chiral diamine precursor.
Step 2: Palladium-Catalyzed Cyclization
-
Reaction Setup: In a glovebox, charge a reaction vial with the diamine precursor (1.0 eq), an aryl bromide (e.g., bromobenzene, 1.5 eq), Pd(OAc)₂ (5 mol %), a phosphine ligand (e.g., P(t-Bu)₃, 10 mol %), and a base (e.g., K₃PO₄, 2.0 eq).
-
Solvent and Temperature: Add anhydrous toluene as the solvent. Seal the vial and heat to 110 °C.
-
Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired cis-piperazine.
Representative Data
The following table summarizes typical results achieved with this methodology, demonstrating its high efficiency and stereoselectivity.[2][3][4]
| Entry | R¹ Substituent | Ar¹ Group | Ar² Group | Yield (%) | dr (cis:trans) | % ee |
| 1 | Me | 4-MeO-Ph | Ph | 63 | 14:1 | >99 |
| 2 | i-Bu | 4-MeO-Ph | 4-CF₃-Ph | 55 | 20:1 | >99 |
| 3 | Bn | 4-MeO-Ph | 2-Naphthyl | 50 | >20:1 | 98 |
Protocol II: trans-Selective Synthesis via Pd-Catalyzed Hydroamination
For accessing the trans-diastereomer, a highly diastereoselective intramolecular hydroamination serves as a powerful alternative.[6][7] This approach, reported by Michael and coworkers, also starts from amino acids but proceeds through a cyclic sulfamidate intermediate to form an aminoalkene precursor, which then undergoes a palladium-catalyzed cyclization.[6][7][8]
Mechanistic Consideration & Rationale
The stereochemical outcome of this reaction is governed by the intramolecular cyclization of the aminoalkene. The reaction exhibits excellent diastereoselectivity, favoring the formation of trans-2,6-disubstituted piperazines.[7] This selectivity is attributed to steric effects during the cyclization step, where the 2-substituent preferentially adopts a pseudoaxial position to minimize allylic strain, leading to the trans product.[7] X-ray crystallography has confirmed the trans stereochemistry and revealed that the resulting piperazine ring often adopts a twist-boat conformation to alleviate A(1,3) strain between the substituents.[1][6]
Experimental Protocol: Synthesis of trans-2,6-dimethylpiperazine derivative
This protocol is adapted from the work of Cochran and Michael, Org. Lett. 2008, 10 (2), pp 329–332.[6][7]
Step 1: Synthesis of the Aminoalkene Precursor
-
Cyclic Sulfamidate Formation: Start with a protected amino alcohol (derived from an amino acid). React it with thionyl chloride (SOCl₂) and then oxidize the resulting cyclic sulfite with a ruthenium catalyst (e.g., RuCl₃) and an oxidant (e.g., NaIO₄) to form the cyclic sulfamidate.
-
Nucleophilic Displacement: Dissolve the cyclic sulfamidate in an appropriate solvent (e.g., DMF) and react it with a nucleophilic amine (e.g., allylamine) at elevated temperature. This opens the ring to afford the key aminoalkene hydroamination precursor.
Step 2: Palladium-Catalyzed Intramolecular Hydroamination
-
Reaction Setup: To a solution of the aminoalkene precursor (1.0 eq) in a non-polar solvent like toluene, add the palladium catalyst. A base-free catalyst system such as Pd(DMSO)₂(TFA)₂ or a similar Pd(II) source is often effective.[8]
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.
-
Monitoring and Workup: Monitor the disappearance of the starting material by TLC or LC-MS. Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography to yield the enantiopure trans-2,6-disubstituted piperazine, which is typically protected with a group like Boc or Cbz.
Representative Data
This method provides excellent yields and diastereoselectivity for the trans isomer.[6][7]
| Entry | R¹ Substituent | N-Protecting Group | Yield (%) | dr (trans:cis) |
| 1 | Me | Boc | 85 | >20:1 |
| 2 | Bn | Cbz | 91 | >20:1 |
| 3 | Ph | Boc | 78 | >20:1 |
Alternative Strategy: Asymmetric Lithiation–Trapping
A distinct approach involves the direct functionalization of a pre-formed piperazine ring. This method utilizes asymmetric deprotonation of an N-Boc protected piperazine using a chiral base, typically s-BuLi complexed with (-)-sparteine or a sparteine surrogate.[9] The resulting configurationally stable α-lithiated intermediate is then trapped with an electrophile.
A key finding in this methodology is that the enantioselectivity can be highly dependent on the nature of the electrophile and the distal N-substituent on the piperazine ring.[9] This method provides access to a range of enantiopure α-substituted piperazines as single stereoisomers and has been used to synthesize intermediates for drugs like Indinavir.[9]
Conclusion and Future Outlook
The asymmetric synthesis of N-aryl-2,6-disubstituted piperazines has matured significantly, with robust palladium-catalyzed methods providing reliable access to both cis and trans diastereomers with high levels of stereocontrol. The modularity of these approaches, which often begin from the chiral pool of amino acids, makes them highly valuable for generating libraries of diverse piperazine analogs for drug discovery.[10] While transition-metal catalysis remains the dominant strategy, emerging fields such as organocatalysis may offer new pathways to these privileged scaffolds in the future.[11][12][13] The protocols and insights provided herein serve as a practical guide for researchers aiming to construct these complex and pharmacologically relevant molecules.
References
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. . [Link]
-
Stead, D., O'Brien, P., & Sanderson, A. J. (2011). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
-
Ney, J. E., & Wolfe, J. P. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters. [Link]
-
Ney, J. E., & Wolfe, J. P. (2009). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. National Institutes of Health. [Link]
-
Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. PubMed. [Link]
-
Ney, J. E., & Wolfe, J. P. (2007). A concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions. PubMed. [Link]
-
Ney, J. E., & Wolfe, J. P. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters. [Link]
-
Duñabeitia, E., Landa, A., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters. [Link]
-
Jadhav, S. S., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. [Link]
-
Duñabeitia, E., Landa, A., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. . [Link]
-
Duñabeitia, E., Landa, A., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. National Institutes of Health. [Link]
-
Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction [organic-chemistry.org]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-2-Methylpiperazine as a Premier Chiral Building Block in Modern Synthesis
Introduction: The Strategic Value of the Chiral Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as one of the most common nitrogen heterocycles found in blockbuster drugs.[1] Its prevalence is due to its ability to serve as a versatile linker, introduce basicity to improve pharmacokinetic properties, and orient pharmacophoric groups for optimal target engagement.[2][3] When chirality is introduced, as in (S)-2-methylpiperazine, the scaffold's value is significantly amplified. The methyl group at the C2 position introduces a stereocenter that can critically influence a molecule's binding affinity and selectivity for its biological target, while also potentially improving metabolic stability.
This guide provides an in-depth exploration of (S)-2-methylpiperazine as a chiral building block for researchers in drug discovery and chemical synthesis. We will move beyond simple reaction schemes to discuss the underlying principles of its reactivity, provide validated protocols for its manipulation, and showcase its application in the synthesis of complex pharmaceutical agents.
Core Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Name | (S)-(+)-2-Methylpiperazine | [4] |
| CAS Number | 74879-18-8 | [4] |
| Molecular Formula | C₅H₁₂N₂ | [4] |
| Molecular Weight | 100.16 g/mol | [4][5] |
| Appearance | White to yellow crystalline powder/chunks | [6] |
| Melting Point | 91-93 °C | [4] |
| Optical Activity | [α]20/D +6.8°, c = 1 in ethanol | [4] |
| Solubility | Soluble in water and acetone | [6] |
Safety & Handling: (S)-2-Methylpiperazine is classified as a flammable solid that can cause skin irritation and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Central Challenge: Achieving Regioselective N-Functionalization
The primary synthetic challenge presented by 2-methylpiperazine is the presence of two secondary amines (N1 and N4) with similar nucleophilicity. Direct alkylation or acylation often leads to a mixture of mono-substituted (N1 and N4) and di-substituted products, resulting in low yields and difficult purifications.
The established and most reliable strategy to overcome this is a protection-functionalization-deprotection sequence. By selectively protecting one nitrogen atom, the other becomes the sole site for reaction. The tert-butyloxycarbonyl (Boc) group is the most common and effective protecting group for this purpose due to its steric bulk, which directs its own installation to the less-hindered N1 amine, and its clean removal under acidic conditions.
Caption: General workflow for regioselective N4-functionalization.
Validated Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations required to effectively use (S)-2-methylpiperazine.
Protocol 1: Regioselective N1-Boc Protection
Causality: This protocol selectively protects the N1 nitrogen. The reaction leverages a strong base (n-BuLi) to deprotonate both amines, followed by the introduction of a bulky silyl group (TBDMSCl) that preferentially protects the less sterically hindered N4 position temporarily. The subsequent addition of Di-tert-butyl dicarbonate ((Boc)₂O) then directs the permanent Boc group to the remaining N1 position. The final aqueous workup removes the temporary silyl group, yielding the desired N1-protected product with high regioselectivity.
Materials:
-
(S)-2-Methylpiperazine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure: [7]
-
Dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi (2.0 eq) dropwise via syringe. Allow the solution to stir at room temperature for 30 minutes.
-
Add TBDMSCl (1.0 eq) to the solution and continue stirring for 1 hour at room temperature.
-
Add (Boc)₂O (1.2 eq) to the mixture and stir for an additional hour.
-
Quench the reaction by carefully adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product via column chromatography on silica gel to yield pure (S)-1-Boc-2-methylpiperazine.
Protocol 2: N4-Alkylation of (S)-1-Boc-2-methylpiperazine
Causality: With the N1 position blocked by the bulky Boc group, the N4 nitrogen is now the most nucleophilic site. This protocol utilizes a standard SN2 reaction. A mild base, potassium carbonate, is sufficient to act as a proton scavenger, while a polar aprotic solvent like acetonitrile facilitates the reaction between the amine and the alkyl halide electrophile. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
Materials:
-
(S)-1-Boc-2-methylpiperazine
-
Alkyl Halide (e.g., 1-bromobutane, benzyl bromide) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
To a suspension of (S)-1-Boc-2-methylpiperazine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous acetonitrile, add the desired alkyl halide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water to remove any remaining salts or DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting N4-alkylated product is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.
Protocol 3: N1-Boc Deprotection
Causality: The Boc group is designed to be stable to basic and nucleophilic conditions but labile under acidic conditions. Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the collapse of the protecting group into gaseous CO₂ and isobutylene, and the protonated amine. This process is fast, clean, and typically proceeds to completion at room temperature.
Materials:
-
N4-functionalized-(S)-1-Boc-2-methylpiperazine
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (5-10 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure: [8]
-
Dissolve the Boc-protected piperazine (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at room temperature. Gas evolution (CO₂) will be observed.
-
Stir the reaction for 1-2 hours at room temperature, monitoring by TLC or LC-MS.
-
Once complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected product.
Application in Pharmaceutical Synthesis: Case Studies
The true measure of a building block's utility is its successful incorporation into high-value molecules. (S)-2-methylpiperazine is a key component in several advanced drug candidates and approved medicines.
Case Study: Synthesis of Sotorasib (Lumakras)
Sotorasib is a landmark anticancer agent that functions as a covalent inhibitor of the KRAS G12C mutation. Its synthesis relies on the stereochemistry of the (S)-2-methylpiperazine core to correctly orient the molecule within the target's binding pocket. A key step involves the nucleophilic aromatic substitution reaction between a chloroquinazoline derivative and the commercially available N1-Boc protected (S)-2-methylpiperazine.[2]
Caption: Coupling reaction in the synthesis of Sotorasib.[2]
This reaction highlights how the pre-functionalized, chirally pure building block can be efficiently incorporated late in a synthetic sequence to build molecular complexity rapidly.
Conclusion
(S)-2-methylpiperazine is more than just a simple heterocyclic amine; it is a high-value chiral building block that provides a robust platform for introducing stereospecificity and favorable pharmacokinetic properties into drug candidates.[10][11] Its utility is demonstrated across a wide range of therapeutic areas, including oncology and neuroscience.[11][12] By mastering the principles of regioselective protection and functionalization, researchers can unlock the full potential of this versatile scaffold to accelerate the discovery and development of next-generation therapeutics.
References
-
2-Methylpiperazine - Chem-Impex. (n.d.). Retrieved January 24, 2026, from [Link]
-
Comprehensive Overview of 2-Methylpiperazine (CAS:109-07-9). (2025, February 26). Retrieved January 24, 2026, from [Link]
-
Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential. (2025, August 13). Career Henan Chemical Co. Retrieved January 24, 2026, from [Link]
-
Fesenko, A. A., et al. (2020). N2-Alkylation of semicarbazones. A general and efficient protocol for the synthesis of 2-alkylsemicarbazides from semicarbazide. ResearchGate. Retrieved January 24, 2026, from [Link]
-
dos Santos Fernandes, J. P. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of niraparib (XXXII). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Rowley, H. C., et al. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. Retrieved January 24, 2026, from [Link]
- CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib. (n.d.). Google Patents.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. Retrieved January 24, 2026, from [Link]
-
2-Methylpiperazine | C5H12N2 | CID 66057. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
Pelliccia, S., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved January 24, 2026, from [Link]
-
Pittelkow, T., & Christensen, J. B. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Culshaw, A. J., et al. (1996). L-733060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays. PubMed. Retrieved January 24, 2026, from [Link]
-
METHODS OF MANUFACTURING OF NIRAPARIB. (2022, July 20). EPO Patent. Retrieved January 24, 2026, from [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Tachykinin NK1 receptor antagonist L-733060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026, January 13). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S)-(+)-2-メチルピペラジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Methylpiperazine, (S)- | C5H12N2 | CID 2734219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a Cornerstone Intermediate for Kinase Inhibitor Synthesis
Abstract
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 4-aminophenylboronic acid pinacol ester, is a versatile synthetic intermediate of paramount importance in medicinal chemistry. Its dual functionality, featuring a nucleophilic aniline moiety and a boronic ester suitable for palladium-catalyzed cross-coupling, makes it an invaluable building block for creating diverse molecular scaffolds. This application note provides a comprehensive guide for researchers, covering its synthesis via Miyaura borylation, its application in the Suzuki-Miyaura coupling to forge key biaryl structures, and detailed, field-tested protocols for its use in synthesizing precursors for targeted therapies like kinase inhibitors.
Introduction
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation in pharmaceutical research and development.[1][2] Its success is largely due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their ester derivatives.[1] Among these, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has emerged as a particularly strategic intermediate.[3]
The aniline functional group provides a convenient handle for subsequent amide bond formation, urea synthesis, or direct integration as a key pharmacophoric element, such as the hinge-binding motif in many kinase inhibitors.[4][5] Simultaneously, the pinacol boronate group enables the efficient construction of complex biaryl and heteroaryl architectures, which are prevalent in modern drug molecules.[1][6][7] This document serves as a practical guide to leveraging this intermediate, providing both the scientific rationale and detailed experimental procedures.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the reagent. The pinacol ester is relatively stable compared to the free boronic acid but is sensitive to air and moisture over time.
| Property | Value | Reference |
| Synonyms | 2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-Aminophenylboronic Acid Pinacol Ester | [8][9] |
| CAS Number | 214360-73-3 | [8][9] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [8][9] |
| Molecular Weight | 219.09 g/mol | [8][9] |
| Appearance | White to yellow or orange crystalline powder | [8] |
| Melting Point | 166-170 °C | [8][9] |
| Purity | >98.0% (GC) | [8][9] |
| Storage | Store under inert gas (e.g., Argon, Nitrogen) in a cool, dark place (<15°C recommended) | [8][9] |
| Safety | Causes serious eye irritation. Wash skin thoroughly after handling. Wear protective gloves/eye protection. | [8] |
Synthesis of the Intermediate via Miyaura Borylation
While commercially available, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be readily synthesized in the lab from 4-bromoaniline using a palladium-catalyzed Miyaura borylation.[10] This reaction couples an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form the corresponding boronic ester.[10][11]
3.1. Mechanistic Rationale
The Miyaura borylation is a robust method that avoids the use of highly reactive organometallic reagents like Grignard or organolithium compounds, thus offering excellent functional group tolerance.[10] The reaction is typically catalyzed by a palladium(0) species and requires a base, such as potassium acetate (KOAc), to activate the diboron reagent.[10] The choice of a ligand, often a phosphine like dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
3.2. Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis.
Materials:
-
4-Bromoaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) to the flask.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane via cannula or syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired product as a crystalline solid.
3.3. Synthesis Workflow Diagram
Miyaura borylation synthesis workflow.
Application in Medicinal Chemistry: The Suzuki-Miyaura Coupling
The true utility of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline lies in its application in the Suzuki-Miyaura coupling reaction.[3] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds found in numerous approved drugs.[6][7]
4.1. Mechanistic Overview of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and generally involves three key steps:[6]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) species.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronate species.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.
Generalized Suzuki-Miyaura catalytic cycle.
4.2. Protocol: Synthesis of a Biaryl Kinase Hinge-Binding Motif
This protocol details the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 2-chloro-4-aminopyrimidine, a common core in kinase inhibitors, to form a key precursor.
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
2-Chloro-4-aminopyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME) or Dioxane/Water mixture
Procedure:
-
In a reaction vessel, combine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 eq) and 2-chloro-4-aminopyrimidine (1.2 eq).
-
Add the solvent (e.g., a 4:1 mixture of DME/water).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the 2M aqueous sodium carbonate solution (2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Heat the reaction to reflux (approx. 85-95 °C) under an inert atmosphere for 4-6 hours. Monitor the reaction for the disappearance of the boronic ester starting material.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting solid can be purified by trituration with diethyl ether or by silica gel chromatography to afford the pure biaryl product.
| Parameter | Expected Outcome |
| Reaction Time | 4-6 hours |
| Temperature | 85-95 °C |
| Typical Yield | 75-90% |
| Product Purity | >95% after purification |
4.3. Case Study: Precursor for Multi-Targeted Kinase Inhibitors
This intermediate is a documented building block in the synthesis of potent, orally active multi-targeted receptor tyrosine kinase (RTK) inhibitors. For instance, it has been used to synthesize 3-aminoindazole-based inhibitors with anticancer activity.[4][12] In these syntheses, the aniline nitrogen can be further functionalized, for example, through urea formation, after the crucial biaryl scaffold has been constructed via the Suzuki coupling.
Suzuki coupling application workflow.
Conclusion
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a high-value, versatile, and enabling synthetic intermediate for medicinal chemistry. Its strategic importance is rooted in its ability to participate in the robust and reliable Suzuki-Miyaura coupling, allowing for the efficient assembly of complex biaryl motifs that are central to the structure of many targeted therapeutics, particularly kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to confidently employ this reagent in their drug discovery and development programs.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. (2009, November 7). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. PubMed. [Link]
-
National Center for Biotechnology Information. (2021, July 15). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
PubChem. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. [Link]
-
National Center for Biotechnology Information. (2022, November 23). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. PubMed. [Link]
-
National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]
-
ResearchGate. (2022, March). Chemical synthesis. Reagents and Conditions: a bis(pinacolato)diboron,.... [Link]
-
ACS Publications. (2018, August 23). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics. [Link]
-
Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Discover the Versatility of 4-Aminophenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. [Link]
-
ResearchGate. (2021, July). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... [Link]
- Google Patents.
-
Medium. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
-
MDPI. (2022, April 20). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. [Link]
-
OTTO CHEMIE PVT. LTD. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, 98%. [Link]
-
National Center for Biotechnology Information. (2024, April 15). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PubMed. [Link]
-
National Center for Biotechnology Information. (2024, April 15). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2014, May 22). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia | MDPI [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 214360-73-3 | TCI EUROPE N.V. [tcichemicals.com]
- 9. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 214360-73-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Leveraging Flavonoid Scaffolds for the Development of Novel PI3K/Akt Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Natural Scaffolds in Oncology
The quest for novel therapeutic agents in oncology is an ongoing endeavor, driven by the need for more effective and less toxic treatments. Natural products have long been a cornerstone of drug discovery, providing a rich tapestry of structurally diverse molecules with inherent biological activity.[1] Among these, flavonoids, a class of polyphenolic compounds found abundantly in plants, have emerged as a particularly promising scaffold for the development of new anticancer drugs.[1][2] Their core structure, a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring, offers a versatile platform for chemical modification and optimization.[3] This document provides a detailed guide on utilizing flavonoid scaffolds for the discovery and characterization of novel inhibitors of the PI3K/Akt signaling pathway, a critical mediator of cancer cell growth, proliferation, and survival.[4][5]
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[4][6] Activation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leads to the phosphorylation and activation of Akt.[4][7] Activated Akt, in turn, phosphorylates a multitude of downstream substrates, promoting cell cycle progression, inhibiting apoptosis, and stimulating angiogenesis.[7] Several flavonoids, including quercetin, apigenin, and luteolin, have been shown to exert their anticancer effects by directly or indirectly inhibiting the PI3K/Akt pathway.[1][3][8] This makes the flavonoid scaffold an excellent starting point for the rational design of potent and selective PI3K/Akt inhibitors.
Scientific Rationale: Why Flavonoids are Effective PI3K/Akt Pathway Modulators
The efficacy of flavonoids as PI3K/Akt pathway inhibitors is rooted in their unique structural features. Structure-activity relationship (SAR) studies have revealed key determinants of their inhibitory activity. The presence and position of hydroxyl groups on the flavonoid rings are crucial for their interaction with the ATP-binding pocket of PI3K.[9][10] Additionally, the double bond between carbons 2 and 3 in the C ring contributes to the planarity of the molecule, which can enhance its binding affinity.[10]
By understanding these SAR principles, medicinal chemists can strategically modify the flavonoid scaffold to improve its potency, selectivity, and pharmacokinetic properties. This can involve the addition or modification of functional groups to enhance interactions with specific residues in the PI3K active site or to block the binding of ATP. The inherent "drug-like" properties of many flavonoids, such as their relatively low molecular weight and good oral bioavailability, further underscore their potential as scaffolds for novel therapeutic agents.[1]
Experimental Workflows for Screening and Characterization
The development of flavonoid-based PI3K/Akt inhibitors involves a multi-step process that begins with the screening of a library of natural or synthetic flavonoid derivatives and progresses to detailed mechanistic studies. The following sections outline key experimental protocols and the underlying scientific principles.
Diagram: Experimental Workflow for Flavonoid-Based Inhibitor Discovery
Caption: A streamlined workflow for the discovery of flavonoid-based PI3K inhibitors.
Protocol 1: In Vitro PI3K Enzyme Inhibition Assay (HTRF)
This protocol describes a high-throughput compatible Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for direct inhibitors of PI3K isoforms.[10]
Principle: This assay measures the production of PIP3, the product of PI3K activity, through a competitive immunoassay format. The HTRF technology utilizes fluorescence resonance energy transfer (FRET) between a terbium (Tb) cryptate-labeled anti-GST antibody and a d2-labeled PIP3 analog. In the absence of PIP3 produced by the enzyme, the labeled antibody and PIP3 analog are in close proximity, resulting in a high FRET signal. PIP3 produced by the PI3K enzyme competes with the d2-labeled PIP3 for binding to the antibody, leading to a decrease in the FRET signal. The magnitude of this decrease is proportional to the amount of PIP3 produced and thus reflects the PI3K activity.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
PIP2 (substrate)
-
ATP
-
Flavonoid compound library (dissolved in DMSO)
-
HTRF assay reagents (e.g., Tb-cryptate anti-GST antibody, d2-labeled PIP3)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each flavonoid compound from the library into the wells of a 384-well plate. Include appropriate controls: positive control (no inhibitor) and negative control (no enzyme).
-
Enzyme and Substrate Addition: Prepare a master mix of PI3K enzyme and PIP2 in assay buffer. Add 5 µL of this mix to each well.
-
Initiation of Reaction: Prepare an ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to start the enzymatic reaction. The final concentration of ATP should be at its Km value for the specific PI3K isoform.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the HTRF detection mix (containing Tb-cryptate antibody and d2-labeled PIP3) to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reagents to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound relative to the controls.
Data Interpretation:
A dose-response curve can be generated for active compounds to determine their IC50 value, which represents the concentration of the inhibitor required to reduce PI3K activity by 50%.
| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | PI3Kγ IC50 (µM) |
| Flavonoid Hit 1 | 0.5 | 5.2 | 0.8 | 7.1 |
| Flavonoid Hit 2 | 1.2 | 10.5 | 1.5 | 15.3 |
| Positive Control | 0.01 | 0.05 | 0.02 | 0.08 |
Table 1: Example of IC50 data for flavonoid hits against different PI3K isoforms.
Protocol 2: Cell-Based Western Blot Analysis of Akt Phosphorylation
This protocol is used to confirm the activity of hit compounds in a cellular context by measuring the phosphorylation of Akt, a key downstream target of PI3K.
Principle: Western blotting is a technique used to detect specific proteins in a cell lysate. In this protocol, cancer cells are treated with the flavonoid compounds, and the levels of phosphorylated Akt (p-Akt) and total Akt are measured. A decrease in the ratio of p-Akt to total Akt indicates inhibition of the PI3K/Akt pathway.
Materials:
-
Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF-7 breast cancer cells, PC-3 prostate cancer cells).
-
Cell culture medium and supplements.
-
Flavonoid hit compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the flavonoid compounds for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
Data Interpretation:
Quantify the band intensities and calculate the ratio of p-Akt to total Akt. A dose-dependent decrease in this ratio confirms the inhibitory effect of the flavonoid compound on the PI3K/Akt pathway in a cellular environment.
Diagram: PI3K/Akt Signaling Pathway and Flavonoid Inhibition
Caption: Flavonoids can inhibit the PI3K/Akt pathway, a key regulator of cell survival.
Conclusion and Future Directions
The flavonoid scaffold represents a valuable starting point for the development of novel PI3K/Akt pathway inhibitors for cancer therapy. The inherent biological activity and structural diversity of flavonoids, coupled with a deep understanding of their structure-activity relationships, provide a strong foundation for rational drug design. The experimental workflows outlined in this document provide a roadmap for researchers to screen, identify, and characterize potent flavonoid-based inhibitors. Future efforts in this area will likely focus on the development of more isoform-selective inhibitors to minimize off-target effects, as well as the use of advanced drug delivery systems to improve the bioavailability and therapeutic efficacy of these promising natural product-derived compounds.
References
-
The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme. (2018). Molecules, 23(10), 2553. [Link]
-
Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021). Cancers, 13(16), 3949. [Link]
-
Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool. (2023). Frontiers in Chemistry, 11, 1265882. [Link]
-
Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool. (2023). ResearchGate. [Link]
-
Inhibitory Activity of Flavonoids against Class I Phosphatidylinositol 3-Kinase Isoforms. (2013). International Journal of Molecular Sciences, 14(10), 21476–21487. [Link]
-
Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021). MDPI. [Link]
-
Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool. (2023). National Institutes of Health. [Link]
-
Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine. (2023). Ovid. [Link]
-
Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation. (2023). PubMed Central. [Link]
-
Different flavonoids and their PI3K/Akt/mTOR inhibitory activity. (2021). ResearchGate. [Link]
-
PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury. (2016). PubMed Central. [Link]
-
Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions. (2024). PubMed. [Link]
-
Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention. (2017). PubMed Central. [Link]
-
Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. (2023). National Institutes of Health. [Link]
-
Luteolin enhances drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway in paclitaxel‑resistant esophageal squamous cell carcinoma. (2024). Spandidos Publications. [Link]
-
The PI3K/AKT/NRF2 Signaling Pathway Involved in the Improvement of CUMS-Induced Depressive-like Behaviors by Apigenin. (2023). MDPI. [Link]
-
Mechanism of Quercetin Mediating PI3K/Akt/mTOR Pathway in Alleviating Cerebral Vascular Stenosis Caused by Vascular Endothelial Cell Injury. (2021). Science Alert. [Link]
-
Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. (2009). PubMed. [Link]
-
Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells. (2018). PubMed. [Link]
-
Luteolin Attenuates Hypertension via Inhibiting NF-κB-Mediated Inflammation and PI3K/Akt Signaling Pathway in the Hypothalamic Paraventricular Nucleus. (2023). PubMed. [Link]
-
Luteolin inhibits the activation of PI3K-AKT signaling pathway in... (2022). ResearchGate. [Link]
-
PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide. (2015). PLOS ONE, 10(8), e0134913. [Link]
-
Apigenin promotes apoptosis of 4T1 cells through PI3K/AKT/Nrf2 pathway and improves tumor immune microenvironment in vivo. (2024). Oxford Academic. [Link]
-
Quercetin inhibits the akt pathway, leading to suppression of survival and induction of apoptosis in cancer cells. (2005). AACR Journals. [Link]
-
Luteolin Inhibits Proliferation and Induces Apoptosis of Human Placental Choriocarcinoma Cells by Blocking the PI3K/AKT Pathway and Regulating Sterol Regulatory Element Binding Protein Activity. (2018). Oxford Academic. [Link]
-
AKT/PI3K Signaling Pathway. (n.d.). Rockland Immunochemicals. [Link]
-
Apigenin inhibits proliferation and invasion, and induces apoptosis and cell cycle arrest in human melanoma cells. (2017). Spandidos Publications. [Link]
Sources
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 8. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitory Activity of Flavonoids against Class I Phosphatidylinositol 3-Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Debenzylation of N-Cbz Protected Piperazines
Introduction: The Strategic Role of the Cbz Group in Piperazine Synthesis
The piperazine motif is a cornerstone in medicinal chemistry, lauded for its prevalence in a multitude of FDA-approved drugs.[1][2] Its symmetrical nature, however, poses a synthetic challenge, often necessitating the use of protecting groups to achieve selective functionalization of its two nitrogen atoms. The benzyloxycarbonyl (Cbz or Z) group is a frequently employed amine protecting group in piperazine synthesis due to its stability under a wide range of reaction conditions, particularly its resistance to basic and some acidic environments.[3][4] This stability allows for selective manipulation of other parts of the molecule. The removal, or deprotection, of the Cbz group is a critical step to liberate the free amine for subsequent reactions, such as N-alkylation, acylation, or coupling reactions.[5]
This guide provides an in-depth overview of the most reliable and field-proven protocols for the debenzylation of N-Cbz protected piperazines, with a focus on the underlying mechanisms, experimental details, and troubleshooting.
Core Deprotection Methodologies
The selection of a debenzylation protocol is contingent on the overall molecular structure and the presence of other functional groups. The two primary strategies for Cbz removal are catalytic hydrogenolysis and acid-mediated cleavage.
Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection
Catalytic hydrogenolysis is the most common and often the cleanest method for Cbz deprotection.[6] The reaction involves the cleavage of the carbon-oxygen bond of the carbamate by hydrogen gas in the presence of a metal catalyst.
Mechanism of Action:
The reaction proceeds via the adsorption of the Cbz-protected piperazine and hydrogen onto the surface of the catalyst (e.g., Palladium on carbon). The palladium facilitates the cleavage of the benzylic C-O bond, leading to the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free piperazine, toluene, and carbon dioxide.[3]
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
A. Standard Catalytic Hydrogenation Protocol
This protocol is suitable for most substrates that do not contain functional groups susceptible to reduction, such as alkenes, alkynes, or some nitro groups.
Materials:
-
N-Cbz protected piperazine
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum/inert gas manifold
Procedure:
-
Catalyst Charging: To a dry three-necked flask containing a magnetic stir bar, add 10% Pd/C (5-10 mol%).
-
Inerting the System: Seal the flask and purge with an inert gas (e.g., nitrogen) for 5-10 minutes to remove oxygen.[7]
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., methanol) followed by the N-Cbz protected piperazine.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an atmosphere of hydrogen.[7]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with more solvent and filter through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially after use; do not allow the filter cake to dry completely and handle it in a well-ventilated hood.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine. Further purification can be achieved by crystallization or chromatography if necessary.
B. Transfer Hydrogenation Protocol
Transfer hydrogenation is a valuable alternative when the use of gaseous hydrogen is undesirable or impractical.[9] A hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of a catalyst.
Common Hydrogen Donors:
-
Ammonium formate
-
Formic acid[3]
-
Cyclohexene
Protocol using Ammonium Formate:
-
Dissolve the N-Cbz protected piperazine in a suitable solvent (e.g., methanol or ethanol).
-
Add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (3-5 equivalents) in portions.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product may require an aqueous work-up to remove ammonium salts before further purification.
| Parameter | Standard Hydrogenation | Transfer Hydrogenation |
| Hydrogen Source | H₂ gas | Ammonium formate, Formic acid |
| Pressure | Atmospheric or elevated | Atmospheric |
| Temperature | Room temperature to mild heating | Often requires heating |
| Advantages | Clean byproducts (toluene, CO₂) | No need for H₂ gas handling |
| Disadvantages | Requires specialized equipment for high pressure | Byproducts from the H-donor may complicate work-up |
Troubleshooting Catalytic Hydrogenolysis:
| Problem | Possible Cause | Solution |
| Slow or Incomplete Reaction | Inactive catalyst | Use fresh, high-quality Pd/C. |
| Catalyst poisoning (e.g., by sulfur-containing compounds) | Purify the starting material. Use a higher catalyst loading. | |
| Poor substrate solubility | Choose a different solvent or a solvent mixture. | |
| Side Reactions | Reduction of other functional groups | Consider a milder method like transfer hydrogenation or an alternative deprotection strategy. |
Acid-Mediated Cleavage
Acidic conditions can also be employed to remove the Cbz group, which is particularly useful when the substrate contains functional groups that are sensitive to hydrogenolysis (e.g., double bonds).[3][6]
Mechanism of Action:
The reaction is initiated by the protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a bromide ion from HBr) on the benzylic carbon in an SN2-type reaction. This liberates the unstable carbamic acid, which then decarboxylates.[3]
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
Introduction: The Synergy of NMR and LC-MS in Modern Drug Development
Sources
- 1. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining NMR and LC/MS Using Backward Variable Elimination: Metabolomics Analysis of Colorectal Cancer, Polyps, and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. emerypharma.com [emerypharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. anuchem.weebly.com [anuchem.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. emerypharma.com [emerypharma.com]
- 10. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. chimia.ch [chimia.ch]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. myadlm.org [myadlm.org]
- 18. mdpi.com [mdpi.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. database.ich.org [database.ich.org]
- 22. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting - Almac [almacgroup.com]
- 23. emerypharma.com [emerypharma.com]
Application Note: A Practical Guide to Developing Piperazine-Based Ligands for Sigma Receptors
Abstract
Sigma receptors, classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, have emerged as crucial and versatile targets for therapeutic intervention in a range of human diseases, including neuropsychiatric disorders, neuropathic pain, and cancer.[1][2] The piperazine scaffold represents a privileged chemical structure in medicinal chemistry, offering a robust and synthetically tractable framework for the design of potent and selective sigma receptor ligands.[3] This guide provides an in-depth, experience-driven overview of the key stages in the development of novel piperazine-based sigma receptor ligands, from rational chemical synthesis to comprehensive biological characterization. We detail field-proven protocols for synthesis, in-vitro binding affinity determination, and functional activity assessment, supported by insights into structure-activity relationships and the underlying molecular mechanisms.
Introduction: The Therapeutic Potential of Sigma Receptor Ligands
Initially misclassified as a type of opioid receptor, sigma receptors are now understood to be unique proteins with distinct pharmacology and physiological roles.
-
The Sigma-1 Receptor (σ1R) is a 223-amino acid, ligand-operated intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[4][5] It does not function as a classical G-protein coupled receptor but instead modulates the function of a host of other proteins, including ion channels and other receptors, making it a key regulator of cellular stress responses and calcium signaling.[4] Its role in neuroprotection and cognitive function has made it a prime target for CNS drug discovery.[5]
-
The Sigma-2 Receptor (σ2R) was more recently identified as the 18-21 kDa transmembrane protein, TMEM97.[2] It is highly expressed in proliferating cancer cells and is considered a biomarker for tumor proliferation.[2] Ligands targeting σ2R have shown promise as anticancer agents by inducing apoptosis and cell death.[1][2]
The piperazine ring is a cornerstone of many successful CNS drugs and serves as an excellent scaffold for sigma receptor ligands.[3] Its two nitrogen atoms provide key interaction points: one typically serves as a basic center that becomes protonated at physiological pH to interact with acidic residues in the receptor binding pocket, while the other allows for diverse chemical modifications to tune affinity, selectivity, and pharmacokinetic properties.[3][6]
Chemical Synthesis of Piperazine-Based Ligands
Rationale for a General Synthetic Strategy
The design of sigma receptor ligands often follows a well-established pharmacophore model which includes a basic amine core flanked by two hydrophobic regions. The piperazine scaffold perfectly embodies this model. A common and effective synthetic approach involves a two-step process: first, the installation of an aryl or heteroaryl group onto one nitrogen of the piperazine core (N-arylation), followed by the attachment of a second, often alkyl or aralkyl, hydrophobic group to the other nitrogen (N-alkylation).
N-arylation can be achieved through several robust methods, including Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems.[3] N-alkylation is typically accomplished via standard nucleophilic substitution with alkyl halides or through reductive amination.[3]
Protocol: Two-Step Synthesis of a Disubstituted Piperazine Ligand
This protocol describes a general, yet representative, synthesis starting from a commercially available mono-Boc-protected piperazine. The Boc group serves as a reliable protecting group, allowing for sequential, controlled functionalization of the two piperazine nitrogens.
Step 1: N-Arylation via Buchwald-Hartwig Coupling
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (Ar-X, 1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) to the flask.
-
Reaction: Heat the mixture to 90-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the N-aryl-N'-Boc-piperazine intermediate.
Step 2: Boc Deprotection
-
Dissolution: Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M), dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by LC-MS).
-
Isolation: Concentrate the solvent under reduced pressure. If using TFA, co-evaporate with toluene multiple times to remove residual acid. The resulting secondary amine salt is often used directly in the next step.
Step 3: N-Alkylation via Reductive Amination
-
Reaction Setup: To a flask containing the deprotected N-arylpiperazine salt from Step 2 (1.0 eq) in a solvent like dichloroethane (DCE) or methanol, add the desired aldehyde or ketone (R-CHO, 1.1 eq) and a mild base such as triethylamine (Et₃N, 2.0 eq) to neutralize the salt.
-
Reducing Agent: After stirring for 30 minutes, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final compound by column chromatography or preparative HPLC to yield the target ligand.
Caption: Synthetic workflow for a disubstituted piperazine ligand.
Biological Characterization of Novel Ligands
In Vitro Receptor Binding Affinity
The first and most critical step in biological evaluation is to determine the binding affinity (typically expressed as the inhibition constant, Kᵢ) of the newly synthesized compounds for the target receptors. Competitive radioligand binding assays are the gold standard for this purpose.[4] The principle involves measuring the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Protocol: σ1 Receptor Radioligand Binding Assay
This protocol is adapted from standard methodologies using -pentazocine, a selective σ1R radioligand.[4][5]
-
Membrane Preparation: Use membrane homogenates from a tissue source rich in σ1R, such as guinea pig brain, or from cells engineered to express human σ1R.[5][7]
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane homogenate (typically 100-300 µg of protein).
-
-pentazocine at a final concentration near its Kₔ value (e.g., 5 nM).[8]
-
Varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
-
Assay buffer to reach a final volume of ~200 µL.
-
-
Control Wells:
-
Total Binding: Contains membrane, radioligand, and buffer (no test compound).
-
Non-specific Binding (NSB): Contains membrane, radioligand, and a high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like haloperidol to saturate all specific binding sites.[9]
-
-
Incubation: Incubate the plate at 37°C for 90-150 minutes to allow the binding to reach equilibrium.[4][7]
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B), which have been pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[4] Use a cell harvester to rapidly wash each well with ice-cold assay buffer (3x).
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol: σ2 Receptor Radioligand Binding Assay
This assay is similar but requires a key modification: the use of a "masker" to block the radioligand from binding to any σ1 receptors present in the tissue preparation.[4] [³H]-DTG is a non-selective σ1/σ2 ligand, so (+)-pentazocine is added to occupy all σ1 sites.[4][5]
-
Membrane Preparation: Use membrane homogenates from a tissue rich in σ2R, such as rat liver.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Reaction Mixture: In a 96-well plate, combine:
-
Controls, Incubation, Harvesting, and Analysis: Follow steps 4-8 as described in the σ1R assay protocol. Non-specific binding is determined using a high concentration of haloperidol or DTG.
In Vitro Functional Activity
Determining binding affinity is not sufficient; it is crucial to understand whether a ligand activates (agonist) or blocks (antagonist) the receptor's function. Functional assays for sigma receptors are context-dependent. For σ2R, which is implicated in cancer cell death, functional activity can be linked to cytotoxicity.[8]
Protocol: σ2 Functional Assay (Caspase-3 Activation)
Agonist activity at the σ2R has been correlated with the induction of apoptosis. This protocol measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[8]
-
Cell Culture: Plate cancer cells known to express σ2R (e.g., MDA-MB-435) in a 96-well, black, clear-bottomed plate at a density of ~5,000 cells/well and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test ligand for 24 hours. Include a known σ2R agonist (e.g., siramesine) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Assay: Use a commercially available homogeneous caspase-3/7 assay kit (e.g., Apo-ONE®). These kits contain a pro-fluorescent caspase substrate (like Z-DEVD-R110).[8]
-
Measurement: Add the assay reagent to each well. Active caspase-3 in apoptotic cells will cleave the substrate, releasing a fluorescent molecule (Rhodamine 110).[8]
-
Quantification: Incubate the plate as per the manufacturer's instructions (typically 1-18 hours in the dark) and measure the fluorescence using a plate reader (e.g., excitation ~485 nm, emission ~535 nm).[8]
-
Analysis: An increase in fluorescence relative to the vehicle control indicates caspase-3 activation and suggests σ2R agonist activity. The functional potency can be compared to the positive control.[8]
Caption: Workflow for the biological evaluation of sigma receptor ligands.
Structure-Activity Relationship (SAR) Insights
Key Structural Determinants for Receptor Binding
Decades of research have revealed key principles governing the interaction of piperazine ligands with sigma receptors.
-
The Basic Nitrogen: The protonated nitrogen of the piperazine ring is arguably the most critical feature. It forms a strong salt bridge with a conserved acidic amino acid residue in the binding pocket: Glu172 in σ1R and Asp29 in σ2R .[6][10] This electrostatic interaction is a primary anchor for high-affinity ligands.
-
Hydrophobic Pockets: The binding sites of both receptors contain significant hydrophobic regions. The substituents attached to the piperazine nitrogens occupy these pockets, and their size, shape, and electronics heavily influence binding affinity and selectivity.
-
Piperazine vs. Piperidine: The choice of the core amine is critical. Replacing a piperazine with a piperidine can dramatically alter the affinity profile, sometimes converting a ligand with low σ1R affinity into one with nanomolar potency, demonstrating the specific geometric and electronic requirements of the binding site.[7][11]
SAR Summary for a Generic Piperazine Ligand
The following table summarizes general SAR trends for a common Aryl-Linker-Piperazine-Alkyl/Aryl scaffold.
| Structural Region | Modification | Effect on σ1R Affinity | Effect on σ2R Affinity | Selectivity Impact | Reference |
| N1-Substituent (Aryl) | Introduction of electron-withdrawing groups on the aryl ring. | Often tolerated or slightly increases affinity. | Variable, can increase or decrease affinity. | Highly dependent on the specific substitution pattern. | [1] |
| Linker | Varying length of the alkyl chain between the aryl group and piperazine. | A 2-4 atom linker is often optimal. | A 2-4 atom linker is often optimal. | Linker length can fine-tune σ1/σ2 selectivity. | [1] |
| Piperazine Core | Replacement with piperidine. | Can dramatically increase affinity. | Often decreases affinity. | Strongly drives selectivity towards σ1R. | [7][11] |
| N4-Substituent (Alkyl/Aryl) | Increasing size of alkyl group (e.g., methyl to cyclohexyl). | Cyclohexyl is often optimal for occupying a hydrophobic pocket. | Cyclohexyl group is also well-tolerated and can enhance affinity. | Can improve overall affinity for both but may not strongly drive selectivity. | [1] |
| N4-Substituent (Alkyl/Aryl) | Addition of a second aryl group. | Can lead to high affinity, depending on substitution. | Often well-tolerated. | Can be modulated to favor either receptor. | [3] |
Mechanistic Insights: The σ1 Receptor as a Molecular Chaperone
Understanding the mechanism of action is vital for rational drug design. The σ1R functions as an intracellular chaperone at the MAM, a critical interface for Ca²⁺ signaling between the ER and mitochondria. In its resting state, σ1R is bound to another chaperone, BiP. Upon stimulation by agonist ligands (or cellular stress), σ1R dissociates from BiP and can then interact with and modulate client proteins, such as the IP3 receptor (IP3R), thereby regulating Ca²⁺ flux into the mitochondria and influencing cell survival and energy metabolism.
Caption: Chaperone function of the σ1 receptor at the MAM.
Conclusion
The development of piperazine-based ligands for sigma receptors is a dynamic and promising field in medicinal chemistry. The synthetic versatility of the piperazine core, combined with well-established protocols for biological evaluation, provides a clear path for the discovery of novel chemical probes and potential therapeutics. By integrating rational synthesis, robust binding and functional assays, and a deep understanding of structure-activity relationships, researchers can effectively navigate the complexities of sigma receptor pharmacology to develop next-generation modulators for a variety of unmet medical needs.
References
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. [Link]
-
Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI. [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. ACS Publications. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 | MDPI [mdpi.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. digibug.ugr.es [digibug.ugr.es]
The Architect's Guide to the Mind: Synthesizing the Next Generation of Antidepressants and Antipsychotics
This comprehensive guide is designed for researchers, scientists, and drug development professionals at the forefront of central nervous system (CNS) therapeutics. It moves beyond a mere recitation of synthetic procedures to provide a deep, mechanistic understanding of the chemical strategies employed to forge potential antidepressant and antipsychotic agents. Herein, we dissect the causal links between molecular design, synthetic execution, and therapeutic potential, offering a robust framework for innovation in psychiatric medicine.
Part 1: The Neurobiological Blueprint: Understanding the Targets
The rational design of antidepressants and antipsychotics hinges on a sophisticated understanding of the neurochemical imbalances and signaling pathway dysregulations that underpin these complex disorders. While the monoamine hypothesis, which posits that depression is caused by a deficiency of neurotransmitters like serotonin, norepinephrine, and dopamine, has historically guided drug development, our current understanding is far more nuanced.[1]
Antidepressants: The therapeutic efficacy of most antidepressants is attributed to their ability to modulate the levels of monoamine neurotransmitters in the synaptic cleft.[2] Selective Serotonin Reuptake Inhibitors (SSRIs), for instance, function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[3][4] Newer generations of antidepressants, such as triple monoamine reuptake inhibitors, aim for a broader spectrum of activity by targeting the transporters for serotonin, norepinephrine, and dopamine.[1]
Antipsychotics: The mechanism of action of antipsychotic drugs is multifaceted, with the dopamine D2 receptor being a primary target.[5] Typical antipsychotics are primarily D2 receptor antagonists.[5] Atypical antipsychotics, which often exhibit a better side-effect profile, possess a more complex pharmacology, frequently involving antagonism of both D2 and serotonin 5-HT2A receptors.[6][7] This dual action is thought to contribute to their efficacy against both the positive and negative symptoms of schizophrenia.[6] The intracellular signaling cascades modulated by antipsychotics are intricate and can involve pathways like the AKT/GSK-3 and mitogen-activated protein kinase (MAPK) pathways.[8]
Below is a simplified representation of the serotonergic synapse, a key target for many antidepressant medications.
Caption: Simplified diagram of a serotonergic synapse illustrating the mechanism of action of SSRIs.
Part 2: The Synthetic Arsenal: Key Strategies and Methodologies
The synthesis of potential antidepressants and antipsychotics leverages a diverse toolkit of organic chemistry reactions. The choice of synthetic route is often dictated by factors such as efficiency, scalability, stereochemical control, and the desire to explore novel chemical space.
Foundational Synthetic Strategies: Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed reactions are indispensable in the synthesis of the core structures of many CNS drugs.[2] Palladium-catalyzed cross-coupling reactions, in particular, have been instrumental in the synthesis of SSRIs like sertraline and fluoxetine.[3][6][9] These reactions excel at forming carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the aromatic and heterocyclic frameworks common in these drug classes.[2][3] More recently, catalysts based on more abundant and less toxic metals, such as manganese, are being explored for their potential in antidepressant synthesis.[2] For example, a manganese-catalyzed hydrogenation has been employed in the synthesis of desipramine.[2]
Illustrative Workflow: Palladium-Catalyzed Synthesis of an SSRI Core
Caption: General workflow for a Palladium-catalyzed Buchwald-Hartwig amination to form a diarylamine core structure.
Innovative Synthetic Methodologies: Building Complexity with Efficiency
The drive for more efficient, sustainable, and diverse synthetic routes has led to the adoption of several innovative technologies in the synthesis of CNS drug candidates.
2.2.1 Multi-Component Reactions (MCRs): The Power of One-Pot Synthesis
MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials.[10][11][12] This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation.[10][11] MCRs are particularly well-suited for the rapid generation of libraries of structurally diverse heterocyclic compounds, which are prevalent in antidepressant and antipsychotic drug candidates.[13][14]
2.2.2 Flow Chemistry: Precision and Scalability
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[15] This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for hazardous reactions.[15][16] Flow chemistry is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs), as it facilitates automation, integration of synthesis and purification, and scalability.[16][17][18]
2.2.3 Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions.[9][19][20][21][22] This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes, enabling a wide range of transformations that are often difficult to achieve with traditional thermal methods.[21] Photoredox catalysis has been successfully applied to the synthesis of complex molecules, including indole alkaloids, which are relevant to CNS drug discovery.[9]
2.2.4 Enzymatic Synthesis: The Precision of Biocatalysis
Enzymes offer unparalleled stereoselectivity in chemical transformations, making them highly valuable for the synthesis of chiral drugs.[23][24] The use of biocatalysts, such as lipases, can facilitate the resolution of racemic mixtures to provide enantiomerically pure building blocks for antidepressant synthesis.[23][25] This is particularly important as the different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles.[23]
Part 3: From Bench to Clinic: Protocols and Practical Considerations
The following section provides generalized protocols for key synthetic transformations relevant to the synthesis of potential antidepressants and antipsychotics. These are intended as a starting point and should be optimized for specific substrates and desired outcomes.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination for Aryl Amine Synthesis
Objective: To synthesize an aryl amine, a common scaffold in many CNS-active compounds, via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Buchwald ligand (e.g., XPhos, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, amine, palladium(II) acetate, Buchwald ligand, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The choice of a bulky, electron-rich phosphine ligand (Buchwald ligand) is critical for facilitating the reductive elimination step and preventing β-hydride elimination, leading to higher yields of the desired aryl amine. The strong, non-nucleophilic base (NaOtBu) is necessary to deprotonate the amine and generate the active catalyst.
Protocol: Ugi Multicomponent Reaction for the Synthesis of a Peptidomimetic Scaffold
Objective: To rapidly synthesize a complex peptidomimetic scaffold, which can be a starting point for novel CNS drug candidates, using a one-pot Ugi reaction.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde/ketone and amine in methanol and stir for 30 minutes at room temperature to form the imine intermediate.
-
Add the carboxylic acid and stir for an additional 10 minutes.
-
Add the isocyanide to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by crystallization or column chromatography.
Causality: The Ugi reaction's efficiency stems from the tandem formation of an iminium ion and a carboxylate anion, followed by the nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement. This concerted process allows for the rapid assembly of a complex molecule from simple starting materials.
Part 4: Data-Driven Drug Discovery: Characterization and Optimization
The synthesis of a potential drug candidate is only the first step. Rigorous characterization and biological evaluation are essential to validate the synthetic approach and guide further optimization.
Table 1: Key Parameters for Characterization of Synthesized Compounds
| Parameter | Method(s) | Purpose |
| Identity and Structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the synthesized compound. |
| Purity | High-Performance Liquid Chromatography (HPLC), LC-MS | Determines the purity of the compound, which is critical for accurate biological testing. |
| Yield | Gravimetric analysis | Quantifies the efficiency of the synthetic reaction. |
| Stereochemistry | Chiral HPLC, X-ray crystallography | Determines the enantiomeric excess or absolute configuration of chiral compounds. |
| In Vitro Activity | Receptor binding assays, enzyme inhibition assays | Measures the compound's affinity for its biological target(s). |
| In Vivo Efficacy | Animal models of depression or psychosis | Evaluates the therapeutic potential of the compound in a living organism. |
Part 5: The Horizon of CNS Drug Synthesis: Future Directions
The field of antidepressant and antipsychotic synthesis is continually evolving, driven by advances in synthetic methodology and a deeper understanding of the neurobiology of psychiatric disorders. The integration of artificial intelligence and machine learning in drug design is poised to accelerate the discovery of novel scaffolds with improved efficacy and fewer side effects. Furthermore, the development of more sustainable and environmentally friendly synthetic processes, such as those utilizing biocatalysis and flow chemistry, will be crucial for the future of pharmaceutical manufacturing.[26] The ultimate goal remains the development of personalized medicines that can effectively treat these debilitating disorders with minimal impact on the patient's overall well-being.
References
- Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. (2024-02-26).
- Systems Pharmacology and Multi-Omics Reveal Synergistic Antidepressant Mechanisms of Radix Bupleurum–Radix Paeoniae Alba via Oxidative Stress, Neuroimmune Balance, and Circadian Rhythm - Dove Medical Press. (2026-01-24).
- Multicomponent reactions for the synthesis of heterocycles - PubMed - NIH.
- Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions - MDPI.
- enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory.
- Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. (2019-07-16).
- Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC. (2020-12-15).
- Understanding flow chemistry for the production of active pharmaceutical ingredients - NIH. (2022-02-10).
- An improved asymmetric synthetic route to a novel triple uptake inhibitor antidepressant (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol (D-142) - PMC - NIH.
- Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC - PubMed Central - NIH.
- Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC - PubMed Central.
- (PDF) Multicomponent synthesis of heterocyclic compounds - ResearchGate. (2025-08-06).
- Pre-clinical Pharmacology of Atypical Antipsychotic Drugs: A Selective Review | The British Journal of Psychiatry | Cambridge Core. (2018-08-06).
- Catalyst makes drugs inside the body to minimize side effects | RIKEN. (2023-12-08).
- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - MDPI.
- Novel Synthetic Route to Fluoxetine - ResearchGate. (2025-08-06).
- Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - Macmillan Group - Princeton University. (2023-04-27).
- Novel Synthetic Route to Fluoxetine - Taylor & Francis Online.
- Atypical Antipsychotics Part I: Pharmacology, Pharmacokinetics, and Efficacy. (2025-08-06).
- Development and discovery of SSRI drugs - Wikipedia.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC - PubMed Central.
- Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC - PubMed Central. (2024-12-16).
- Photoredox catalysis - Wikipedia.
- Flow Chemistry in Drug Discovery | Syrris.
- Review Article - pi :: Psychiatry Investigation. (2012-01-09).
- (PDF) Review of selective serotonin reuptake inhibitors - ResearchGate. (2025-08-10).
- photoredox-catalysis-2015.pdf.
- Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery | ACS Chemical Neuroscience - ACS Publications.
- Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade - MDPI.
- Enzymatic Resolution of Antidepressant Drug Precursors in an Undergraduate Laboratory.
- Continuous Flow Chemistry for Scalable Drug Synthesis - AZoLifeSciences. (2024-01-16).
- Contrasting Typical and Atypical Antipsychotic Drugs | Focus - Psychiatry Online. (2021-01-28).
- Novel drug delivery strategies for antidepressant active ingredients from natural medicinal plants: the state of the art - PubMed Central. (2023-10-27).
- Dose-response effects of selective serotonin reuptake inhibitor monotherapy for the treatment of depression: systematic review of reviews and meta-narrative synthesis | BMJ Medicine. (2022-12-02).
- Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry - Beilstein Journals.
- (PDF) Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients - ResearchGate.
- Mechanism of Action of Antipsychotic Agents - Psychopharmacology Institute. (2015-09-21).
- Green chemistry concept: Applications of catalysis in pharmacuetical industry - OAText.
- Drug Class Review: Atypical Antipsychotic Drugs: Final Update 3 Report [Internet] - PubMed.
- Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and Nisoxetine - ResearchGate.
- Multi-Component Reactions in Heterocyclic Chemistry.
- Biochemical Pathways Triggered by Antipsychotics in Human Oligodendrocytes: Potential of Discovering New Treatment Targets - PubMed Central. (2019-03-05).
- Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands - ResearchGate. (2025-08-06).
Sources
- 1. An improved asymmetric synthetic route to a novel triple uptake inhibitor antidepressant (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol (D-142) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 15. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. syrris.com [syrris.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. researchgate.net [researchgate.net]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. Photoredox catalysis - Wikipedia [en.wikipedia.org]
- 21. ethz.ch [ethz.ch]
- 22. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 23. scielo.br [scielo.br]
- 24. scite.ai [scite.ai]
- 25. researchgate.net [researchgate.net]
- 26. oatext.com [oatext.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Benzyl 2-methylpiperazine-1-carboxylate
Welcome to the technical support center for the synthesis of (S)-benzyl 2-methylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield and purity of your synthesis.
Introduction: The Synthetic Challenge
The synthesis of (S)-benzyl 2-methylpiperazine-1-carboxylate, a key intermediate in the development of various pharmaceuticals, presents a nuanced challenge. The primary goal is the regioselective mono-N-protection of (S)-2-methylpiperazine with a benzyloxycarbonyl (Cbz) group. The inherent asymmetry of the starting material, with two secondary amines of differing steric and electronic environments, dictates the reaction's outcome. The less sterically hindered nitrogen at the 4-position is the preferred site of acylation over the more hindered nitrogen adjacent to the methyl group at the 2-position. Achieving high yield and maintaining the stereochemical integrity of the chiral center are paramount.
This guide will dissect the critical aspects of this synthesis, providing evidence-based solutions to common problems.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues that may arise during the synthesis of (S)-benzyl 2-methylpiperazine-1-carboxylate, presented in a question-and-answer format.
Issue 1: Low Yield of the Monobenzylated Product
Question: My reaction is resulting in a low yield of the desired (S)-benzyl 2-methylpiperazine-1-carboxylate, with a significant amount of unreacted (S)-2-methylpiperazine remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a frequent challenge and can often be traced back to several key factors related to reagent quality, reaction conditions, and the acid-base equilibrium of the reaction mixture.
-
Causality: The nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate is the crucial bond-forming step. Insufficient reactivity of either component, or quenching of the nucleophile or electrophile, will hinder this process.
-
Troubleshooting Steps:
-
Reagent Quality:
-
(S)-2-Methylpiperazine: Ensure your starting material is of high purity and anhydrous. The presence of water can hydrolyze benzyl chloroformate.
-
Benzyl Chloroformate (CbzCl): This reagent is notoriously sensitive to moisture and can degrade over time, especially if not stored properly.[1][2] Use freshly opened or recently purchased CbzCl. Consider purifying older batches by distillation under reduced pressure. A simple check for significant degradation is to observe if the liquid has a pronounced yellow color.[2]
-
-
Reaction Stoichiometry and Addition:
-
While a 1:1 stoichiometry is theoretically required, a slight excess (1.05-1.1 equivalents) of (S)-2-methylpiperazine can be used to ensure the complete consumption of the more valuable CbzCl.
-
Slow, dropwise addition of CbzCl to a cooled solution of the piperazine is critical. This minimizes localized high concentrations of the acylating agent, which can lead to side reactions and the formation of the di-substituted byproduct.
-
-
Base Selection and Stoichiometry:
-
The reaction generates hydrochloric acid (HCl), which will protonate the basic piperazine nitrogens, rendering them non-nucleophilic. A base is required to neutralize this acid and regenerate the free amine.
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are effective and easily removed. Use at least 2 equivalents to ensure the reaction mixture remains basic.
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are also suitable. Use 1.1-1.5 equivalents. Ensure they are anhydrous.
-
-
Solvent Choice:
-
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are recommended. Ensure the solvent is anhydrous.
-
-
Temperature Control:
-
The reaction is typically carried out at a low temperature (0 °C to room temperature) to control the reactivity of CbzCl and minimize side reactions. Running the reaction at too low a temperature may slow down the reaction rate, while higher temperatures can promote the formation of byproducts.
-
-
Issue 2: Formation of the Di-substituted Byproduct
Question: I am observing a significant amount of the 1,4-dibenzyloxycarbonyl-2-methylpiperazine byproduct in my crude reaction mixture. How can I improve the regioselectivity for mono-substitution?
Answer:
The formation of the di-Cbz derivative is a classic problem in piperazine chemistry. The key to minimizing this byproduct lies in exploiting the differential reactivity of the two nitrogen atoms and carefully controlling the reaction conditions.
-
Causality: After the first Cbz group is attached to the 4-position nitrogen, the remaining nitrogen at the 1-position is still nucleophilic, albeit less so due to steric hindrance from the adjacent methyl group and electronic deactivation from the carbamate. If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, this second nitrogen can react.
-
Troubleshooting Steps:
-
Exploiting Steric Hindrance: The methyl group at the 2-position sterically encumbers the adjacent nitrogen (N1), making it less accessible to the bulky benzyl chloroformate. The nitrogen at the 4-position (N4) is significantly less hindered and therefore more reactive.[3][4]
-
Diagram of Steric Hindrance:
Caption: Steric hindrance at N1 in (S)-2-methylpiperazine.
-
-
Control of Stoichiometry: Use a slight excess of (S)-2-methylpiperazine relative to benzyl chloroformate (e.g., 1.1:1). This ensures that the CbzCl is the limiting reagent and is consumed before significant di-substitution can occur.
-
Slow Reagent Addition: As mentioned previously, the slow, dropwise addition of CbzCl to the reaction mixture at a controlled temperature (e.g., 0 °C) is crucial. This maintains a low concentration of the acylating agent, favoring reaction at the more nucleophilic N4 position.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the CbzCl is consumed to prevent further reaction to the di-substituted product. Avoid elevated temperatures, which can overcome the activation energy barrier for the reaction at the more hindered N1 site.
-
Issue 3: Difficulty in Purifying the Product
Question: I am struggling to separate the desired mono-Cbz product from unreacted starting material and the di-Cbz byproduct. What are the best purification strategies?
Answer:
Effective purification is essential for obtaining a high-purity product. A combination of extraction and chromatography is typically employed.
-
Causality: The desired product, starting material, and byproduct have different polarities and basicities, which can be exploited for separation.
-
Purification Workflow:
Caption: General purification workflow.
-
Troubleshooting Steps:
-
Aqueous Workup:
-
After the reaction is complete, quench with water or a mild aqueous base like sodium bicarbonate solution. This will remove any remaining acid and water-soluble salts.
-
The unreacted (S)-2-methylpiperazine is more water-soluble than the Cbz-protected products and will preferentially partition into the aqueous layer, especially if the pH is slightly acidic.
-
-
Liquid-Liquid Extraction:
-
Extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate. The desired product and the di-substituted byproduct will be in the organic layer.
-
-
Silica Gel Column Chromatography:
-
This is the most effective method for separating the mono- and di-Cbz products.
-
Polarity Difference: The di-substituted product is less polar than the mono-substituted product (which still has a free N-H group).
-
Eluent System: A gradient of ethyl acetate in hexanes or heptanes is a good starting point. A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent to prevent streaking of the amine on the silica gel.
-
TLC Monitoring: Use TLC to determine the optimal eluent system before running the column. The mono-substituted product should have a lower Rf value than the di-substituted product.
-
-
Issue 4: Potential Racemization of the Chiral Center
Question: I am concerned about the potential for racemization of the (S)-chiral center during the reaction. Is this a significant risk, and how can I mitigate it?
Answer:
Racemization at the C2 position is generally not a significant concern under the standard reaction conditions for N-benzylation.
-
Causality: The chiral center is a stereogenic carbon atom within the piperazine ring. Racemization would require the breaking and reforming of a C-H or C-C bond at this center, which is not facilitated by the N-acylation reaction conditions. The reaction occurs at the nitrogen atom, which is remote from the chiral center.
-
Verification and Mitigation:
-
Reaction Conditions: The use of mild bases (K₂CO₃, NaHCO₃, TEA) and low to moderate temperatures (0 °C to room temperature) does not promote epimerization at the C2 position.
-
Chiral Analysis: The enantiomeric purity of the final product can be confirmed using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis. Chiral HPLC is a highly sensitive method for detecting even small amounts of the (R)-enantiomer.[5][6]
-
Starting Material Purity: The primary source of enantiomeric impurity in the final product is the starting (S)-2-methylpiperazine. Ensure the enantiomeric excess (ee) of your starting material is high.
-
Frequently Asked Questions (FAQs)
Q1: Can I use di-tert-butyl dicarbonate (Boc₂O) instead of benzyl chloroformate? What are the advantages and disadvantages?
A1: Yes, Boc₂O is a common alternative for protecting the N4 position of (S)-2-methylpiperazine.
-
Advantages of Boc₂O:
-
The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid or HCl in an organic solvent).
-
The reaction with Boc₂O is generally high-yielding and produces benign byproducts (t-butanol and CO₂).
-
-
Disadvantages of Boc₂O compared to CbzCl:
Q2: What is the expected yield for this reaction?
A2: With an optimized protocol, yields for the mono-Cbz protected product can range from 70% to over 90%. The table below provides a summary of typical conditions and expected outcomes.
| Starting Material | Reagent (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| (S)-2-Methylpiperazine | CbzCl (1.0) | K₂CO₃ (2.0) | DCM | 0 to RT | 2-4 | 85-95 |
| (S)-2-Methylpiperazine | CbzCl (1.0) | TEA (1.2) | THF | 0 | 3-5 | 80-90 |
| (S)-2-Methylpiperazine | CbzCl (1.05) | NaHCO₃ (aq. sat.) | DCM | 0 to RT | 2-4 | 75-85 |
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method.
-
Procedure:
-
Spot the starting material, the CbzCl (if stable enough on silica), and the reaction mixture on a silica gel TLC plate.
-
Elute with a mixture of ethyl acetate and hexanes (e.g., 1:1).
-
Visualize the spots using a UV lamp (the Cbz group is UV active) and/or by staining with potassium permanganate or ninhydrin (which will stain the free amines).
-
-
Interpretation: The product will appear as a new spot with an Rf value between that of the starting material and the di-substituted byproduct. The reaction is complete when the CbzCl spot disappears.
Q4: What are the key safety precautions for this reaction?
A4:
-
Benzyl Chloroformate (CbzCl): This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]
-
Solvents: DCM and THF are volatile and flammable. Work in a fume hood away from ignition sources.
-
Bases: Triethylamine has a strong odor and is flammable. Handle with care.
Experimental Protocol: Synthesis of (S)-Benzyl 2-methylpiperazine-1-carboxylate
This protocol is a representative procedure adapted from established methods for N-benzylation of piperazines.[9]
Materials:
-
(S)-2-Methylpiperazine (1.0 eq.)
-
Benzyl chloroformate (0.95 eq.)
-
Anhydrous potassium carbonate (2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexanes mixture
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-2-methylpiperazine and anhydrous potassium carbonate.
-
Add anhydrous DCM and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate in anhydrous DCM dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the benzyl chloroformate.
-
Quench the reaction by adding deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (S)-benzyl 2-methylpiperazine-1-carboxylate as a pure product.
References
-
Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 35, p.18 (1955). [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
Špulák, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]
-
Zenoni, M., et al. (1998). Influence of hydrophobic and steric effects in the acyl group on acylation of alpha-chymotrypsin by N-acylimidazoles. Journal of the American Chemical Society, 120(35), 9072-9080. [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(1), 443-450. [Link]
- CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-).
-
The typical HPLC chromatograms on the CTpBD@SiO2 column (25 cm length,... - ResearchGate. [Link]
-
Beaudoin, D., et al. (2013). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 9, 2146-2158. [Link]
-
Kavasan, M., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]
-
Chen, Y., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Archiv der Pharmazie, 346(11), 814-822. [Link]
-
Shifting Native Chemical Ligation into Reverse Through N- versus S-Acyl Transfer. (2020). Molecules, 25(15), 3534. [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]
-
Benzyl Chloroformate. Common Organic Chemistry. [Link]
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
-
Pollard, C. B., & MacDowell, D. W. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society, 76(18), 4641-4643. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 353-359. [Link]
-
Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source. (2018). Tetrahedron Letters, 59(32), 3122-3125. [Link]
-
Optimized conditions for regioselective benzoylations - ResearchGate. [Link]
-
Benzyl chloroformate - Wikipedia. [Link]
-
Preparation of Mono-Cbz Protected Guanidines. (2015). Organic Syntheses, 92, 91-102. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2022). Molecules, 27(8), 2586. [Link]
-
Organocatalytic regio- and enantioselective formal [4 + 2]-annulation of chiral nitrogen-containing dipoles. (2022). Chemical Synthesis, 2(1), 1-10. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2022). Journal of the American Chemical Society, 144(43), 19995-20002. [Link]
-
Chromatographic Separation of Antihistamine Drugs using HPLC. (2022). Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry, 1(2), 1-10. [Link]
-
Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]
Sources
- 1. Benzyl Chloroformate [commonorganicchemistry.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Influence of hydrophobic and steric effects in the acyl group on acylation of alpha-chymotrypsin by N-acylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Monosubstituted Piperazines
Welcome to the Technical Support Center for Piperazine Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of monosubstituted piperazines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Duality of Piperazine Reactivity
The piperazine moiety is a cornerstone in medicinal chemistry, valued for its ability to introduce basicity, improve pharmacokinetic properties, and act as a versatile scaffold. However, the symmetrical nature of the piperazine ring, with its two secondary amines of similar basicity and nucleophilicity, presents a significant synthetic challenge: controlling selectivity to achieve monosubstitution.[1] The primary and most prevalent side product in these reactions is the undesired 1,4-disubstituted piperazine.[2][3]
This guide will dissect the common side products encountered in key monosubstitution reactions of piperazine, providing detailed troubleshooting strategies and optimized protocols to maximize the yield of your desired monosubstituted product.
Section 1: N-Alkylation Reactions
N-alkylation is a fundamental transformation for introducing diverse functionalities onto the piperazine core. However, it is notoriously prone to over-alkylation.
FAQ 1: I'm getting a significant amount of the 1,4-dialkylated piperazine as a side product in my N-alkylation reaction. How can I improve the selectivity for the monoalkylated product?
Answer: This is the most common issue in piperazine alkylation. The formation of the dialkylated product is a result of the second nitrogen atom of the monosubstituted piperazine intermediate reacting with the alkylating agent. Here’s a breakdown of the causative factors and troubleshooting strategies:
Causality: The two nitrogen atoms in piperazine have comparable nucleophilicity. Once the first nitrogen is alkylated, the second nitrogen can still readily react with the alkylating agent present in the reaction mixture.
Troubleshooting Strategies:
-
Stoichiometry and Order of Addition:
-
Insight: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation. However, this can make purification challenging due to the need to remove large amounts of unreacted piperazine. A more effective approach is the slow addition of the alkylating agent to a solution of piperazine. This maintains a low concentration of the alkylating agent, increasing the probability of it reacting with the more abundant starting piperazine rather than the newly formed monosubstituted product.
-
Protocol: Dissolve piperazine (3-5 equivalents) in a suitable solvent (e.g., acetonitrile, DMF, or an alcohol). Add the alkylating agent (1 equivalent) dropwise to the piperazine solution at a controlled temperature (e.g., 0 °C or room temperature).
-
-
Use of Piperazine Salts:
-
Insight: Protonating one of the nitrogen atoms significantly reduces its nucleophilicity. By using a piperazine salt, such as piperazine monohydrochloride or monoacetate, the equilibrium favors a state where one nitrogen is protonated and therefore unreactive, leaving the other available for alkylation.[2]
-
Protocol: Prepare piperazine mono-salt in situ or use a commercially available salt. For example, dissolve piperazine in a solvent and add one equivalent of an acid (e.g., HCl or acetic acid) before the addition of the alkylating agent.
-
-
Choice of Base and Solvent:
-
Insight: The choice of base and solvent can influence the reactivity of the piperazine nitrogens. A non-nucleophilic, sterically hindered base can be used to deprotonate the piperazine salt in situ, while the choice of a polar aprotic solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates.
-
Experimental Workflow:
Caption: Workflow for selective mono-N-alkylation.
-
-
Protecting Group Strategy:
-
Insight: This is often the most robust method for achieving clean monosubstitution. One nitrogen is protected with a suitable protecting group (e.g., Boc, Cbz, or benzyl), the other nitrogen is alkylated, and then the protecting group is removed. The benzyl group is particularly useful as it can be easily removed by hydrogenolysis.[4]
-
Protocol for Boc Protection:
-
Dissolve piperazine (1 equivalent) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) and a base (e.g., triethylamine or sodium bicarbonate).
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the mono-Boc-piperazine.
-
Proceed with the alkylation of the unprotected nitrogen.
-
Deprotect the Boc group using an acid (e.g., TFA or HCl in an organic solvent).
-
-
| Strategy | Advantages | Disadvantages |
| Excess Piperazine | Simple, one-step reaction. | Difficult purification, requires large amounts of starting material. |
| Piperazine Salts | Good selectivity, one-pot procedure.[2] | May require careful pH control. |
| Protecting Groups | Excellent selectivity, clean reactions. | Adds two steps to the synthesis (protection and deprotection). |
FAQ 2: I'm observing the formation of a quaternary ammonium salt in my alkylation reaction. How can I prevent this?
Answer: The formation of a quaternary ammonium salt occurs when the nitrogen of the already monosubstituted piperazine is further alkylated. This is more likely to happen with highly reactive alkylating agents like methyl iodide or benzyl bromide.
Troubleshooting Strategies:
-
Reductive Amination:
-
Insight: Instead of direct alkylation with an alkyl halide, consider reductive amination. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction. This method is generally milder and avoids over-alkylation leading to quaternary salts.[5][6]
-
Protocol:
-
Dissolve the monosubstituted piperazine (or piperazine for the first substitution) and the corresponding aldehyde or ketone in a suitable solvent (e.g., dichloroethane, methanol, or THF).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5]
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction to isolate the N-alkylated product.
-
-
Reaction Scheme:
-
Section 2: N-Acylation Reactions
N-acylation is generally more selective than N-alkylation due to the electronic deactivation of the second nitrogen atom after the first acylation. However, side products can still arise.
FAQ 3: I'm seeing some diacylated piperazine in my reaction. How can I improve the mono-acylation selectivity?
Answer: While less common than dialkylation, diacylation can occur, especially with highly reactive acylating agents or under forcing conditions.
Causality: The amide formed after the first acylation is significantly less nucleophilic than the starting amine. However, if a highly reactive acylating agent (e.g., an acid chloride) is used in excess or at elevated temperatures, the second acylation can still proceed.
Troubleshooting Strategies:
-
Control Stoichiometry and Temperature:
-
Insight: Use of a slight excess of piperazine (1.1-1.5 equivalents) and carrying out the reaction at a low temperature (e.g., 0 °C to room temperature) will favor mono-acylation.
-
Protocol: Dissolve piperazine in a suitable solvent (e.g., CH₂Cl₂ or THF) with a non-nucleophilic base (e.g., triethylamine or DIPEA). Cool the solution to 0 °C and add the acylating agent (1 equivalent) dropwise.
-
-
Use of Less Reactive Acylating Agents:
-
Insight: Instead of highly reactive acid chlorides, consider using less reactive alternatives like esters or activated carboxylic acids (e.g., using coupling reagents like DCC, EDC, or HATU).
-
Experimental Workflow:
Caption: Reactivity of acylating agents.
-
Section 3: N-Arylation Reactions (Buchwald-Hartwig and Ullmann Couplings)
Cross-coupling reactions are powerful methods for the synthesis of N-aryl piperazines. However, they can also lead to disubstitution.
FAQ 4: My Buchwald-Hartwig amination of piperazine with an aryl halide is giving me a mixture of mono- and di-arylated products. How can I favor the mono-arylated product?
Answer: Similar to N-alkylation, controlling the stoichiometry and reaction conditions is key to achieving mono-arylation in cross-coupling reactions.
Troubleshooting Strategies:
-
Ligand and Catalyst Choice:
-
Insight: The choice of phosphine ligand and palladium precursor can significantly influence the selectivity of the reaction. Bulky ligands can sterically hinder the second arylation.
-
Recommendation: Experiment with different ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) to find the optimal combination for your specific substrates.
-
-
Reaction Conditions:
-
Insight: Lowering the reaction temperature and using a weaker base can sometimes improve selectivity.
-
Protocol: Start with a 2:1 ratio of piperazine to aryl halide. Use a base like Cs₂CO₃ or K₃PO₄. Run the reaction at a lower temperature (e.g., 80 °C) and monitor the progress carefully by LC-MS to stop the reaction once the desired product is maximized.
-
-
Protecting Group Strategy:
-
Insight: As with alkylation, protecting one of the piperazine nitrogens is the most reliable way to ensure mono-arylation. 1-Boc-piperazine is a commonly used starting material for this purpose.
-
Protocol:
-
Use 1-Boc-piperazine as the starting material in your Buchwald-Hartwig reaction.
-
After the arylation is complete, deprotect the Boc group using standard conditions (e.g., TFA in CH₂Cl₂).
-
-
Section 4: Less Common Side Products and Purification
While disubstitution is the primary concern, other side reactions can occur.
FAQ 5: I have an unexpected side product in my piperazine reaction. What could it be?
Answer: While less frequent, other side products can form depending on the specific reaction conditions and substrates.
-
Piperazine-2,5-diones: These can form from the dimerization of α-amino acids or their derivatives under certain conditions. They are generally not a common side product in simple N-substitution reactions of piperazine itself.
-
Ring Opening/Contraction: Under harsh conditions or with specific reagents, the piperazine ring can undergo cleavage or rearrangement. For example, metabolic activation can lead to ring contraction to an imidazoline derivative. [7]This is more relevant in a biological context than in typical synthetic chemistry.
-
Side reactions of the substituent: The substituent being added to the piperazine may itself undergo side reactions under the reaction conditions.
FAQ 6: I have a mixture of mono- and di-substituted piperazines. How can I effectively separate them?
Answer: The separation of mono- and di-substituted piperazines can often be achieved by leveraging their different physical and chemical properties.
-
Column Chromatography: This is the most common method for separating products with different polarities. The mono-substituted product is generally more polar than the di-substituted product and will have a lower Rf value on a TLC plate.
-
Acid-Base Extraction: The mono-substituted piperazine has a free basic nitrogen, while the di-substituted product may not (depending on the nature of the substituent). This difference in basicity can be exploited for separation.
-
Protocol:
-
Dissolve the mixture in an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic mono-substituted product will be protonated and move into the aqueous layer.
-
Separate the layers.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the desired product.
-
Extract the aqueous layer with an organic solvent to recover the purified mono-substituted piperazine.
-
-
-
Crystallization/Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective way to remove impurities, including the di-substituted side product. [2]
References
-
Šimbera, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1129. [Link]
-
United Nations Office on Drugs and Crime. (2009). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(28), 8849-8857. [Link]
-
Bode, J. W., et al. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Organic Letters, 18(9), 2098-2101. [Link]
-
Nicewicz, D. A., et al. (2018). Direct, Site-Selective C–H Functionalization of Unactivated Piperazines Using Organic Photoredox Catalysis. Journal of the American Chemical Society, 140(4), 1523-1527. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
- Google Patents. (1960).
-
Organic Syntheses. (1961). 1-benzylpiperazine. [Link]
-
ResearchGate. (2015). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. [Link]
Sources
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Piperazine Hydrochloride Salts by Recrystallization
Welcome to the technical support center for the purification of piperazine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of these critical compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Introduction: The Rationale for Recrystallization of Piperazine Salts
Piperazine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, including anthelmintics and antipsychotics.[1][2] The hydrochloride salt forms, particularly piperazine dihydrochloride, are often preferred in drug development due to their improved stability and solubility. However, synthetic routes can introduce impurities such as unreacted starting materials, by-products, or color bodies that must be removed to meet stringent purity requirements.
Recrystallization is a powerful and scalable purification technique that leverages differences in solubility between the desired compound and impurities in a given solvent system.[3] For piperazine hydrochloride salts, which are typically crystalline solids, this method is highly effective. The process relies on the principle that the desired compound should be highly soluble in a hot solvent and sparingly soluble at colder temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[4]
This guide will address common challenges and frequently asked questions encountered during the recrystallization of piperazine hydrochloride salts, providing you with the expertise to troubleshoot and optimize your purification protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the recrystallization of piperazine hydrochloride salts in a question-and-answer format.
Q1: My piperazine hydrochloride salt "oiled out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out," where the solute separates as a liquid phase instead of a solid, is a common issue. It typically occurs when the solution is supersaturated to the point where the solute's solubility is exceeded above its melting point in the solvent system, or when the rate of cooling is too rapid.[5] Amine salts can also be hygroscopic and form a "goo" if they absorb moisture from the air.[6]
Causality and Remediation:
-
Rapid Cooling: If the solution is cooled too quickly, the molecules do not have sufficient time to orient themselves into a crystal lattice.
-
High Solute Concentration: Using the absolute minimum amount of solvent can sometimes lead to a solution that is too concentrated.
Step-by-Step Solution:
-
Re-heat the solution: Gently warm the mixture until the oil completely redissolves.
-
Add more solvent: Add a small amount (e.g., 5-10% of the original volume) of the hot solvent to the solution to slightly decrease the saturation.[5]
-
Ensure slow cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface with a few paper towels or a cork ring. Do not place it directly in an ice bath.[5]
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Consider a different solvent system: If the problem persists, the chosen solvent may not be ideal. A solvent with a lower boiling point or a co-solvent system might be necessary.
Q2: I am not getting any crystal formation, even after the solution has cooled to room temperature.
A2: A lack of crystal formation is typically due to one of two reasons: either too much solvent was used, or the solution is in a supersaturated state and requires nucleation to begin crystallization.
Causality and Remediation:
-
Excess Solvent: If the compound remains soluble even at room temperature, the solution is not saturated enough for crystals to form.[4]
-
Supersaturation: The solution may be holding more solute than its equilibrium solubility allows, requiring a trigger to initiate crystal growth.
Step-by-Step Solution:
-
Concentrate the solution: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent. Allow it to cool again slowly.[5] Be cautious not to evaporate too much solvent, which could lead to rapid crystallization and trapping of impurities.
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure piperazine hydrochloride salt to the solution. This seed crystal will act as a template for other molecules to crystallize upon.
-
-
Cool to a lower temperature: Once the solution has reached room temperature, place it in an ice bath or a refrigerator to further decrease the solubility of the salt and promote crystallization.
Q3: My final yield of purified piperazine hydrochloride is very low. What are the likely causes?
A3: A low recovery is a frequent problem in recrystallization and can be attributed to several factors throughout the process.[5]
Causality and Remediation:
-
Excessive Solvent: Using significantly more than the minimum amount of hot solvent required to dissolve the solid will result in a substantial portion of your product remaining in the mother liquor upon cooling.[4]
-
Premature Crystallization: If crystallization occurs while the solution is still hot (e.g., during a hot filtration step to remove insoluble impurities), product will be lost.
-
Inadequate Cooling: Not cooling the solution to a sufficiently low temperature will leave more product dissolved in the solvent.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the purified product.[4]
Step-by-Step Solution:
-
Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate, take a small sample and evaporate the solvent. A large amount of residue indicates a high product loss. You can attempt to recover a "second crop" of crystals by concentrating the mother liquor and re-cooling.[5]
-
Optimize Solvent Volume: In your next attempt, use the minimum amount of near-boiling solvent to dissolve the crude salt. Add the solvent in small portions.
-
Pre-heat Funnel and Flask: If performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.
-
Ensure Thorough Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath for at least 30 minutes to maximize crystal formation.
-
Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals. This will remove any residual mother liquor without dissolving a significant amount of your product.
Q4: The color of my piperazine hydrochloride salt did not improve after recrystallization.
A4: Colored impurities can be challenging to remove if they have similar solubility properties to the desired compound or are adsorbed onto the crystal surface.
Causality and Remediation:
-
Co-crystallization of Impurities: The colored impurity may have a solubility profile very similar to your product in the chosen solvent.
-
Adsorption: Some impurities can adhere to the surface of the growing crystals.
Step-by-Step Solution:
-
Use Activated Charcoal: Activated charcoal is highly effective at adsorbing colored impurities.
-
After dissolving the crude salt in the hot solvent, remove the flask from the heat source to prevent bumping.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can adsorb your product and reduce the yield.[5]
-
Gently swirl the hot solution for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Consider a Different Solvent: A different solvent may have a better solubility profile for separating the colored impurity from your product.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity and color.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing piperazine dihydrochloride?
A1: The ideal solvent is one in which piperazine dihydrochloride is very soluble at high temperatures and poorly soluble at low temperatures. Based on available data, polar protic solvents are good candidates.[8]
| Solvent System | Suitability | Rationale |
| Water | Good | Piperazine dihydrochloride is highly soluble in water, and this solubility increases with temperature.[8] However, due to its high solubility, recovery may be lower compared to alcohol-water systems. |
| Ethanol/Water Mixtures | Excellent | Often the solvent of choice. The addition of ethanol reduces the solubility of the salt at lower temperatures, leading to higher recovery. The water component ensures good solubility at elevated temperatures.[9] |
| Methanol | Good | Piperazine dihydrochloride is soluble in methanol.[2][8] It can be a good choice, but care must be taken due to its lower boiling point and toxicity. |
| Isopropyl Alcohol | Good | Has been successfully used for recrystallizing piperazine derivatives.[10][11] It has a higher boiling point than ethanol, which can be advantageous. |
Q2: How do I choose the right solvent if I am working with a new piperazine derivative hydrochloride salt?
A2: You will need to perform small-scale solubility tests.
-
Place about 20-30 mg of your crude salt into several small test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different potential solvent to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will show significant crystal formation upon cooling.
Q3: Can I use a single-solvent or a mixed-solvent system?
A3: Both can be effective. A single-solvent system is simpler. However, a mixed-solvent system (co-solvent system) can provide more flexibility. For example, you can dissolve the salt in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[12] An ethanol/water mixture is a classic example of a mixed-solvent system for hydrochloride salts.
Experimental Protocol: Recrystallization of Piperazine Dihydrochloride
This protocol provides a general procedure for the recrystallization of piperazine dihydrochloride from an ethanol/water mixture.
Materials:
-
Crude piperazine dihydrochloride
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude piperazine dihydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of a pre-mixed 9:1 ethanol/water solution (v/v).
-
Gently heat the mixture with swirling on a hot plate until the solvent begins to boil.
-
Continue to add small portions of the hot solvent mixture until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Swirl the mixture for 2-3 minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Continue to draw air through the crystals on the filter for several minutes to help dry them.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Visual Workflow: Troubleshooting Recrystallization
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for piperazine salt recrystallization.
References
-
U.S. Patent 2,919,275A, "Purification of piperazine," issued December 29, 1959.
-
Gudmundsson, K. S., et al. (2003). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 3(4), 593-601.
-
University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization."
-
Solubility of Things. "Piperazine dihydrochloride."
-
ResearchGate. "How to extract/isolate piperazine from water without distillation?"
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
-
U.S. Patent 3,023,211A, "Method for the preparation of piperazine monohydrochloride," issued February 27, 1962.
-
Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
G. Amphray Laboratories. "Piperazine Dihydrochloride USP."
-
Wikipedia. "Piperazine."
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. "Recrystallization."
-
Tokyo Chemical Industry Co., Ltd. "Piperazine Dihydrochloride."
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
-
Mexican Patent MX2011006590A, "Process for the preparation of piperazine compounds and hydrochloride salts thereof," issued December 19, 2011.
-
ChemicalBook. "PIPERAZINE DIHYDROCHLORIDE."
-
ResearchGate. "How to recrystallization amine compound and it is not soluble in common organic solvents."
-
BenchChem. "Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide."
-
ResearchGate. "Purification of organic hydrochloride salt?"
-
BenchChem. "Technical Support Center: Purification of Oily Piperazine Derivatives."
-
Reddit. "Recrystallization Issues : r/Chempros."
-
Reddit. "Problem with hydrochloride salt formation/isolation : r/chemistry."
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. amphray.com [amphray.com]
- 3. mt.com [mt.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Efficient Removal of Residual Benzyl Chloride from Reaction Mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual benzyl chloride from reaction mixtures. As a highly reactive and hazardous compound, its effective removal is critical for the purity of your target molecule and overall laboratory safety. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experimental work.
Understanding the Challenge: The Persistent Nature of Benzyl Chloride
Benzyl chloride (BnCl) is a versatile reagent used for introducing the benzyl protecting group onto alcohols, phenols, and amines. However, its removal post-reaction can be challenging due to its physical and chemical properties. It is a potent lachrymator, a suspected carcinogen, and can be difficult to separate from products with similar polarities.[1][2][3] This guide will walk you through the most effective strategies for its removal, ensuring the integrity of your synthesis and a safe laboratory environment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aqueous workup isn't removing the benzyl chloride. What am I doing wrong?
This is a common issue. Benzyl chloride has very low solubility in water and its hydrolysis to the more water-soluble benzyl alcohol is slow, especially under neutral conditions.[1] A simple water wash is often insufficient for complete removal.
Expert Insight: The key is to convert the benzyl chloride into a species that has significantly different solubility properties than your desired product. This is typically achieved by reacting it with a suitable nucleophile, a process often referred to as "quenching."
Q2: What is the most reliable method for quenching residual benzyl chloride?
The choice of quenching agent depends on the stability of your product to the reaction conditions. Here are two robust methods:
Method 1: Quenching with Aqueous Ammonia
This is a widely used and effective method for reactions where the desired product is stable under basic conditions.[4] Ammonia is a strong nucleophile that readily reacts with benzyl chloride to form benzylamine.
Causality: Benzylamine, being a base, can be easily protonated by an acidic wash to form a water-soluble ammonium salt, which is then extracted into the aqueous phase.
Experimental Protocol: Quenching with Aqueous Ammonia
-
Cooling: After your primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the quenching reaction.
-
Quenching: Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Reaction Time: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete conversion of benzyl chloride to benzylamine.[4]
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
If your reaction was not already in an organic solvent, add a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Add water to dissolve the ammonium salts.
-
Separate the organic layer.
-
-
Acidic Wash: Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to extract the benzylamine as its hydrochloride salt.[4]
-
Neutralization and Final Washes:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Follow with a water wash and then a brine wash to remove any remaining water-soluble impurities.[4]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.
Caption: Workflow for quenching and extracting residual benzyl chloride using aqueous ammonia.
Method 2: Basic Hydrolysis
If your product is stable to strong bases, you can hydrolyze the benzyl chloride to benzyl alcohol.[5] Benzyl alcohol is more polar than benzyl chloride and can be more easily separated by chromatography or, in some cases, by extraction.
Causality: The hydroxide ion acts as a nucleophile, displacing the chloride to form benzyl alcohol. Benzyl chloride can also react with aqueous sodium hydroxide to produce dibenzyl ether as a byproduct.[1]
Experimental Protocol: Basic Hydrolysis
-
Cooling: Cool the reaction mixture to 0 °C.
-
Hydrolysis: Add an aqueous solution of a base, such as 1 M sodium hydroxide, and stir vigorously. A phase-transfer catalyst can be beneficial if your reaction is in a non-polar solvent.
-
Reaction Time: Stir the mixture at room temperature until TLC or GC analysis indicates the absence of benzyl chloride.
-
Workup:
-
Separate the organic layer.
-
Wash with water and then brine.
-
Dry the organic layer and concentrate.
-
-
Purification: The resulting benzyl alcohol can then be separated from your product by column chromatography.
Q3: I am having trouble separating benzyl chloride from my product by column chromatography. What can I do?
Co-elution of benzyl chloride with non-polar products is a frequent problem.[6] If direct chromatography is your only option, optimizing the mobile phase is key.
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems. A less polar eluent may improve separation.[4]
-
Chemical Conversion: If co-elution persists, consider converting the benzyl chloride to a more polar compound before chromatography using one of the quenching methods described above. The resulting benzylamine or benzyl alcohol will have a significantly different Rf value.
Comparison of Benzyl Chloride Removal Methods
| Method | Reagent | Byproduct | Separation of Byproduct | Advantages | Disadvantages |
| Aqueous Ammonia Quench | Concentrated NH₃(aq) | Benzylamine | Acidic wash (e.g., 1M HCl) | Efficient and reliable for base-stable products. | Not suitable for base-sensitive compounds. |
| Basic Hydrolysis | NaOH(aq) or NaHCO₃(aq) | Benzyl Alcohol | Column Chromatography | Effective for converting BnCl to a more polar compound. | May require an additional chromatography step. |
| Distillation | N/A | N/A | Fractional Distillation | Can be effective for large-scale purification if boiling points differ significantly. | Risk of polymerization at high temperatures.[4] Not suitable for non-volatile products. |
| Chromatography | Silica Gel | N/A | Elution | Can be used directly for some mixtures. | Often suffers from co-elution with non-polar products.[6] |
Advanced Troubleshooting
Q4: My reaction mixture is turning dark during distillation to remove benzyl chloride. What is happening?
This is likely due to the polymerization of benzyl chloride, which can be catalyzed by acidic residues (like HCl) or metal contaminants.[4][7]
Preventative Measures:
-
Neutralize Before Distillation: Wash the crude material with a 5% sodium bicarbonate or sodium carbonate solution until CO₂ evolution ceases. This will remove any residual acids.[4]
-
Thorough Washing: After the base wash, wash with water and then brine to remove any remaining base and dissolved salts.[4]
-
Ensure Complete Drying: Use an effective drying agent like anhydrous magnesium sulfate or calcium chloride before distillation.[4][8]
-
Use Clean Glassware: Meticulously clean and dry your distillation apparatus to avoid introducing contaminants.
Caption: Troubleshooting polymerization during the distillation of benzyl chloride.
Safety First: Handling Benzyl Chloride
Benzyl chloride is a hazardous substance and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All work with benzyl chloride should be conducted in a well-ventilated chemical fume hood.[9]
-
Decontamination: In case of skin contact, decontaminate the affected area with copious amounts of water.[10]
-
Waste Disposal: Dispose of benzyl chloride and related waste in accordance with your institution's hazardous waste disposal procedures.
This guide provides a comprehensive overview of strategies for removing residual benzyl chloride. By understanding the chemical principles behind these methods, you can select the most appropriate technique for your specific reaction and troubleshoot any issues that may arise.
References
-
GOV.UK. (2025). Benzyl chloride - Incident management. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzyl chloride. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Benzyl chloride - Chempedia. Retrieved from [Link]
-
Vedantu. (n.d.). Benzyl chloride is converted to using sodium hydroxide class 11 chemistry CBSE. Retrieved from [Link]
-
Reddit. (2011). Benzyl Chloride removal?. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
-
NileRed. (2022, May 21). Making Benzyl Chloride A Useful Chemical [Video]. YouTube. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
Sciencemadness.org. (2006, December 23). Removing excess Benzoyl Chloride. Retrieved from [Link]
-
Shaalaa.com. (2022, April 21). What happens when reactions: Benzylchloride is treated with ammonia followed by the reaction with Chloromethane. Retrieved from [Link]
- Google Patents. (n.d.). US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride.
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
-
Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl Chloride | C6H5CH2Cl | CID 7503. Retrieved from [Link]
-
askIITians. (2014, February 3). Write chemical equations for the following reactions: Ammonolysis of. Retrieved from [Link]
- Google Patents. (n.d.). CN106397148A - Benzal chloride hydrolysis method.
-
Chegg.com. (2022, February 23). Solved 8. When benzoyl chloride reacts with ammonia to form. Retrieved from [Link]
-
Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals. Retrieved from [Link]
-
PENTA. (2025, April 7). Benzyl chloride. Retrieved from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]
-
Filo. (2025, January 22). What happens when Benzylchloride is treated with ammonia followed by the reaction with Chloromethane. Retrieved from [Link]
Sources
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl chloride is converted to using sodium hydroxide class 11 chemistry CBSE [vedantu.com]
- 6. reddit.com [reddit.com]
- 7. US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride - Google Patents [patents.google.com]
- 8. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Optimizing N-Benzylation of Piperazine
Welcome to the technical support center for the N-benzylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but often challenging transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the N-benzylation of piperazine?
The primary challenge is controlling selectivity. Piperazine possesses two secondary amine nitrogens of similar reactivity. The direct reaction with a benzylating agent frequently leads to a mixture of the desired mono-benzylpiperazine (mono-alkylation) and the undesired 1,4-dibenzylpiperazine (di-alkylation).[1][2] Furthermore, the mono-benzylated product is often more nucleophilic than piperazine itself, which can accelerate the rate of the second benzylation, exacerbating the problem.[2]
Q2: What are the main strategies to achieve selective mono-N-benzylation?
There are three primary strategies to favor mono-benzylation over di-benzylation:
-
Using a Large Excess of Piperazine: By using a significant molar excess of piperazine (e.g., 4-10 equivalents) relative to the benzylating agent, the probability of the benzylating agent encountering an unreacted piperazine molecule is much higher than it encountering a mono-benzylated piperazine molecule. This statistical control pushes the reaction towards the mono-substituted product. While effective, this approach requires an efficient separation of the product from the excess starting material during workup.
-
Reductive Amination: This is a highly effective and often preferred method for clean, selective mono-alkylation.[1][3] The reaction proceeds by forming an iminium ion intermediate between one nitrogen of piperazine and benzaldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5] This method avoids the use of reactive benzyl halides and minimizes the risk of over-alkylation.
-
Using a Protecting Group: This is a robust, multi-step approach that offers the highest degree of control.[1] One nitrogen of piperazine is first "protected" with a removable group, most commonly a tert-butoxycarbonyl (Boc) group, to form 1-Boc-piperazine.[4] The remaining unprotected nitrogen is then benzylated, and a final deprotection step removes the Boc group to yield the desired mono-benzylpiperazine. This strategy is particularly useful when valuable or complex substrates are involved.
Q3: What is the role of the base in direct N-benzylation with benzyl halides?
The N-benzylation reaction is a nucleophilic substitution (SN2) where the piperazine nitrogen attacks the benzyl halide, displacing the halide. This process generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. The base, typically an inorganic carbonate like K₂CO₃ or an organic amine like triethylamine (TEA), is crucial for neutralizing this acid.[4] If not neutralized, the acid will protonate the basic nitrogen atoms of piperazine, forming ammonium salts. These protonated nitrogens are no longer nucleophilic and will not react with the benzyl halide, effectively stopping the reaction.
Q4: Which solvent should I choose?
The choice of solvent depends on the specific method.
-
For direct alkylation with benzyl halides, polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used.[4] They effectively dissolve the piperazine and the benzylating agent, and their polarity can help stabilize the transition state of the SN2 reaction.
-
For reductive amination , chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices as they are compatible with the common reducing agent, sodium triacetoxyborohydride.[4]
-
Alcohols like ethanol can also be used, particularly in methods that involve controlling the protonation state of piperazine.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My TLC shows multiple spots, and my yield of the desired mono-benzylated product is low.
-
Likely Cause: Over-alkylation (di-benzylation). You are likely forming a significant amount of 1,4-dibenzylpiperazine.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low mono-benzylation yield.
Problem 2: After aqueous workup, my product seems to be lost in the aqueous layer.
-
Likely Cause: Product protonation. N-benzylpiperazine is a basic compound. If the aqueous layer is neutral or acidic, the product will be protonated to form a water-soluble ammonium salt.
-
Solution: During the extraction, ensure the aqueous layer is basic. Add a base such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution until the pH is >10. This will deprotonate the product, making it soluble in common organic extraction solvents like dichloromethane or ethyl acetate.[4]
Problem 3: The reaction is very slow or stalls completely.
-
Likely Cause 1: Inactive Reagents. Benzyl halides can degrade over time. The base may be old or have absorbed moisture.
-
Solution: Use freshly distilled or recently purchased benzyl chloride/bromide. Ensure your base (e.g., K₂CO₃) is anhydrous by drying it in an oven before use.
-
-
Likely Cause 2: Insufficient Base. As the reaction proceeds, acid is generated. If there isn't enough base to neutralize it, the piperazine starting material will become protonated and non-nucleophilic, stalling the reaction.
-
Solution: Ensure you are using at least 2-3 equivalents of a base like K₂CO₃ relative to the limiting reagent (the benzylating agent).[4]
-
-
Likely Cause 3: Low Temperature. While lower temperatures can help control selectivity, they also slow down the reaction rate.
-
Solution: If selectivity is not an issue, consider gently heating the reaction to 50-80°C.[4] Monitor the progress closely by TLC to avoid excessive byproduct formation.
-
Data & Protocols
Table 1: Recommended Reaction Conditions for Selective Mono-N-Benzylation
| Parameter | Direct Alkylation (via N-Boc-piperazine) | Reductive Amination (via N-Boc-piperazine) |
| Piperazine Substrate | 1-Boc-piperazine (1.0 eq.) | 1-Boc-piperazine (1.0 eq.) |
| Benzylation Agent | Benzyl bromide or chloride (1.1-1.5 eq.) | Benzaldehyde (1.1-1.5 eq.) |
| Reagent/Catalyst | Anhydrous K₂CO₃ (2.0-3.0 eq.) or TEA (1.5-2.0 eq.) | NaBH(OAc)₃ (1.5-2.0 eq.) / Acetic Acid (cat.) |
| Solvent | Anhydrous ACN or DMF | Anhydrous DCM or DCE |
| Temperature | Room Temp to 80°C | Room Temperature |
| Typical Reaction Time | 4-24 hours | 12-24 hours |
| Key Advantage | Utilizes common, inexpensive reagents. | High selectivity, mild conditions. |
| Reference | [4] | [1][4] |
Experimental Protocol 1: N-Benzylation of 1-Boc-piperazine (Direct Alkylation)
This protocol is adapted from established methodologies for N-alkylation.[4]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Boc-piperazine (1.0 eq.) and anhydrous acetonitrile (or DMF).
-
Add Base: Add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Add Benzylating Agent: Slowly add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60°C and stir. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield 1-Boc-4-benzylpiperazine.
Experimental Protocol 2: N-Benzylation of 1-Boc-piperazine (Reductive Amination)
This protocol is a reliable method for achieving high selectivity.[4][7]
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-piperazine (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. Be cautious, as gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor for completion by TLC.
-
Quenching & Workup: Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography.
Workflow Visualization: Protecting Group Strategy
Caption: Workflow for selective mono-benzylation using a protecting group strategy.
References
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]
-
Dal Bello, F., & D'Adamio, G. (2023). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 28(15), 5839. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
- CN1634901A - Process for preparing N-benzyl piperazine.
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7858. [Link]
-
Gee, P. T., et al. (2008). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 10(1), 29-37. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
- EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Pollard, C. B., & MacDowell, L. G. (1953). 1-BENZYLPIPERAZINE. Organic Syntheses, 33, 11. [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
- DE1092019B - Process for the N-monoalkylation of piperazine.
-
Pazdera, P. (2012). Direct N1-monosubstitution of piperazine. ResearchGate. [Link]
-
Ashenhurst, J. (2023). Alkylation of Amines. Master Organic Chemistry. [Link]
-
Yang, H., et al. (2017). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Organic Process Research & Development, 21(10), 1632-1636. [Link]
- CZ305317B6 - Method of direct mono-N-substitution of piperazine.
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]
-
Das, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9145-9149. [Link]
-
Goolcharran, C., & Borchardt, R. T. (2001). Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2, (11), 2216-2224. [Link]
-
Reddit user discussion. (2022). Reductive amination of piperazine. r/OrganicChemistry. [Link]
-
Persona, K., et al. (2013). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 5(18), 4653-4659. [Link]
-
Bishop, S. C. (2004). Clandestine synthesis routes for benzylpiperazine salts. Microgram Journal, 2(1-4), 27-34. [Link]
-
Ashenhurst, J. (2023). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
SWGDRUG.org. (2005). BENZYLPIPERAZINE. SWGDRUG Monograph. [Link]
-
Ashenhurst, J. (2023). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Wu, Z., et al. (2011). A novel co-production process for piperazine and its N-monoalkyl derivatives. Catalysis Communications, 15(1), 72-75. [Link]
-
Das, S., et al. (2019). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. New Journal of Chemistry, 43(42), 16673-16677. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Strategies for Preventing Disubstitution in Piperazine Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses one of the most common challenges in synthetic chemistry involving piperazine: achieving selective mono-N-substitution while avoiding the formation of undesired 1,4-disubstituted products. Piperazine's symmetrical structure, with two secondary amines of similar reactivity, makes this a non-trivial synthetic hurdle.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is preventing disubstitution in piperazine reactions so challenging?
The core of the problem lies in the inherent reactivity of the piperazine molecule. It possesses two secondary amine (N-H) groups that are electronically very similar.[1] Once the first substitution occurs, the newly formed mono-substituted product is often still reactive enough to undergo a second substitution, leading to a mixture of mono- and di-substituted products, along with unreacted starting material.[2] Separating these components can be difficult and significantly lowers the yield of the desired mono-substituted compound.[1]
Q2: How do the pKa values of piperazine influence its reactivity?
Understanding the acid-base chemistry of piperazine is fundamental to controlling its reactivity. The two nitrogen atoms have distinct pKa values for their conjugate acids, typically around 5.7 and 9.8. This difference is the key to selective functionalization.
-
pKa₂ (~9.8): Corresponds to the equilibrium between the mono-protonated piperazin-1-ium cation and the neutral piperazine.
-
pKa₁ (~5.7): Corresponds to the equilibrium between the di-protonated piperazine-1,4-diium cation and the mono-protonated form.
At a neutral or slightly basic pH, the piperazine is a free base and both nitrogens are nucleophilic. However, by controlling the pH, we can selectively protonate one nitrogen, rendering it non-nucleophilic and effectively "protecting" it, which allows the other nitrogen to react.[3][4]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction yields primarily the 1,4-disubstituted product, with very little mono-substituted product.
-
Probable Cause: Your reaction conditions excessively favor the second substitution. This typically happens when using a 1:1 stoichiometric ratio of piperazine to electrophile (or greater) at temperatures that accelerate the second reaction. The mono-substituted product, once formed, successfully competes with the starting piperazine for the remaining electrophile.
-
Solutions & Protocols:
-
Stoichiometric Control (The "Excess" Method): Use a large excess of piperazine (e.g., 5 to 10 equivalents). This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine over the less concentrated mono-substituted intermediate.
-
Drawback: This is not atom-economical and requires a robust purification strategy (e.g., acid wash, distillation, or chromatography) to remove the large excess of piperazine.[2]
-
-
Slow Addition of Electrophile: Instead of adding the electrophile all at once, add it dropwise to a solution of piperazine over an extended period. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of the mono-substituted product reacting further.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can sometimes increase selectivity. The activation energy for the second substitution on the potentially less nucleophilic mono-substituted piperazine may be higher, making it more sensitive to temperature changes.[5]
-
Problem 2: The reaction is messy, yielding a complex mixture that is difficult to purify.
-
Probable Cause: Direct substitution without any control strategy is often unselective.[4][5] If using a reactive electrophile like an alkyl halide, you may also be forming quaternary ammonium salts, further complicating the mixture.[5]
-
Solutions & Protocols:
-
The Protecting Group Strategy (Most Reliable): This is the most widely used and dependable method for ensuring mono-substitution.[2] It involves a multi-step process but provides the cleanest results.[2][3] The tert-butyloxycarbonyl (Boc) group is the most common choice.[2][5]
Workflow for the Protecting Group Strategy
Experimental Protocol: Mono-Boc Protection of Piperazine [5]
-
Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.
-
Slowly add the Boc₂O solution to the piperazine solution at room temperature over 2-3 hours with vigorous stirring.
-
Allow the reaction to stir overnight (approx. 20-24 hours).
-
Evaporate the solvent. Add water to the residue. The disubstituted di-Boc-piperazine is insoluble and can be filtered off.
-
Extract the aqueous layer with DCM (3x). The combined organic layers contain the desired mono-Boc-piperazine.
-
Evaporate the solvent to yield the product, which can be used in the next step without further purification.
-
-
The Protonation Strategy (One-Pot Method): This elegant approach uses a proton as a transient, "traceless" protecting group. By forming a monopiperazinium salt, one nitrogen is deactivated, allowing the other to react selectively.[3][4] This method is greener and more efficient as it avoids the protection/deprotection steps.[3]
Mechanism of the Protonation Strategy
Experimental Protocol: Mono-alkylation using Piperazine Monohydrochloride [1][3]
-
Prepare piperazine monohydrochloride by reacting piperazine with one equivalent of hydrochloric acid. Alternatively, dissolve piperazine in a solvent like methanol or acetic acid, which forms the mono-salt in situ.[3]
-
Add the alkylating agent (1.0 eq) to the solution of the piperazinium salt.
-
The reaction can be accelerated by using a heterogeneous catalyst, such as Cu(II) or Ce(III) ions supported on a commercial polymeric resin.[3][4]
-
Stir the reaction at room temperature or under reflux until completion (monitor by TLC or LC-MS).
-
After the reaction, the catalyst can be easily filtered off.
-
Work-up typically involves basifying the solution to deprotonate the product and extracting it into an organic solvent.
-
-
Strategic Comparison
| Strategy | Key Principle | Pros | Cons | Best For |
| Protecting Groups | Covalently block one nitrogen, perform the reaction, then remove the block. | High selectivity, clean reactions, very reliable.[2][5] | Multi-step process, reduces overall yield, requires protecting group reagents.[2][3] | Complex syntheses where purity is paramount; compatible with a wide range of reaction types. |
| Protonation | Use an acid to reversibly "protect" one nitrogen as a non-nucleophilic salt. | One-pot reaction, higher atom economy, "greener" approach.[3][4] | May not be compatible with strongly basic or acid-sensitive reagents; optimization may be required. | Large-scale production where efficiency is key; reactions like alkylations and Michael additions.[3] |
| Stoichiometric Control | Use a large excess of piperazine to statistically favor monosubstitution. | Simple to set up, requires no special reagents. | Poor atom economy, requires extensive purification to remove excess piperazine.[2][6] | Quick, small-scale reactions where the electrophile is valuable and piperazine is cheap and easily removed. |
| Flow Chemistry | Use a continuous flow reactor for precise 1:1 stoichiometric mixing and controlled reaction time. | Excellent control, high selectivity and yield, scalable.[5][7] | Requires specialized equipment and expertise. | Process chemistry and large-scale manufacturing where reproducibility and efficiency are critical. |
Advanced & Alternative Methods FAQs
Q3: Are there other reaction types that favor monosubstitution?
Yes. Reductive amination is an excellent method for N-alkylation that avoids many of the pitfalls of using alkyl halides.[6][8]
-
Mechanism: This reaction involves two steps, often performed in one pot:
-
Reaction of a mono-protected piperazine (like Boc-piperazine) with an aldehyde or ketone to form an iminium ion intermediate.
-
Reduction of the iminium ion with a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form the C-N bond.
-
-
Advantage: This method is very clean and completely avoids the risk of over-alkylation to form quaternary ammonium salts.[5]
Q4: I've heard about using catalysts. How do they help?
Metal ion catalysts, particularly Cu(II) and Ce(III), can significantly accelerate reactions, especially when using the protonation strategy.[3][4] They are thought to activate the electrophilic reagent or the Michael acceptor, allowing the reaction to proceed more efficiently under milder conditions. Using these catalysts supported on a polymer resin makes their removal trivial (simple filtration), which is a significant advantage over homogeneous catalysis.[3][4]
References
-
Štěpánková, H., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2178. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Ciaffara, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. [Link]
-
Ciaffara, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- Google Patents. (1960).
-
García-Caballero, A., et al. (2018). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. Scientific Reports, 8(1), 13625. [Link]
-
Štěpánková, H., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Rybicka-Jasińska, K., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 450-466. [Link]
-
Kapičková, M. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. [Link]
-
Various Authors. (2021). Synthetic strategies for access to 1,4-disubstituted piperazines and piperidines. ResearchGate. [Link]
-
McCoy, C. P. (2023). Response to “Comment on: ‘Rationalizing Product Formation in Piperazine Degradation: A Computational Study’”. Industrial & Engineering Chemistry Research, 62(47), 20038–20039. [Link]
-
Derks, P. W. J., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(8), 2332–2335. [Link]
-
Battilocchio, C., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 20(2), 306-313. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. [Link]
Sources
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of piperazine carboxylates under acidic conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with piperazine carboxylates, particularly under acidic conditions. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and solve complex stability challenges.
Introduction: The Inherent Lability of the Piperazine Carboxylate Moiety
Piperazine and its derivatives are invaluable scaffolds in modern drug discovery. However, when functionalized as a carboxylate (a carbamate derivative), the molecule gains a potential liability: susceptibility to hydrolysis. This is especially pronounced under acidic conditions, which are frequently encountered during drug formulation, in gastric fluid, or within specific cellular microenvironments. Understanding and controlling this degradation is paramount for ensuring a drug candidate's viability, safety, and efficacy.[1]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges you may face in the laboratory.
Section 1: Understanding the Instability - The "Why"
Q1: What is the primary degradation pathway for piperazine carboxylates in an acidic medium?
A1: The primary degradation pathway is acid-catalyzed hydrolysis of the carbamate bond. This reaction cleaves the molecule into three components: the parent piperazine ring, carbon dioxide (which may be observed as gas evolution or remain dissolved), and the corresponding alcohol from the carboxylate portion.
The mechanism proceeds via protonation of the carbamate, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The stability of piperazine derivatives is highly dependent on the pH of the solution.[2]
Below is a diagram illustrating the generalized acid-catalyzed hydrolysis mechanism.
Caption: Workflow for an acidic forced degradation study.
Q6: I'm having trouble separating the parent drug from its degradation products by HPLC. What can I do?
A6: Developing a robust, stability-indicating HPLC method is crucial. If you're facing co-elution, consider the following optimization strategies:[2]
-
Column Selection: A standard C18 column is a good starting point. However, if the piperazine degradant (which is very polar) elutes too early, consider a column with an alternative selectivity (e.g., phenyl-hexyl) or an aqueous-compatible C18 phase.
-
Mobile Phase pH: The pH of the mobile phase is critical. Piperazine is basic. By adjusting the mobile phase pH (e.g., using a buffer at pH 3 vs. pH 7), you can change the ionization state of your parent compound and the piperazine degradant, thereby altering their retention times.
-
Gradient Elution: If isocratic elution fails, a gradient program is essential. Start with a high percentage of the aqueous phase to retain the polar piperazine degradant, then ramp up the organic phase to elute the (typically more hydrophobic) parent compound.
-
Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer. LC-MS allows you to distinguish co-eluting peaks by their different mass-to-charge ratios (m/z), confirming the presence of both parent and degradant even if they are not chromatographically separated. [2] Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 N to 1 N HCl at RT to 80°C | To investigate degradation in acidic environments (e.g., stomach). [3] |
| Base Hydrolysis | 0.1 N to 1 N NaOH at RT to 80°C | To investigate degradation in alkaline environments. |
| Oxidation | 3-30% H₂O₂ at RT | To test susceptibility to oxidative degradation. |
| Thermal | Dry heat (e.g., 105°C) or solution at 60-80°C | To assess intrinsic thermal stability. |
| Photochemical | High-intensity visible and UV light | To assess stability upon exposure to light. |
| Data compiled from multiple sources. Conditions should be adjusted to achieve 5-20% degradation. | ||
| [3] |
Section 4: Mitigation Strategies
Q7: How can I improve the stability of my piperazine carboxylate compound in acidic solutions?
A7: While the inherent chemical nature of the compound cannot be changed, formulation strategies can significantly improve its stability:
-
Buffering: The most effective strategy is to formulate the compound in a buffered solution at a pH where it exhibits maximum stability. This "optimal pH" must be determined experimentally through a pH-rate profile study.
-
Salt Formation: Formulating the drug as a salt can sometimes improve stability, although this is less effective for preventing pH-driven hydrolysis. [2]* Lyophilization (Freeze-Drying): For long-term storage, removing water through lyophilization can prevent hydrolysis. The compound can then be reconstituted in a suitable buffer immediately before use.
-
Excipient Selection: Be aware that acidic excipients in a formulation can create micro-environments that promote degradation, even if the bulk pH seems acceptable. Ensure all formulation components are compatible.
References
- Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
- Freeman, S. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Sørensen, H. D., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
- Armstrong, V. C., Farlow, D. W., & Ridd, R. B. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic.
- Żesławska, E., et al. (2019).
- Toso, R. D., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms.
- Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics.
- Al-Tannak, N. F. (2021). A Review on Analytical Methods for Piperazine Determination. Annals of the Romanian Society for Cell Biology.
- Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Farghaly, O. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry.
- Adamowicz, P., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules.
- Creger, P. E. (1981). Hydrolysis of steroidal carbamates. U.S.
- Toso, R. D., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- Chen, E. (2011). Thermal degradation of piperazine and its structural analogs.
Sources
Technical Support Center: Troubleshooting Low Yield in Piperazine Salt Crystallization
Welcome to the Technical Support Center for piperazine salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of piperazine salts. As a senior application scientist, I will provide not only procedural guidance but also the scientific rationale behind each troubleshooting step, ensuring a deeper understanding of the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the crystallization of piperazine salts?
The successful crystallization of piperazine salts hinges on a delicate interplay of several physicochemical principles:
-
Salt Formation: Piperazine is a weak base with two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), allowing it to form salts with various acidic compounds.[1] The choice of the acid counter-ion is critical as it significantly influences the salt's solubility, stability, and crystal habit.[1]
-
Solubility and Supersaturation: Crystallization is a process of controlled precipitation from a supersaturated solution. The solubility of piperazine salts is dependent on the solvent system, temperature, and the presence of other solutes.[1][2] Achieving a state of supersaturation, where the concentration of the salt exceeds its equilibrium solubility, is the driving force for crystallization.
-
Nucleation and Crystal Growth: Crystallization occurs in two main stages: nucleation, the formation of initial small crystal nuclei, and crystal growth, the subsequent orderly addition of molecules to these nuclei.[2] Controlling the rate of these processes is key to obtaining high-purity crystals of a desired size and shape.
Q2: My piperazine salt crystallization resulted in a very low yield. What are the most likely causes?
A low yield is a common frustration in crystallization. The primary culprits often fall into one of these categories:
-
Excessive Solvent: Using too much solvent is a frequent cause of low yield, as a significant portion of the product remains dissolved in the mother liquor.[3]
-
Incomplete Salt Formation: If the stoichiometry of the piperazine and the acid is not optimal, or if the reaction conditions are not conducive to complete salt formation, the yield of the desired salt will be inherently limited.
-
Suboptimal Temperature Profile: The cooling rate during crystallization significantly impacts yield. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice, while excessively slow cooling may not provide a sufficient driving force for complete crystallization.
-
Losses During Isolation: Mechanical losses during filtration and washing steps can contribute to a lower-than-expected yield.
Troubleshooting Guide: A Deeper Dive
Issue 1: Low Crystallization Yield
-
The final weight of the isolated piperazine salt is significantly lower than the theoretical maximum.
-
A substantial amount of solid residue is observed upon evaporation of the mother liquor.[3]
-
Re-evaluate Solvent Volume:
-
The "Why": The solubility of your piperazine salt dictates the minimum amount of solvent required for dissolution at a given temperature. Using an excessive volume will keep a larger fraction of your product in solution even after cooling.
-
Protocol:
-
Consult solubility data for your specific piperazine salt in the chosen solvent, if available. Piperazine itself is freely soluble in water and soluble in alcohols like ethanol and methanol.[1][4][5] The salt's solubility will differ.
-
If data is unavailable, perform a small-scale solubility test. Start with a small, known volume of solvent and gradually add your crude salt at the desired dissolution temperature until saturation is reached. This will give you an empirical measure of the required solvent volume.
-
For subsequent crystallizations, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
-
Optimize the Cooling Process:
-
The "Why": The rate of cooling directly influences the level of supersaturation. A controlled, gradual decrease in temperature allows for the orderly growth of crystals, maximizing the amount of product that comes out of solution.
-
Protocol:
-
Avoid crash-cooling the solution in an ice bath directly from a high temperature.
-
Allow the solution to cool slowly to room temperature first. This can be achieved by insulating the flask with glass wool or placing it in a dewar.
-
Once at room temperature, further cooling in an ice bath can be employed to maximize the yield.[6]
-
-
-
Investigate the Mother Liquor:
-
The "Why": Analyzing the mother liquor can provide valuable information about the lost product.
-
Protocol:
-
Take a small aliquot of the mother liquor and evaporate the solvent. A large amount of solid residue indicates significant product loss.
-
Consider performing a "second crop" crystallization by reducing the volume of the mother liquor (e.g., by rotary evaporation) and repeating the cooling process.[3]
-
Analyze the residue by techniques like HPLC or NMR to confirm its identity and purity. This can help determine if the issue is purely solubility-related or if side reactions are occurring.
-
-
Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
-
Upon cooling, the solution becomes cloudy, and oily droplets form instead of solid crystals.[3]
-
The oily phase may eventually solidify into an amorphous, glassy solid.
-
Understand the Phenomenon:
-
The "Why": "Oiling out" occurs when the supersaturated solution separates into two liquid phases: a solvent-rich phase and a solute-rich (oily) phase.[7] This often happens when the melting point of the solute is lower than the temperature of the solution, or when the concentration of impurities is high, leading to a significant melting point depression.[3] The oily droplets are often a good solvent for impurities, leading to a less pure final product.[7]
-
Visualizing the Problem:
Caption: The process of oiling out during crystallization.
-
-
Troubleshooting Strategies:
-
Increase Solvent Volume:
-
The "Why": By adding more solvent, you decrease the concentration of the solute, which can sometimes prevent the formation of the solute-rich oily phase.
-
Protocol: Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent. Allow the solution to cool slowly.[3]
-
-
Lower the Dissolution Temperature:
-
The "Why": If possible, choose a solvent in which your piperazine salt is soluble at a lower temperature, ideally below its melting point.
-
-
Change the Solvent System:
-
The "Why": The choice of solvent has a profound impact on solubility and crystal growth kinetics.
-
Protocol: Experiment with different solvents or solvent mixtures. For piperazine and its salts, which have some polarity, solvents like ethanol, isopropanol, or mixtures with water are often good starting points.[1]
-
-
Introduce Seed Crystals:
-
The "Why": Seed crystals provide a template for crystal growth, bypassing the need for spontaneous nucleation which can be kinetically hindered and lead to oiling out.
-
Protocol: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution just as it begins to cool.
-
-
Experimental Protocols
Protocol 1: Standard Recrystallization of a Piperazine Salt
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude piperazine salt. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stir bar or occasional swirling to aid dissolution.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Determining Approximate Solubility
-
Place a known, small amount of the piperazine salt (e.g., 100 mg) into a test tube.
-
Add a small, measured volume of the solvent (e.g., 0.5 mL) and stir or vortex the mixture.
-
If the solid does not dissolve, gently heat the test tube in a water bath.
-
Continue to add small, measured volumes of the solvent, with heating, until the solid completely dissolves.
-
This will provide a rough estimate of the solubility of your salt in that solvent at the elevated temperature.
Data Presentation
Table 1: Solubility of Piperazine in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble | [4] |
| Ethanol | Soluble | [1] |
| Methanol | Readily soluble | [5] |
| Ethylene Glycol | Freely soluble | [4] |
| Diethyl Ether | Poorly soluble | [4] |
| Benzene | Slightly soluble | [5] |
| Heptane | Slightly soluble | [5] |
Note: The solubility of piperazine salts will vary depending on the counter-ion.
Visualizing Key Relationships
Caption: Interplay of factors affecting piperazine salt crystallization outcomes.
References
- A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem.
- Solid liquid solubility of piperazine - SINTEF.
-
Piperazine - Wikipedia. Available at: [Link]
-
Piperazine | C4H10N2 - PubChem. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
- Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem.
-
Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]
Sources
alternative protecting group strategies for 2-methylpiperazine
Technical Support Center: Alternative Protecting Group Strategies for 2-Methylpiperazine
From the desk of the Senior Application Scientist
Welcome to the technical support center for navigating the complexities of 2-methylpiperazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this valuable, yet synthetically nuanced, building block. The asymmetrical nature of 2-methylpiperazine, with its two secondary amines (N1 and N4) in distinct steric and electronic environments, presents a classic challenge in regioselective synthesis. This resource provides in-depth, experience-based answers to common problems, moving beyond simple protocols to explain the "why" behind the strategy.
Frequently Asked Questions (FAQs)
Q1: Why is selective mono-protection of 2-methylpiperazine so difficult?
The core challenge lies in the subtle difference in reactivity between the two nitrogen atoms. The N1 nitrogen is adjacent to the methyl-bearing stereocenter, making it more sterically hindered. The N4 nitrogen is less hindered. This inherent asymmetry is the key to selective functionalization, but it can be difficult to control. Standard protection protocols often lead to mixtures of N1-mono-protected, N4-mono-protected, and di-protected products, resulting in low yields and difficult purifications.[1]
Q2: Which nitrogen (N1 or N4) is more nucleophilic and likely to react first?
In the absence of overwhelming steric hindrance, the N1 nitrogen is generally considered more basic and nucleophilic due to the electron-donating effect of the adjacent methyl group. However, this enhanced nucleophilicity is countered by significant steric hindrance. Therefore, the outcome of a protection reaction is a delicate balance between electronic and steric factors.
-
For sterically demanding protecting groups (like tert-Butoxycarbonyl, Boc), the reaction tends to favor the less hindered N4 position under kinetically controlled conditions (e.g., low temperature).
-
For smaller, highly reactive electrophiles (like acetyl chloride or benzyl chloroformate under aggressive conditions), di-protection or a mixture of products is more likely.
Q3: What are the most common protecting groups for 2-methylpiperazine, and when should I choose one over the other?
The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its removal and its stability to subsequent reaction steps. This is known as an "orthogonal strategy."[2][3]
| Protecting Group | Abbreviation | Common Reagent | Application Conditions | Deprotection Conditions | Key Advantage |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Basic (e.g., NEt₃, NaOH) or neutral conditions | Acidic (e.g., TFA, HCl in dioxane)[4][5] | Robust, common, and orthogonal to Cbz and Fmoc groups.[6] |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Basic (e.g., Na₂CO₃, NEt₃) | Hydrogenolysis (H₂/Pd-C) | Orthogonal to Boc; stable to acid and base.[6] |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., DIPEA, NaHCO₃) | Basic (e.g., 20% Piperidine in DMF) | Orthogonal to Boc and Cbz; common in peptide synthesis.[6] |
| Benzyl | Bn | Benzyl bromide (BnBr) | Basic (e.g., K₂CO₃, NaH) | Hydrogenolysis (H₂/Pd-C) | Very stable, but requires hydrogenolysis. |
| Acyl (e.g., Acetyl) | Ac | Acetic anhydride, Acetyl chloride | Basic (e.g., Pyridine, NEt₃) | Acidic or basic hydrolysis (e.g., HCl, NaOH) | Can be difficult to remove without affecting other esters. |
Troubleshooting Guide
Issue 1: Low Yield of Mono-Protected Product / Formation of Di-Protected Byproduct
This is the most common issue. The formation of a di-substituted byproduct drastically reduces the yield of the desired mono-substituted product.[1]
Causality:
-
Stoichiometry: Using more than one equivalent of the protecting group reagent will inevitably lead to di-protection.
-
Reaction Rate: If the rate of the first protection is comparable to the rate of the second, a statistical mixture will result. The mono-protected product is still nucleophilic and can compete with the starting material for the reagent.
-
Temperature: Higher temperatures provide more energy to overcome the steric barrier at the N1 position, leading to less selectivity and more di-protection.
Solutions & Strategies:
-
Exploit Steric Hindrance (The "Bulky Group" Strategy):
-
Method: Use a sterically demanding protecting group like Boc. The reaction will preferentially occur at the less hindered N4 position.
-
Protocol Insight: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) and add the Boc-anhydride solution slowly (dropwise) to a solution of 2-methylpiperazine. This maintains a low concentration of the electrophile, favoring reaction at the most accessible site.
-
-
Protonate One Amine (The "HCl Salt" Strategy):
-
Method: By adding one equivalent of a strong acid (like HCl or TFA), you can protonate one of the nitrogens, rendering it non-nucleophilic.[7][8] The subsequent protection will occur on the remaining free amine.
-
Protocol Insight: Start with 2-methylpiperazine and add exactly one equivalent of acid (e.g., HCl in dioxane) at 0 °C. Stir for 15-30 minutes to allow salt formation to equilibrate before adding the protecting group reagent.[8] This method significantly improves selectivity for mono-protection.[7][8]
Fig 1. Decision workflow for improving mono-protection selectivity. -
Issue 2: My Boc-Deprotection Reaction is Stalled or Incomplete.
Causality:
-
Insufficient Acid: The tert-butoxycarbonyl (Boc) group is removed by acidolysis.[9] An insufficient amount or concentration of acid will lead to a slow or incomplete reaction.
-
Solvent Effects: The choice of solvent can impact the effectiveness of the acid. Protic solvents can sometimes interfere.
-
Water Content: Traces of water can lower the effective acidity of the medium, slowing the deprotection.[10]
Solutions & Strategies:
-
Optimize Acidic Conditions:
-
Standard Method: The most common condition is Trifluoroacetic acid (TFA) in Dichloromethane (DCM), typically 20-50% v/v.[10] If this fails, using neat TFA (if the substrate is stable) is a stronger option.
-
Alternative Acid: 4M HCl in dioxane is a very effective alternative and is often used.[10] It can sometimes be milder or more effective depending on the substrate.
-
Protocol Insight: Ensure your reagents are anhydrous. Using a freshly opened bottle of TFA or HCl/dioxane can make a significant difference.[10] If the reaction is sluggish at room temperature, gentle heating to 40-50 °C can accelerate it, but monitor for side reactions.[10][11]
-
Issue 3: I need to functionalize N1 and N4 differently. How do I set up an orthogonal protection strategy?
This is a common requirement in multi-step synthesis. An orthogonal strategy uses two different protecting groups that can be removed under distinct conditions without affecting each other.[2][3]
Causality: The success of this strategy relies on the differential lability of the chosen protecting groups. The most robust and widely used orthogonal pair for diamines is Boc and Cbz.[3]
Solutions & Strategies:
-
The Boc/Cbz Orthogonal Pair:
-
Step 1: Selective N4-Boc Protection: As described in Issue 1, use (Boc)₂O under kinetically controlled conditions to favor the formation of N4-Boc-2-methylpiperazine. Purify this intermediate carefully.
-
Step 2: N1-Cbz Protection: Protect the remaining free N1 amine using benzyl chloroformate (Cbz-Cl) under standard basic conditions (e.g., NaHCO₃ in a biphasic DCM/water system).
-
Result: You now have N4-Boc, N1-Cbz-2-methylpiperazine.
-
Selective Deprotection:
-
To reveal the N4 amine: Treat with acid (TFA or HCl) to remove the Boc group. The Cbz group will remain intact.
-
To reveal the N1 amine: Subject the molecule to hydrogenolysis (H₂ gas with a Palladium catalyst) to remove the Cbz group. The Boc group is stable to these conditions.
-
Fig 2. A typical Boc/Cbz orthogonal strategy for 2-methylpiperazine. -
Experimental Protocols
Protocol 1: High-Selectivity Mono-N4-Boc Protection of 2-Methylpiperazine
This protocol utilizes the "HCl Salt" strategy to maximize the yield of the N4-protected isomer.
Materials:
-
2-Methylpiperazine
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (TMSCl) or Acetyl Chloride (AcCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) solution (4N)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve 2-methylpiperazine (1.0 eq) in anhydrous MeOH in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add TMSCl or AcCl (1.0 eq) dropwise via syringe. A white precipitate of the hydrochloride salt may form.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve (Boc)₂O (1.0 eq) in a small amount of MeOH.
-
Add the (Boc)₂O solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and adjust the pH to >12 with a 4N NaOH solution.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc-2-methylpiperazine, which can be purified by column chromatography.
Justification: The in-situ generation of one equivalent of HCl selectively protonates one nitrogen atom, deactivating it towards the Boc anhydride.[7] This leaves the other nitrogen free to react, leading to a high yield of the mono-protected product.
References
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). MDPI. Retrieved January 25, 2026, from [Link]
-
Reductive amination route for selective N‐monosubstitution. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
- Synthesis method of N-methylpiperazine. (n.d.). Google Patents.
-
Reductive amination of piperazine. (n.d.). Reddit. Retrieved January 25, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (n.d.). Reddit. Retrieved January 25, 2026, from [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]
-
n-methylpiperazine. (n.d.). Sdfine. Retrieved January 25, 2026, from [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 25, 2026, from [Link]
-
SAFETY DATA SHEET - 1-Methylpiperazine. (n.d.). Fisher Scientific. Retrieved January 25, 2026, from [Link]
-
Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). SciELO México. Retrieved January 25, 2026, from [Link]
-
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum. Retrieved January 25, 2026, from [Link]
-
Protecting Groups List. (n.d.). SynArchive. Retrieved January 25, 2026, from [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. (2022). ACS Omega. Retrieved January 25, 2026, from [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. sciforum.net [sciforum.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ion Exchange Chromatography for Piperazine Compound Purification
A Foreword from Your Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging ion exchange chromatography (IEX) for the purification of piperazine-containing compounds. Piperazine and its derivatives are divalent bases, a characteristic that makes them ideal candidates for IEX. However, their unique properties also present specific challenges.
My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your method development and troubleshooting processes. This guide is built on the foundational principles of chromatography, tailored specifically to the chemical nature of piperazine.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing an IEX method for piperazine compounds.
Q1: What type of ion exchange chromatography is best suited for piperazine compounds?
A1: Cation exchange chromatography is the method of choice for piperazine compounds. Piperazine has two basic nitrogen atoms with pKa values of approximately 9.73 and 5.35.[1][2] This means that at a pH below 9.7, the piperazine ring will carry a positive charge, allowing it to bind to a negatively charged cation exchange resin.[3][4]
Q2: Should I use a strong or a weak cation exchange resin?
A2: The choice between a strong and a weak cation exchanger depends on your specific separation goals and the stability of your compound.
-
Strong Cation Exchangers (e.g., Sulfopropyl - SP): These resins have functional groups (like sulfonic acid) that remain negatively charged over a very wide pH range (typically pH 2-12).[5][6] They are an excellent starting point for most applications as their charge, and therefore binding capacity, is independent of the buffer pH.[7][8]
-
Weak Cation Exchangers (e.g., Carboxymethyl - CM): These resins have functional groups (like carboxylic acid) that are only charged above a certain pH (typically > pH 5).[5][7] They can offer different selectivity compared to strong exchangers but require careful pH control to ensure both the resin and your compound are appropriately charged.[7]
For initial method development with piperazine compounds, a strong cation exchanger is recommended due to its robust nature and predictable performance across a broad pH range.
Q3: How do I select the optimal starting buffer pH for binding my piperazine compound?
A3: The key is to ensure your piperazine compound has a strong positive charge. The general rule is to select a buffer pH that is at least 1.5 to 2 pH units below the pKa of the amine group you want to be protonated.[5]
For a typical piperazine (pKa1 ~9.7, pKa2 ~5.4), a starting buffer pH between 3.5 and 7.5 is a good range to explore.[2][9] At a pH of ~7.5, one nitrogen will be fully protonated. At a pH of ~3.5, both nitrogens will be protonated, leading to a stronger interaction with the resin. The optimal pH will depend on the specific pKa values of your derivative and the desired selectivity.
Q4: What is the role of salt concentration (ionic strength) in the mobile phase?
A4: Salt concentration is the engine of your elution. The process works on the principle of reversible adsorption.[7]
-
Binding/Loading Phase: You use a low ionic strength buffer to allow the positively charged piperazine to bind strongly to the negatively charged resin.[3]
-
Elution Phase: To release your compound, you introduce a mobile phase with a higher ionic strength (e.g., by adding NaCl).[3][7] The salt cations (e.g., Na+) compete with your bound piperazine compound for the binding sites on the resin, eventually displacing and eluting your molecule.[3] This is typically done as a gradient, where the salt concentration is increased over time.[10]
Q5: Should I use a gradient or isocratic elution?
A5: For purification, a gradient elution is almost always preferred.[11]
-
Isocratic elution (constant salt concentration) can be simple, but often results in broad peaks for strongly retained compounds and may not effectively separate impurities with different charge properties.[12]
-
Gradient elution (increasing salt concentration over time) allows for the separation of compounds with a wide range of affinities for the resin.[13] It typically results in sharper peaks, better resolution, and shorter run times.[10]
Part 2: Experimental Protocols & Data
Workflow for Piperazine Purification via Cation Exchange
The following diagram outlines the standard workflow for purifying a piperazine compound.
Caption: General workflow for piperazine purification using IEX.
Table 1: Recommended Starting Conditions Based on Piperazine pKa
The pKa of piperazine derivatives can vary based on their substituents.[14] This table provides recommended starting buffer pH ranges.
| Piperazine Type | Approximate pKa1 | Approximate pKa2 | Recommended Starting Buffer pH Range | Rationale |
| Unsubstituted Piperazine | 9.7 | 5.4 | 3.5 - 4.5 or 6.5 - 7.5 | Target either the dicationic state (pH < 5.4) for strong binding or the monocationic state (pH > 5.4) for potentially different selectivity. |
| N-Alkyl Piperazine | 9.1 | 4.6 | 3.0 - 4.0 or 6.0 - 7.0 | Alkyl groups slightly lower the pKa values.[2] Adjusting the pH window accordingly is necessary. |
| N-Aryl Piperazine | < 8.0 | < 4.0 | 5.0 - 6.0 | Aromatic substitution significantly reduces basicity.[9] A higher pH is needed to ensure the compound is not fully protonated and can be eluted. |
Data synthesized from published pKa values.[2][9][14]
Protocol: Step-by-Step Method Development
-
Column & Resin Selection:
-
Choose a pre-packed strong cation exchange column (e.g., SP Sepharose™, Bio-Rex™ 70).[4] For initial screening, a 1 mL or 5 mL column is sufficient.
-
-
Buffer Preparation:
-
Buffer A (Binding/Equilibration): 25 mM MES, pH 6.0.
-
Buffer B (Elution): 25 mM MES, pH 6.0 + 1.0 M NaCl.
-
Scientist's Note: MES is a good buffer for this pH range. Always filter buffers through a 0.22 µm filter to prevent column clogging.[8]
-
-
Sample Preparation:
-
Chromatography Run:
-
Equilibrate the column with 5-10 column volumes (CV) of Buffer A.[16]
-
Load the prepared sample onto the column.
-
Wash the column with 5 CV of Buffer A to remove any unbound impurities.
-
Elute the bound compound using a linear gradient from 0-50% Buffer B over 20 CV.
-
Wash the column with 100% Buffer B to strip any remaining bound species.
-
Re-equilibrate with Buffer A for the next run.
-
-
Analysis:
-
Collect fractions during the elution phase and analyze them by a suitable method (e.g., HPLC, UV-Vis) to determine the purity and identify the location of the target compound.
-
Part 3: Troubleshooting Guide
Encountering issues is a normal part of method development. This guide provides a systematic approach to resolving common problems.
Troubleshooting Decision Tree: Poor or No Binding
If your piperazine compound is found in the flow-through fraction, use this decision tree to diagnose the cause.
Caption: Decision tree for diagnosing binding issues.
Detailed Troubleshooting Table
| Problem | Potential Cause(s) | Diagnostic Check(s) | Recommended Solution(s) |
| Poor or No Binding | 1. Incorrect Buffer pH: The buffer pH is too high, neutralizing the positive charge on the piperazine.[15] 2. High Ionic Strength: The salt concentration in the sample is too high, preventing interaction with the resin.[15] 3. Column Overload: The amount of sample loaded exceeds the binding capacity of the column.[17] | 1. Measure the pH of your loading buffer and compare it to the pKa of your compound. 2. Measure the conductivity of your sample and compare it to your binding buffer. 3. Analyze the flow-through fraction. If the compound breaks through early, the column is likely overloaded. | 1. Adjust pH: Lower the buffer pH to be at least 1.5-2 units below the pKa of the piperazine nitrogen.[5] 2. Desalt Sample: Perform buffer exchange on your sample using a desalting column or dialysis.[15] 3. Reduce Load: Decrease the amount of sample loaded or use a column with a larger volume. |
| Low Recovery / Yield | 1. Elution Strength Too Low: The salt concentration in the elution buffer is insufficient to displace the compound.[15] 2. Precipitation on Column: The compound is not soluble in the elution buffer, causing it to precipitate.[18] 3. Secondary Interactions: The compound is interacting with the resin matrix through non-ionic forces (e.g., hydrophobic interactions).[8] | 1. Check the chromatogram for any peaks during the high-salt strip step. 2. Visually inspect the top of the column bed for any precipitate. 3. Elute with a buffer containing a low percentage of an organic solvent (e.g., 10-20% acetonitrile) to see if recovery improves. | 1. Increase Salt: Increase the final concentration of NaCl in Buffer B (e.g., to 1.5 M or 2.0 M).[15] 2. Modify Buffer: Add solubilizing agents or change the buffer composition to improve solubility. 3. Add Organic Modifier: Include a small amount of organic solvent in your elution buffer to disrupt hydrophobic interactions. |
| Poor Resolution / Peak Tailing | 1. Inappropriate Gradient Slope: The gradient is too steep, causing compounds to elute too closely together.[12] 2. Column Overloading: Too much sample is loaded, leading to band broadening.[15] 3. Poor Column Packing: The column has voids or channels, leading to non-uniform flow. | 1. Analyze the peak shape and separation from adjacent impurities. 2. Run the same gradient with a reduced sample load and observe the peak shape. 3. Perform a column efficiency test (e.g., with an acetone pulse) to check the packing quality. | 1. Shallow Gradient: Decrease the gradient slope (e.g., 0-50% B over 40 CV instead of 20 CV).[10] 2. Reduce Load: Lower the sample mass injected onto the column. 3. Repack Column: If using a self-packed column, follow the manufacturer's protocol to repack it carefully.[19] |
| High Backpressure | 1. Clogged Frit/Column: Particulates from the sample or buffer have blocked the column inlet.[8] 2. Precipitation: The sample or buffer has precipitated under the operating conditions.[18] 3. High Flow Rate: The flow rate exceeds the column's pressure limit. | 1. Disconnect the column and check the system pressure. If it drops, the column is the source. 2. Check all buffer and sample solutions for clarity. 3. Review the manufacturer's specifications for the column's maximum recommended flow rate. | 1. Filter: Always filter samples and buffers (0.22 µm).[8] Reverse the column and wash with buffer to try and dislodge particulates from the frit. 2. Ensure Solubility: Confirm the solubility of your compound and buffer salts under all gradient conditions. 3. Reduce Flow Rate: Operate at or below the recommended flow rate for the column. |
References
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]
-
Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
Derks, P. W. J., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]
-
Cytiva. Column packing and preparation for Ion Exchange Chromatography & Chromatafocusing. [Link]
-
Bio-Rad. Cation Exchange Chromatography. [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? [Link]
-
American Chemical Society. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
Conduct Science. (2019). Ion-exchange Chromatography Protocol. [Link]
-
Agilent Technologies. (2015). Optimizing protein separations with cation exchange chromatography using Agilent Buffer Advisor. [Link]
-
LCGC International. (2018). How It Works: Ion-Exchange SPE. [Link]
-
National Institutes of Health. Piperazine. PubChem. [Link]
-
Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. [Link]
-
Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? [Link]
-
Taylor & Francis Online. (2016). Piperazines – Knowledge and References. [Link]
-
ResearchGate. (2014). Can anyone help me figure out why I am losing protein during ion exchange chromatography? [Link]
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uregina.ca [uregina.ca]
- 3. chromtech.com [chromtech.com]
- 4. bio-rad.com [bio-rad.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. goldbio.com [goldbio.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. biotage.com [biotage.com]
- 13. welch-us.com [welch-us.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 16. Practical Considerations for IEX Separation [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. conductscience.com [conductscience.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of Chiral Piperazine Derivatives
Introduction: Chiral piperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. However, transitioning their synthesis from the milligram-scale of a discovery lab to the multi-gram or kilogram-scale required for preclinical and clinical development presents significant challenges. This guide provides in-depth troubleshooting advice, protocols, and expert insights to navigate the complexities of scaling up chiral piperazine synthesis, ensuring stereochemical integrity, process safety, and efficiency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that researchers face before or during the early stages of a scale-up campaign.
Q1: What are the most common failure modes when scaling up chiral piperazine synthesis?
A1: The most frequent issues encountered during scale-up are a loss of stereocontrol (decreased enantiomeric or diastereomeric excess), inconsistent yields, and difficulties in product isolation and purification. These problems often stem from factors that are negligible at the lab scale but become critical in larger reactors, such as inefficient mixing, poor heat transfer leading to temperature gradients, and extended reaction times which can promote side reactions or product degradation.
Q2: How do I choose the most scalable synthetic strategy: chiral pool, chiral auxiliaries, or asymmetric catalysis?
A2: The optimal strategy depends on factors like the cost of starting materials, catalyst availability and cost, and the desired final stereoisomer.
-
Chiral Pool Synthesis: This approach uses readily available chiral starting materials, like amino acids. It is often robust and reliable, but may be limited by the structural diversity of the available starting materials.
-
Chiral Auxiliaries: While highly effective for establishing stereocenters, this method requires additional synthetic steps for attachment and removal of the auxiliary, which adds to the cost and reduces the overall process efficiency (atom economy). The auxiliary must also be efficiently recovered to be cost-effective.
-
Asymmetric Catalysis: This is often the most elegant and atom-economical approach. However, catalyst performance can be highly sensitive to substrate purity, solvent quality, and reaction parameters. Catalyst cost, stability, and potential for metal contamination in the final product are critical considerations for scale-up.
Q3: What are the key safety considerations for large-scale piperazine synthesis?
A3: Safety is paramount. Key considerations include:
-
Reagent Handling: Many reagents used in piperazine synthesis, such as boranes, metal hydrides (e.g., LiAlH₄), and organometallics, are pyrophoric or highly reactive with water and require specialized handling procedures under inert atmospheres.
-
Thermal Hazards: Many reactions, particularly hydrogenations or those involving strong reducing agents, are highly exothermic. A thorough thermal hazard evaluation (e.g., using Reaction Calorimetry) is essential to design adequate cooling and emergency shutdown procedures to prevent thermal runaway.
-
Pressure Systems: Asymmetric hydrogenations often require high pressures of hydrogen gas. The reactor and associated equipment must be appropriately rated and inspected for high-pressure operations.
-
Solvent Safety: Large volumes of flammable organic solvents pose a significant fire risk. All equipment must be properly grounded, and the processing area should have adequate ventilation and fire suppression systems.
Part 2: Troubleshooting Guides
This section provides detailed, problem-oriented guidance for specific issues encountered during the scale-up process.
Guide 1: Loss of Stereocontrol (Decreased Enantiomeric Excess - ee)
Problem: The enantiomeric excess (ee) of my chiral piperazine is significantly lower on a 100g scale compared to the 99% ee I achieved on a 1g scale using an asymmetric hydrogenation protocol.
Potential Causes & Solutions:
-
Cause 1: Inefficient Mixing & Mass Transfer.
-
Explanation: In a large reactor, the catalyst may not be homogeneously distributed, and the transport of hydrogen gas from the headspace into the liquid phase can be rate-limiting. This leads to localized areas where the uncatalyzed or a background racemic reaction can occur.
-
Solution:
-
Optimize Agitation: Increase the stirrer speed (RPM) to improve catalyst suspension and gas-liquid mixing. Evaluate different impeller designs (e.g., pitched-blade turbine vs. Rushton turbine) for optimal performance in your reactor geometry.
-
Improve H₂ Delivery: Use a sparging tube to introduce hydrogen gas directly into the liquid phase below the impeller, which increases the gas-liquid interfacial area and improves mass transfer.
-
-
-
Cause 2: Temperature Gradients.
-
Explanation: The exothermic nature of the hydrogenation can create "hot spots" within the large reaction mass if cooling is not efficient. Many chiral catalysts exhibit lower selectivity at elevated temperatures.
-
Solution:
-
Control Reagent Addition Rate: Add the substrate or reagent solution slowly to control the rate of heat generation.
-
Improve Cooling Efficiency: Ensure the reactor's cooling jacket has a high flow rate of coolant at the appropriate temperature. For highly exothermic reactions, consider using a more powerful cooling system or diluting the reaction mixture.
-
Monitor Internal Temperature: Use a calibrated internal temperature probe (not just a jacket sensor) to get an accurate reading of the reaction mixture's temperature.
-
-
-
Cause 3: Catalyst Deactivation or Poisoning.
-
Explanation: Impurities in the starting materials or solvent (e.g., water, sulfur, or halide compounds), which were present in negligible amounts on a small scale, can now be sufficient to poison the sensitive metal catalyst on a larger scale.
-
Solution:
-
Re-purify Starting Materials: Recrystallize or distill starting materials before use in the scale-up reaction.
-
Use Anhydrous Solvents: Ensure solvents are rigorously dried. Using freshly opened anhydrous solvents or passing them through a solvent purification system is recommended.
-
Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the process to prevent oxygen from deactivating the catalyst.
-
-
Visual Workflow: Troubleshooting Low Enantiomeric Excess
Caption: Decision tree for diagnosing the root cause of low enantiomeric excess during scale-up.
Guide 2: Difficult Product Isolation & Purification
Problem: My chiral piperazine derivative forms an intractable emulsion during aqueous work-up, leading to significant product loss. Subsequent column chromatography is not feasible for the 500g of crude material I now have.
Potential Causes & Solutions:
-
Cause 1: Emulsion Formation.
-
Explanation: Piperazines are basic compounds and can act as surfactants, especially when protonated as ammonium salts during an acidic wash. This stabilizes oil-in-water or water-in-oil emulsions.
-
Solution:
-
Add Salt (Brining): Before separation, add a significant amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Solvent Swap: Consider a different extraction solvent. Toluene or methyl tert-butyl ether (MTBE) often have better phase separation characteristics than dichloromethane or ethyl acetate.
-
Filtration: Pass the emulsified mixture through a pad of a filter aid like Celite®. This can often physically disrupt the emulsion layer.
-
-
-
Cause 2: Inefficient Purification at Scale.
-
Explanation: Flash chromatography, the workhorse of the discovery lab, is inefficient, costly, and time-consuming for multi-kilogram scale purification.
-
Solution:
-
Develop a Crystallization Protocol: Crystallization is the most effective and economical method for purifying large quantities of solid compounds.
-
Screen Solvents: Systematically screen a range of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/heptane) to find conditions that provide good solubility at high temperatures and poor solubility at low temperatures.
-
Control Cooling: A slow, controlled cooling rate is crucial for forming large, pure crystals rather than rapidly crashing out an impure powder.
-
-
Distillation: If your chiral piperazine is a liquid and thermally stable, distillation (potentially under vacuum) can be an excellent alternative for purification.
-
Salt Formation and Recrystallization: Reacting the basic piperazine with a suitable acid (like HCl or tartaric acid) to form a crystalline salt can often dramatically improve the ease of purification by recrystallization. The free base can be recovered in a subsequent step.
-
-
Data Summary: Solvent Selection for Extraction & Crystallization
| Solvent | Application | Pros | Cons |
| MTBE | Extraction | Excellent phase separation; Lower boiling point than Toluene. | Can form peroxides; Higher cost. |
| Toluene | Extraction | Good phase separation; Azeotropically removes water. | High boiling point (difficult to remove); Environmental concerns. |
| Ethyl Acetate | Extraction | Good solvent for many organics; Relatively benign. | Prone to hydrolysis; Often forms emulsions. |
| Isopropanol (IPA) | Crystallization | Good "driving" solvent for crystallization. | Can be difficult to remove all traces. |
| Heptane | Crystallization | Excellent "anti-solvent"; Low cost. | Poor solvent for polar compounds on its own. |
| Ethanol/Water | Crystallization | Effective for many polar compounds; Low cost and low toxicity. | Can be difficult to fully dry the final product. |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Scale-Up of Asymmetric Reductive Amination
This protocol describes the synthesis of a chiral 2-substituted piperazine from a diketopiperazine precursor.
1. Reactor Setup and Inerting:
-
Assemble a clean, dry, jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe, a reflux condenser, and an argon/nitrogen inlet.
-
Purge the reactor with argon for 30 minutes to ensure an inert atmosphere.
2. Reagent Charging:
-
Under a positive pressure of argon, charge the reactor with the diketopiperazine substrate (1.0 eq) and the chiral catalyst (e.g., a Ru-based catalyst, 0.01 mol%).
-
Add degassed, anhydrous solvent (e.g., Methanol) via cannula transfer. The recommended volume is typically 5-10 mL per gram of substrate.
3. Reaction:
-
Begin stirring to ensure a homogenous slurry.
-
Pressurize the reactor with hydrogen gas to the optimized pressure (e.g., 50 bar).
-
Set the jacket temperature to maintain the desired internal reaction temperature (e.g., 60 °C).
-
Monitor the reaction progress by periodically taking samples (safely, via a sampling port) and analyzing them by HPLC or UPLC for substrate conversion.
4. Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
5. Purification (Crystallization):
-
Transfer the crude solid to a clean reactor.
-
Add a suitable solvent (e.g., isopropanol) and heat the mixture to reflux until all the solid dissolves.
-
Slowly add an anti-solvent (e.g., heptane) until the solution becomes slightly turbid.
-
Cool the mixture slowly to 0-5 °C over several hours to promote crystal growth.
-
Isolate the crystals by filtration, wash with cold heptane, and dry under vacuum to a constant weight.
Protocol 2: Chiral HPLC Method for Determining Enantiomeric Excess (ee)
1. Column and Mobile Phase:
-
Column: A chiral stationary phase (CSP) column suitable for amines, such as a Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase: A mixture of hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. A typical starting point is 90:10 Heptane:Isopropanol + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
2. Sample Preparation:
-
Accurately weigh ~1 mg of the piperazine sample and dissolve it in 1 mL of the mobile phase.
-
Prepare a sample of the racemic material for reference to identify the elution order of the two enantiomers.
3. HPLC Analysis:
-
Inject 5-10 µL of the sample onto the column.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
The two enantiomers should separate into two distinct peaks.
4. Calculation of ee:
-
Integrate the area of the two peaks. Let the areas be A1 and A2.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
References
-
Title: Asymmetric Catalysis in Industry Source: Johnson Matthey Technology Review URL: [Link]
-
Title: Temperature Effects in Asymmetric Catalysis Source: Chemical Reviews, American Chemical Society URL: [Link]
-
Title: Salting-out effect in liquid-liquid equilibria Source: ScienceDirect, Fluid Phase Equilibria URL: [Link]
-
Title: Solvent Selection Guide for Medicinal Chemistry Source: American Chemical Society URL: [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of (S)-Benzyl 2-Methylpiperazine-1-carboxylate Hydrochloride and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The piperazine scaffold, a privileged structure in modern pharmacology, frequently appears in drug candidates due to its favorable physicochemical and pharmacokinetic properties. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride, a chiral building block of significant interest. Through a comparative approach with structurally related analogs, we will explore the nuances of NMR spectral interpretation for this class of compounds, grounded in both theoretical principles and practical laboratory insights.
The Significance of the Piperazine Moiety in Medicinal Chemistry
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its prevalence in drug design stems from its ability to confer desirable properties such as improved aqueous solubility and oral bioavailability. The two nitrogen atoms provide handles for chemical modification, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. Furthermore, the piperazine ring can act as a rigid linker between different pharmacophoric elements, influencing their spatial orientation and interaction with biological targets.
(S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride incorporates several key features: the core piperazine ring, a chiral center at the 2-position introduced by the methyl group, and a benzyloxycarbonyl (Cbz or Z) protecting group on one of the nitrogen atoms. The hydrochloride salt form is often employed to enhance the stability and solubility of the compound. Understanding the NMR signature of this molecule is crucial for confirming its identity, assessing its purity, and studying its conformational dynamics.
Comparative NMR Spectral Analysis
A detailed comparison of the ¹H and ¹³C NMR spectra of (S)-benzyl 2-methylpiperazine-1-carboxylate with its close analogs, benzyl piperazine-1-carboxylate and tert-butyl (S)-2-methylpiperazine-1-carboxylate, provides invaluable insights into the influence of substituents on chemical shifts.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of these compounds are characterized by distinct regions corresponding to the aromatic protons of the benzyl group, the piperazine ring protons, and the protons of the protecting group and any substituents.
| Compound | Aromatic Protons (ppm) | Benzylic Protons (ppm) | Piperazine Ring Protons (ppm) | Methyl Protons (ppm) | tert-Butyl Protons (ppm) |
| (S)-Benzyl 2-methylpiperazine-1-carboxylate | ~7.3 (m, 5H) | ~5.1 (s, 2H) | ~2.7-4.2 (m, 7H) | ~1.1 (d, 3H) | - |
| Benzyl piperazine-1-carboxylate | ~7.3 (m, 5H) | ~5.1 (s, 2H) | ~2.8 (t, 4H), ~3.5 (t, 4H) | - | - |
| tert-Butyl (S)-2-methylpiperazine-1-carboxylate | - | - | ~2.6-4.0 (m, 7H) | ~1.1 (d, 3H) | ~1.4 (s, 9H) |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and concentration. The hydrochloride salt of (S)-benzyl 2-methylpiperazine-1-carboxylate will exhibit downfield shifts for the piperazine ring protons due to the protonation of the second nitrogen.
Analysis of ¹H NMR Spectra:
-
Aromatic and Benzylic Protons: The signals for the aromatic protons of the benzyl group in both (S)-benzyl 2-methylpiperazine-1-carboxylate and benzyl piperazine-1-carboxylate typically appear as a multiplet around 7.3 ppm. The benzylic protons (CH₂) adjacent to the ester oxygen give rise to a characteristic singlet at approximately 5.1 ppm.
-
Piperazine Ring Protons: The protons on the piperazine ring present a more complex pattern, especially in the substituted derivatives. In the unsubstituted benzyl piperazine-1-carboxylate, the two sets of methylene protons often appear as two distinct triplets due to their chemical equivalence within each group. In (S)-benzyl 2-methylpiperazine-1-carboxylate, the introduction of the methyl group at the C2 position breaks this symmetry, leading to a more complex multiplet pattern for the seven piperazine ring protons.
-
Methyl and tert-Butyl Protons: The methyl group in the 2-methylpiperazine derivatives appears as a doublet around 1.1 ppm, coupled to the adjacent proton on the chiral center. The tert-butyl group in the Boc-protected analog gives a sharp singlet at approximately 1.4 ppm, integrating to nine protons.
-
Effect of Hydrochloride Salt: The formation of the hydrochloride salt of (S)-benzyl 2-methylpiperazine-1-carboxylate results in the protonation of the unprotected nitrogen atom (N4). This deshielding effect causes the signals of the adjacent piperazine protons to shift downfield. The extent of this shift can provide information about the site of protonation.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide complementary information on the carbon framework of the molecules.
| Compound | Aromatic Carbons (ppm) | Benzylic Carbon (ppm) | Piperazine Ring Carbons (ppm) | Methyl Carbon (ppm) | Carbonyl Carbon (ppm) | tert-Butyl Carbons (ppm) |
| (S)-Benzyl 2-methylpiperazine-1-carboxylate | ~127-137 | ~67 | ~45-55 | ~15 | ~155 | - |
| Benzyl piperazine-1-carboxylate | ~127-137 | ~67 | ~44, ~46 | - | ~155 | - |
| tert-Butyl (S)-2-methylpiperazine-1-carboxylate | - | - | ~45-55 | ~15 | ~154 | ~80 (quaternary), ~28 (methyl) |
Analysis of ¹³C NMR Spectra:
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group is a key diagnostic signal, typically appearing around 154-155 ppm.
-
Aromatic and Benzylic Carbons: The aromatic carbons of the benzyl group resonate in the typical downfield region of ~127-137 ppm, while the benzylic carbon is found at approximately 67 ppm.
-
Piperazine Ring Carbons: The carbons of the piperazine ring appear in the range of 40-60 ppm. Similar to the ¹H NMR, the symmetry of benzyl piperazine-1-carboxylate results in fewer signals compared to the 2-methyl substituted analogs.
-
tert-Butyl Carbons: The Boc-protected analog shows a characteristic quaternary carbon signal around 80 ppm and the methyl carbons of the tert-butyl group at approximately 28 ppm.
-
Methyl Carbon: The methyl carbon in the 2-methylpiperazine derivatives gives a signal in the upfield region, around 15 ppm.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR data is crucial for accurate structural analysis. The following protocol outlines the key steps and considerations for the analysis of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride and its analogs.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for the free base forms of these compounds. For the hydrochloride salt, a more polar solvent like deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) is recommended to ensure complete dissolution. It is important to note that the chemical shifts will be solvent-dependent.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended to achieve good signal dispersion, especially for resolving the complex multiplets of the piperazine ring protons.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
3. Data Processing and Interpretation:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: The spectrum is referenced to the internal standard (TMS at 0 ppm).
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the number of protons corresponding to each signal.
-
Multiplicity and Coupling Constant Analysis: The splitting patterns (singlet, doublet, triplet, multiplet) and coupling constants (J-values) provide information about the connectivity of the protons.
-
2D NMR Experiments: In cases of significant signal overlap, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning the proton and carbon signals unambiguously.
Conformational Dynamics and their NMR Manifestations
A critical aspect to consider when analyzing the NMR spectra of N-substituted piperazines is the potential for conformational isomerism. The restricted rotation around the carbamate C-N bond can lead to the presence of rotamers, which may be in slow exchange on the NMR timescale at room temperature. This can result in the broadening or even duplication of signals in both the ¹H and ¹³C NMR spectra.
Furthermore, the piperazine ring itself can exist in different chair conformations. The interconversion between these conformations can also be slow on the NMR timescale, particularly in sterically hindered derivatives. Variable temperature (VT) NMR studies can be employed to investigate these dynamic processes. By acquiring spectra at different temperatures, it may be possible to observe the coalescence of the exchanging signals, allowing for the determination of the energy barriers for rotation and ring inversion.
Conclusion
The NMR spectral analysis of (S)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride and its analogs is a powerful tool for structural verification and purity assessment. A thorough understanding of the influence of substituents on chemical shifts, coupled with an appreciation for the potential complexities arising from conformational dynamics, is essential for accurate interpretation. By following a robust experimental protocol and leveraging a comparative approach with well-characterized analogs, researchers can confidently elucidate the structure of these important pharmaceutical building blocks. This guide serves as a practical resource for scientists and professionals in the field, providing both the foundational knowledge and the expert insights necessary for successful NMR analysis.
References
-
Sigma-Aldrich. Benzyl piperazine-1-carboxylate. PubChem. [Link]
- Yilmaz, F., & Menteşe, M. (2015). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 60(9), 941-948.
- Gawande, N. G., et al. (2021). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry, 21(15), 2059-2078.
- Schulze, W., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41378.
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Benzyl Piperazine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation and quantification of novel compounds are paramount. Benzyl piperazine carboxylates, a class of molecules with significant potential in medicinal chemistry, present unique challenges and opportunities for mass spectrometry analysis. This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of these compounds, grounded in established fragmentation principles and comparative instrumental data. As your Senior Application Scientist, I will walk you through not just the "how," but the critical "why" behind our analytical choices, ensuring a robust and validated methodology.
Understanding the Analyte: The Structural and Chemical Landscape of Benzyl Piperazine Carboxylates
Benzyl piperazine carboxylates are characterized by a core piperazine ring N-substituted with a carboxylate group, which is in turn esterified with a benzyl group. This unique combination of a benzyl moiety, a piperazine ring, and a carboxylate linker dictates the molecule's behavior in a mass spectrometer. The piperazine ring provides basic nitrogen atoms that are readily protonated, making Electrospray Ionization (ESI) in positive ion mode a highly effective method for generating precursor ions for tandem mass spectrometry (MS/MS) analysis.
Ionization and Fragmentation: Predicting the Mass Spectral Fate
The fragmentation of benzyl piperazine carboxylates in a collision-induced dissociation (CID) experiment is a predictable yet complex interplay of charge-driven reactions. Our understanding of the fragmentation of analogous structures allows us to anticipate the primary fragmentation pathways.
Key Fragmentation Pathways
Under typical positive-ion ESI-MS/MS conditions, the protonated molecule [M+H]⁺ of a benzyl piperazine carboxylate will likely undergo fragmentation through several key pathways:
-
Formation of the Tropylium Ion: The most characteristic fragmentation of benzyl-containing compounds is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is often a dominant peak in the spectrum.
-
Decarboxylation: The carboxylate group can be lost as carbon dioxide (CO₂), a neutral loss of 44 Da.
-
Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage, leading to characteristic neutral losses. For instance, a neutral loss of 43 Da (C₂H₃N) or 86 Da (C₄H₈N₂) can be observed, which is characteristic of piperazine derivatives.[1]
-
Cleavage of the Carbamate Bond: The bond between the piperazine nitrogen and the carbonyl carbon of the carboxylate can cleave, leading to fragments representing the piperazine ring and the benzyloxycarbonyl moiety.
The interplay of these pathways will determine the final product ion spectrum. The relative abundance of these fragments will depend on the collision energy and the specific structure of the analyte.
Diagram: Predicted Fragmentation Pathway of Benzyl Piperazine-1-Carboxylate
Caption: Predicted major fragmentation pathways for a protonated benzyl piperazine carboxylate.
A Comparative Analysis of Mass Spectrometry Platforms
The choice of mass analyzer is critical for achieving the desired sensitivity, resolution, and specificity. Here, we compare two powerful high-resolution mass spectrometry (HRMS) platforms: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Senior Scientist's Recommendation |
| Resolution | Good (typically 20,000 - 60,000 FWHM) | Excellent (up to >240,000 FWHM) | For resolving complex mixtures and achieving high mass accuracy for confident elemental composition determination, the Orbitrap is superior. |
| Mass Accuracy | Very good (< 5 ppm with internal calibration) | Excellent (< 1-2 ppm with internal calibration) | Both provide excellent mass accuracy, but the Orbitrap generally offers higher and more consistent accuracy, reducing the need for frequent calibration. |
| Sensitivity | High | High | Both platforms offer excellent sensitivity, often in the low picogram to femtogram range. The choice may depend on the specific model and application. |
| Scan Speed | Very fast | Slower, especially at higher resolutions | For fast chromatography applications (UHPLC), the Q-TOF 's faster scan speed can be advantageous for capturing narrow peaks. |
| Dynamic Range | Good | Very Good | The Orbitrap generally provides a wider dynamic range, which is beneficial for quantifying compounds over a large concentration range in complex matrices. |
| Ease of Use | Generally considered more straightforward for routine analyses. | Can have a steeper learning curve, but modern instruments have become more user-friendly. | For laboratories with a wide range of user expertise, the Q-TOF may be more accessible. However, the power and versatility of the Orbitrap are compelling for research-intensive environments. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the analysis of benzyl piperazine carboxylates. As always, method validation is essential for ensuring data quality and reliability.
Sample Preparation: The Foundation of Good Data
For analysis from biological matrices such as plasma or urine, efficient extraction is crucial.
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 900 µL of 4% phosphoric acid and load onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the separation and detection of benzyl piperazine carboxylates.
Protocol: Reversed-Phase LC-MS/MS
-
Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: ESI in positive ion mode.
-
MS/MS Parameters:
-
Precursor Ion: The [M+H]⁺ of the target analyte.
-
Product Ions: Monitor for the characteristic fragments (e.g., m/z 91 and other compound-specific fragments).
-
Collision Energy: Optimize for the specific analyte to achieve the desired fragmentation pattern.
-
Diagram: LC-MS/MS Experimental Workflow
Caption: A typical experimental workflow for the analysis of benzyl piperazine carboxylates.
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is generally preferred for its applicability to a wider range of compounds and sample matrices, GC-MS can be a viable alternative, particularly for volatile and thermally stable derivatives.
-
Derivatization: Benzyl piperazine carboxylates may require derivatization to improve their volatility and chromatographic performance. Silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be effective.
-
Ionization: Electron Ionization (EI) is the standard for GC-MS, providing reproducible fragmentation patterns that are valuable for library matching.
-
Fragmentation: EI will induce more extensive fragmentation than ESI, potentially providing more structural information but with a lower abundance of the molecular ion. The tropylium ion at m/z 91 will likely be a very prominent peak.
Conclusion: A Multi-faceted Approach to a Complex Analyte
The mass spectrometric analysis of benzyl piperazine carboxylates requires a thoughtful and systematic approach. The choice of ionization technique and mass analyzer should be guided by the specific analytical goals, whether it be qualitative structural elucidation or high-sensitivity quantification. By understanding the fundamental principles of fragmentation and leveraging the capabilities of modern mass spectrometry platforms, researchers can confidently and accurately characterize this important class of molecules. This guide serves as a foundational resource, and it is the responsibility of the analytical scientist to build upon these principles with rigorous method development and validation.
References
-
PubChem. Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Gawlik, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. [Link]
Sources
A Senior Application Scientist's Guide to the Stereoselective Biological Activity of Benzyl 2-methylpiperazine-1-carboxylate Enantiomers
In the landscape of modern drug discovery, particularly within central nervous system (CNS) therapeutics, the piperazine scaffold stands out as a remarkably versatile and privileged structure.[1] Its unique physicochemical properties have led to its incorporation into a multitude of approved drugs, ranging from antipsychotics to antidepressants.[2][3] However, the introduction of a chiral center, as in 2-methylpiperazine derivatives, elevates the complexity and necessitates a deeper, stereoselective investigation. The biological activity of a chiral drug is often predominantly associated with one enantiomer, the eutomer, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[4]
This guide provides a comprehensive framework for comparing the biological activities of (S)- and (R)-Benzyl 2-methylpiperazine-1-carboxylate. While direct comparative data for these specific enantiomers is not extensively published, this document outlines the critical experimental workflows, from chiral synthesis to in-vitro pharmacological profiling, that are essential for elucidating their distinct biological profiles. We will explore the rationale behind target selection and provide detailed, field-proven protocols to empower researchers in their quest to understand the nuanced pharmacology of these compounds.
The Decisive Role of Chirality: Synthesis and Separation of Enantiomers
The first critical step in a comparative analysis is the procurement of enantiomerically pure (S)- and (R)-Benzyl 2-methylpiperazine-1-carboxylate. This can be achieved through two primary routes: asymmetric synthesis or chiral resolution of a racemic mixture.
1. Asymmetric Synthesis:
A robust method for synthesizing enantiomerically pure 2-methylpiperazines involves starting from chiral precursors. An established route begins with standard peptide coupling of N-Boc-protected (S)- or (R)-alanine with ethyl N-benzylglycinate. Subsequent deprotection and cyclization yield the chiral diketopiperazines, which are then reduced to the corresponding N-benzyl-2-methylpiperazines.[5] The final step involves the protection of the second nitrogen with a benzyloxycarbonyl (Cbz) group to yield the target compounds.
2. Chiral Resolution of Racemic 2-Methylpiperazine:
A more common and often more cost-effective method is the resolution of racemic 2-methylpiperazine using diastereomeric salt crystallization.[6] This classical technique leverages the differential solubility of diastereomeric salts formed between the racemic base and a chiral acid.
Experimental Protocol: Chiral Resolution of 2-Methylpiperazine
Objective: To separate racemic 2-methylpiperazine into its (R)- and (S)-enantiomers.
Materials:
-
Racemic 2-methylpiperazine
-
L-(+)-tartaric acid (for isolation of the (R)-enantiomer)
-
D-(-)-tartaric acid (for isolation of the (S)-enantiomer)
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
Step-by-Step Methodology:
-
Salt Formation (R-enantiomer):
-
Dissolve racemic 2-methylpiperazine in methanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add the tartaric acid solution to the 2-methylpiperazine solution with stirring.
-
Allow the mixture to cool to room temperature and then chill in an ice bath to facilitate crystallization of the ((R)-2-methylpiperazine)-(L)-tartrate salt.
-
Collect the crystals by vacuum filtration and wash with cold methanol, followed by diethyl ether.
-
-
Liberation of the Free Base (R-enantiomer):
-
Suspend the diastereomeric salt crystals in water.
-
Basify the solution with a concentrated NaOH solution until the pH is >12.
-
Extract the aqueous layer multiple times with dichloromethane (DCM).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield (R)-2-methylpiperazine.
-
-
Isolation of the (S)-enantiomer: The (S)-enantiomer can be recovered from the mother liquor from step 1.5 by evaporation, liberation of the free base, and subsequent crystallization with D-(-)-tartaric acid, following the same procedure.
-
Final Synthesis Step: The separated enantiomers of 2-methylpiperazine are then reacted with benzyl chloroformate under basic conditions to yield (S)- and (R)-Benzyl 2-methylpiperazine-1-carboxylate.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the final products must be determined using chiral High-Performance Liquid Chromatography (HPLC).
Postulated Biological Targets: An Evidence-Based Approach
The benzylpiperazine moiety is a well-known pharmacophore that interacts with a range of CNS targets, primarily G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[2] Based on the structure of Benzyl 2-methylpiperazine-1-carboxylate, we can postulate several high-priority biological targets for initial screening. The presence of the benzyl group suggests a potential for interaction with monoaminergic systems.
Potential Target Classes:
-
Serotonin (5-HT) Receptors: Many piperazine-containing drugs exhibit high affinity for various 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A.[3]
-
Dopamine (D) Receptors: The D2 receptor family is another common target for piperazine derivatives.
-
Adrenergic Receptors: Interaction with α-adrenergic receptors is also plausible.
-
Sigma (σ) Receptors: Benzylpiperazine derivatives have been identified as high-affinity ligands for σ1 and σ2 receptors, which are implicated in various neurological disorders.
A study on chiral methyl-substituted phenylpiperazines revealed that stereoisomers exhibit distinct selectivity for α9 and α7 nicotinic acetylcholine receptors, underscoring the critical need to test each enantiomer of our target compound separately.[7]
Comparative Pharmacological Profiling: In Vitro Assays
To compare the biological activity of the (S) and (R) enantiomers, a tiered approach involving initial binding assays followed by functional assays is recommended.
In Vitro Binding Assays: Determining Affinity and Selectivity
Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[8][9] This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of (S)- and (R)-Benzyl 2-methylpiperazine-1-carboxylate for a panel of GPCR targets (e.g., 5-HT1A, D2).
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., HEK293-h5-HT1A)
-
A suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A)
-
(S)- and (R)-Benzyl 2-methylpiperazine-1-carboxylate stock solutions
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM serotonin for 5-HT1A)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Step-by-Step Methodology:
-
Plate Setup: Add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding determinator, or varying concentrations of the test enantiomers to the wells of a 96-well plate.
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays: Assessing Agonism and Antagonism
Once binding affinity is established, functional assays are crucial to determine whether the compounds act as agonists (activating the receptor) or antagonists (blocking the receptor). The choice of assay depends on the G-protein coupling of the receptor.[10]
-
For Gs or Gi-coupled receptors (e.g., 5-HT1A, D2): A cAMP (cyclic adenosine monophosphate) accumulation assay is appropriate.[11]
-
For Gq-coupled receptors (e.g., 5-HT2A): A calcium flux or IP1 accumulation assay is used.[12]
Experimental Protocol: cAMP Functional Assay (for a Gi-coupled receptor)
Objective: To determine if the (S) and (R) enantiomers are agonists or antagonists at a Gi-coupled receptor (e.g., D2).
Materials:
-
CHO-K1 cells stably expressing the human D2 receptor.
-
Assay medium.
-
Forskolin (an adenylyl cyclase activator).
-
A known D2 receptor agonist (e.g., quinpirole).
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).
Step-by-Step Methodology:
Agonist Mode:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay medium containing a phosphodiesterase inhibitor.
-
Add varying concentrations of the (S) or (R) enantiomer to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
A decrease in the forskolin-stimulated cAMP level indicates Gi-coupled agonism. Plot the data to determine the EC50 (potency) and Emax (efficacy).
Antagonist Mode:
-
Follow steps 1 and 2 from the agonist mode.
-
Add varying concentrations of the (S) or (R) enantiomer to the wells.
-
Add a fixed concentration (e.g., EC80) of a known agonist (e.g., quinpirole).
-
Add a fixed concentration of forskolin.
-
Complete the assay as described in steps 5-6 of the agonist mode.
-
An increase in cAMP levels (a reversal of the agonist's inhibitory effect) indicates antagonism. Plot the data to determine the IC50.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-Protected Piperazines: A Structural and Reactivity Comparison
For researchers, medicinal chemists, and professionals in drug development, the piperazine moiety is a privileged scaffold, frequently incorporated into a vast array of therapeutic agents to modulate pharmacokinetic and pharmacodynamic properties.[1] The strategic use of N-protecting groups on the piperazine ring is crucial for controlling its reactivity and enabling selective functionalization. This guide provides an in-depth technical comparison of three commonly employed N-protecting groups for piperazine: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will delve into their structural implications, relative stabilities, and the nuances of their deprotection, supported by experimental data and detailed protocols.
The Critical Role of N-Protection in Piperazine Chemistry
Piperazine's symmetrical structure, with two secondary amines, presents a synthetic challenge: controlling reactivity to achieve mono-functionalization. Unprotected piperazine readily undergoes di-substitution, leading to undesired byproducts. N-protecting groups circumvent this issue by temporarily masking one of the nitrogen atoms, thereby reducing its nucleophilicity and allowing for selective reaction at the unprotected nitrogen.[2] An ideal protecting group should be easy to install in high yield, stable under a range of reaction conditions, and readily removable under specific and mild conditions that do not affect other functional groups in the molecule.
Comparative Analysis of Boc, Cbz, and Fmoc Protecting Groups
The choice of protecting group is dictated by the overall synthetic strategy, particularly the compatibility with other functional groups and the required deprotection conditions. Boc, Cbz, and Fmoc offer a versatile toolkit for orthogonal synthesis, where each group can be selectively removed without affecting the others.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its facile removal under acidic conditions.
Structural and Reactivity Insights: The bulky tert-butyl group of the Boc moiety sterically hinders the protected nitrogen atom. Electronically, the carbonyl group withdraws electron density from the nitrogen, reducing its nucleophilicity. This electronic effect also influences the nucleophilicity of the second, unprotected nitrogen atom, making it slightly less reactive than the nitrogens in unprotected piperazine.
Stability: N-Boc-piperazine is stable to basic conditions, hydrogenolysis, and many nucleophilic reagents.[3]
Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] The mechanism involves the formation of a stable tert-butyl cation.
Experimental Protocols:
Protection of Piperazine with Boc-Anhydride
-
Procedure: To a solution of piperazine (2.0 eq.) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-piperazine.
-
Yield: Typically >90%.
Deprotection of N-Boc-Piperazine with Trifluoroacetic Acid (TFA)
-
Procedure: N-Boc-piperazine is dissolved in a mixture of TFA and DCM (e.g., 1:1 v/v) at 0 °C. The reaction is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is co-evaporated with a solvent like toluene to remove excess TFA. The resulting piperazine salt can be neutralized with a base to obtain the free amine.[2]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions and its removal by catalytic hydrogenolysis.
Structural and Reactivity Insights: The Cbz group is less sterically demanding than the Boc group. The benzylic protons can be a site of reactivity under certain conditions. Similar to the Boc group, the carbonyl function reduces the nucleophilicity of the protected nitrogen.
Stability: N-Cbz-piperazine is stable to a wide range of reagents, including mild acids and bases.
Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzyl C-O bond.[4] Strong acids like HBr in acetic acid can also be used.
Experimental Protocols:
Protection of Piperazine with Benzyl Chloroformate
-
Procedure: To a solution of piperazine (2.0 eq.) and a base such as sodium carbonate in a mixture of water and a suitable organic solvent (e.g., THF) at 0 °C, benzyl chloroformate (Cbz-Cl, 1.0 eq.) is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The organic solvent is removed, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield N-Cbz-piperazine.
-
Yield: Typically 80-90%.
Deprotection of N-Cbz-Piperazine by Hydrogenolysis
-
Procedure: N-Cbz-piperazine is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added. The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give the deprotected piperazine.[4]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its lability under basic conditions, making it an essential tool in solid-phase peptide synthesis (SPPS) and for orthogonal protection strategies.
Structural and Reactivity Insights: The planar and bulky fluorenyl system can influence the conformation of the piperazine ring. The key feature of the Fmoc group is the acidic proton at the 9-position of the fluorene ring.
Stability: N-Fmoc-piperazine is stable to acidic conditions and hydrogenolysis.
Deprotection: The Fmoc group is cleaved by a base-mediated β-elimination mechanism.[] A secondary amine, such as piperidine or piperazine itself, is commonly used to abstract the acidic proton on the fluorene ring, leading to the formation of dibenzofulvene and the free amine.[][6]
Experimental Protocols:
Protection of Piperazine with Fmoc-Cl
-
Procedure: To a solution of piperazine (2.0 eq.) and a base like sodium bicarbonate in a mixture of dioxane and water at 0 °C, 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.0 eq.) is added. The reaction is stirred at room temperature for 2-3 hours. The reaction mixture is then diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is often purified by chromatography to yield N-Fmoc-piperazine.
-
Yield: Moderate to good yields are typically reported.
Deprotection of N-Fmoc-Piperazine with Piperidine
-
Procedure: N-Fmoc-piperazine is dissolved in a solution of piperidine in an aprotic solvent like dimethylformamide (DMF) (e.g., 20% piperidine in DMF). The reaction is stirred at room temperature for a short period (typically 15-30 minutes). The solvent is then removed under reduced pressure, and the residue is purified to isolate the deprotected piperazine.[7]
Quantitative Comparison of N-Protected Piperazines
| Protecting Group | Chemical Structure | Molecular Weight of Protected Piperazine | Stability | Deprotection Conditions |
| Boc | 186.25 g/mol | Stable to bases and hydrogenolysis. | Acidic conditions (e.g., TFA, HCl).[2] | |
| Cbz | 220.27 g/mol | Stable to mild acids and bases. | Catalytic hydrogenolysis (H₂/Pd-C).[4] | |
| Fmoc | 308.37 g/mol | Stable to acids and hydrogenolysis. | Basic conditions (e.g., piperidine in DMF).[] |
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate the chemical structures, deprotection mechanisms, and a typical synthetic workflow.
Caption: Chemical structures of N-Boc, N-Cbz, and N-Fmoc protected piperazines.
Caption: Deprotection schemes for N-Boc, N-Cbz, and N-Fmoc protected piperazines.
Caption: Example of an orthogonal synthetic strategy using Boc and Cbz protecting groups.
Conclusion and Future Perspectives
References
-
Guzman, F., Barberis, S., & Illanes, A. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
- Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Zhang, R. H., Guo, H. Y., Deng, H., Li, J., & Quan, Z. S. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1165–1197. [Link]
- Wade, J. D., Mathieu, M. N., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112.
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Wang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(9), 7845-7854. [Link]
- Collins, J. M., & Collins, M. A. (2012). U.S. Patent No. 8,314,208. Washington, DC: U.S.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Kass, G., et al. (2021).
-
Jida, M., & Ballet, S. (2016). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 40(5), 4144-4148. [Link]
- Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6683.
-
ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
-
Kerrigan, J. E., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 108–115. [Link]
- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]
- MDPI. (2023).
- ResearchGate. (n.d.). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs.
-
Adibekian, A., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. British journal of pharmacology, 163(6), 1184–1195. [Link]
- ResearchGate. (n.d.).
- BenchChem. (2025).
-
Movassaghi, M., & Schmidt, M. A. (2007). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Organic letters, 9(12), 2357–2360. [Link]
- Google Patents. (n.d.). Process for preparing N-benzyl piperazine.
-
Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jgtps.com [jgtps.com]
- 3. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Efficacy of (S)-2-Methylpiperazine Derivatives in Receptor Binding Assays
For Immediate Release to the Scientific Community
This guide offers an in-depth comparison of the binding efficacy of (S)-2-methylpiperazine derivatives across a range of key neurological receptors. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of structure-activity relationships (SAR), comparative binding affinities, and detailed experimental protocols to inform the rational design of novel therapeutic agents. The (S)-2-methylpiperazine scaffold, a privileged structure in medicinal chemistry, consistently demonstrates significant potential in modulating therapeutically relevant targets. This guide synthesizes data from numerous studies to present a clear, comparative, and actionable resource.
The (S)-2-Methylpiperazine Scaffold: A Privileged Core in Neuropharmacology
The piperazine ring is a versatile and highly valuable scaffold in the development of bioactive molecules, with its derivatives showing a wide array of pharmacological activities.[1] The introduction of a methyl group at the C-2 position in the (S)-configuration imparts chirality, creating a stereospecific backbone that can lead to enhanced affinity and selectivity for biological targets.[2] This chiral center is crucial for precise interactions within the binding pockets of complex proteins like G-protein coupled receptors (GPCRs) and ion channels. The two nitrogen atoms of the piperazine ring provide opportunities for diverse substitutions, allowing for the fine-tuning of physicochemical properties and target engagement.[1][3] These characteristics have made (S)-2-methylpiperazine derivatives a focal point of research for developing ligands targeting a variety of neurotransmitter receptors.[4]
Understanding Receptor-Ligand Interactions: The Role of Binding Assays
Receptor binding assays are fundamental in pharmacology and drug discovery for quantifying the interaction between a ligand and its receptor.[5] These assays, typically utilizing radiolabeled ligands, allow for the determination of key parameters such as the equilibrium dissociation constant (Kd) and the receptor density (Bmax) in saturation experiments.[6] More commonly in drug screening, competitive binding assays are employed to determine the affinity of an unlabeled test compound (like an (S)-2-methylpiperazine derivative) by measuring its ability to displace a known radioligand.[5] The resulting inhibition constant (Ki) is a critical measure of the ligand's potency.
A standard radioligand binding assay involves incubating a source of the target receptor (e.g., cell membranes) with a radioligand and varying concentrations of the competitor compound. The amount of radioligand bound to the receptor is then measured, typically after separating the bound from the unbound ligand via filtration.[7]
Experimental Protocol: Competitive Radioligand Binding Assay
The following is a detailed, step-by-step methodology for a typical competitive radioligand binding assay, designed to be a self-validating system for assessing the binding affinity of novel compounds.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).
-
Test Compounds: (S)-2-methylpiperazine derivatives and comparator drugs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Vacuum Filtration Manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.[7]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (optimized protein concentration).
-
50 µL of the test compound at various concentrations (typically a serial dilution).
-
50 µL of the radioligand at a fixed concentration (usually at or below its Kd value).
-
For determining total binding, add 50 µL of buffer instead of the test compound.
-
For determining non-specific binding, add 50 µL of a high concentration of a known, non-labeled ligand for the receptor.[7]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium. Gentle agitation is recommended.[7]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked 96-well filter plates. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5][7]
-
Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Workflow Visualization:
Caption: A streamlined workflow for determining ligand binding affinity.
Comparative Binding Affinities of (S)-2-Methylpiperazine Derivatives
The following tables summarize the binding affinities (Ki in nM) of various (S)-2-methylpiperazine derivatives and comparator compounds at key CNS receptors. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine D₂ Receptor Binding Affinities
| Compound | Structure/Class | Ki (nM) | Reference(s) |
| Haloperidol | Butyrophenone (Comparator) | ~1-2 | [1][9] |
| Lurasidone | Benzisothiazole (Comparator) | 1.6 - 1.68 | [8][10] |
| (-)-22c | Phenyl-pyridine piperazine | 13.2 | [11] |
| 3a-f (general range) | N-phenylpiperazines | 349 - 7522 | [12] |
Table 2: Serotonin 5-HT₁A Receptor Binding Affinities
| Compound | Structure/Class | Ki (nM) | Reference(s) |
| WAY-100635 | Phenylpiperazine (Comparator) | 0.39 | [13] |
| Lurasidone | Benzisothiazole (Comparator) | 6.75 - 6.8 | [8][10] |
| Compound 7 | 6-acetyl-7-hydroxy-4-methylcoumarin piperazine | 0.57 | [14] |
| Compound 4 | 6-acetyl-7-hydroxy-4-methylcoumarin piperazine | 0.78 | [14] |
| Compound 2a, 2c, 2f, 2g, 2h | 2-(methoxyphenyl)piperazines | 0.12 - 0.63 | [15] |
| Compound 11 | 8-acetyl-7-hydroxy-4-methylcoumarin piperazine | 6157 | [16] |
Table 3: Sigma-1 (σ₁) Receptor Binding Affinities
| Compound | Structure/Class | Ki (nM) | Reference(s) |
| (+)-Pentazocine | Benzomorphan (Comparator) | ~3-4 | [17] |
| Compound 3d | (S)-(piperazin-2-yl)methanol derivative (p-methoxybenzyl) | 12.4 | [2][17] |
| Compound 3c | (S)-(piperazin-2-yl)methanol derivative (4-chlorobenzyl) | 65 | [2] |
| Compound 3b | (S)-(piperazin-2-yl)methanol derivative (4-fluorobenzyl) | 89 | [2] |
| Compound 3a | (S)-(piperazin-2-yl)methanol derivative (benzyl) | 158 | [2] |
Table 4: Mu (μ)-Opioid Receptor Binding Affinities
| Compound | Structure/Class | Ki (nM) | Reference(s) |
| Morphine | Opioid Alkaloid (Comparator) | ~1-10 | [18] |
| Sufentanil | Fentanyl Analog (Comparator) | 0.138 | [19] |
| Dermorphin Analogues | Piperazine-C-terminus peptides | Varied (active) | [6] |
Structure-Activity Relationship (SAR) Analysis
The data reveals critical insights into the structure-activity relationships of (S)-2-methylpiperazine derivatives.
For Sigma-1 (σ₁) Receptor Affinity:
A study of chiral (S)-(piperazin-2-yl)methanol derivatives highlights the importance of the N-4 substituent.[2][17] The presence of a benzyl group at this position is favorable for high σ₁ affinity. Furthermore, electron-donating substituents on the aromatic ring, such as a methoxy group, significantly enhance binding affinity compared to unsubstituted or halogen-substituted benzyl groups.[2][17]
Caption: SAR of N-4 substituents on (S)-2-methylpiperazine derivatives for σ₁ receptor binding.
For Serotonin 5-HT₁A Receptor Affinity:
For 2-(methoxyphenyl)piperazine derivatives, a four-carbon alkyl chain linking the piperazine to a terminal amide group appears optimal for high 5-HT₁A affinity.[15] Replacing a terminal heteroaryl amide with a cycloalkyl group, particularly bulky, lipophilic groups like norbornane, leads to a significant increase in binding affinity, with some derivatives showing Ki values in the sub-nanomolar range (0.12-0.63 nM).[15]
Comparative Discussion
The (S)-2-methylpiperazine scaffold demonstrates remarkable versatility, yielding high-affinity ligands for a diverse range of receptors.
-
Dopamine D₂ Receptors: While some piperazine derivatives show modest affinity for D₂ receptors, they often require significant structural complexity to achieve potencies comparable to established antipsychotics like haloperidol and lurasidone.[1][8][10][11] The high affinity of these comparators underscores the stringent structural requirements for potent D₂ antagonism.
-
Serotonin 5-HT₁A Receptors: In contrast, (S)-2-methylpiperazine and related piperazine derivatives have proven to be exceptional scaffolds for 5-HT₁A receptor ligands. Several derivatives exhibit sub-nanomolar binding affinities, rivaling or even exceeding that of the well-established antagonist WAY-100635.[13][15] This suggests that the piperazine core is an ideal starting point for developing highly potent and selective 5-HT₁A modulators.
-
Sigma-1 (σ₁) Receptors: The chiral nature of the (S)-2-methylpiperazine backbone is particularly advantageous for achieving high affinity and selectivity at sigma receptors. The stereospecific interactions enabled by the methyl group, combined with appropriate N-4 substitutions, can yield ligands with low nanomolar potency for the σ₁ receptor.[2][17]
-
Mu (μ)-Opioid Receptors: While less extensively explored for simple (S)-2-methylpiperazine derivatives, the incorporation of chiral piperazine moieties into peptide analogues has been shown to modulate opioid receptor activity.[6] This indicates the potential for developing novel opioid ligands based on this scaffold, although more research is needed to establish clear SAR for direct derivatives.
Conclusion
This guide provides a comparative overview of the efficacy of (S)-2-methylpiperazine derivatives in receptor binding assays. The presented data and protocols underscore the importance of this chiral scaffold in modern medicinal chemistry. The high affinities achievable, particularly at serotonin 5-HT₁A and sigma-1 receptors, highlight the continued potential for discovering novel and potent therapeutic agents. The detailed experimental workflow and SAR analysis offer a robust framework for researchers to design and evaluate the next generation of (S)-2-methylpiperazine-based CNS drugs.
References
-
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]
-
Berrocal, M., et al. (2000). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 43(13), 2551–2558. [Link]
-
Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11096–11123. [Link]
-
Cybulski, M., Dankiewicz, W., & Chilmończyk, Z. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357–365. [Link]
-
El-Sayed, N. S., et al. (2019). Lurasidone Sub-Chronically Activates Serotonergic Transmission via Desensitization of 5-HT1A and 5-HT7 Receptors in Dorsal Raphe Nucleus. Molecules, 24(19), 3596. [Link]
- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
-
Yu, Y., et al. (2021). QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. Molecules, 26(16), 4955. [Link]
-
Caccia, S., et al. (2015). An update of the preclinical profile of lurasidone. Journal of Affective Disorders, 183, 233–240. [Link]
-
Szafraniec, M., et al. (2022). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 13(1), 108–123. [Link]
-
Lindsley, C. W., et al. (2025). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. CPT: Pharmacometrics & Systems Pharmacology, 14(1), e132. [Link]
-
Piazzi, L., et al. (2023). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Molecules, 28(14), 5374. [Link]
-
Tadori, Y., et al. (2013). 1053 – In vitro receptor-binding profile of lurasidone and other commonly-used antipsychotics. European Psychiatry, 28(S1), 1. [Link]
-
Szymański, P., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1365. [Link]
-
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]
-
Portoghese, P. S., et al. (2002). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S) -dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide, a high-affinity ligand for mu- and delta-opioid receptors. Journal of Medicinal Chemistry, 45(23), 5036–5040. [Link]
-
Hübner, H., et al. (2011). Bivalent dopamine D2 receptor ligands: synthesis and binding properties. Journal of Medicinal Chemistry, 54(15), 5488–5498. [Link]
-
Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859. [Link]
-
Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]
-
Fornal, C. A., et al. (1996). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. The Journal of Pharmacology and Experimental Therapeutics, 278(2), 752–762. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Kassiou, M., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(18), 6772–6782. [Link]
-
Gardner, E. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3178. [Link]
-
Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968–1971. [Link]
-
Wikipedia. (n.d.). Lurasidone. Retrieved from [Link]
-
ResearchGate. (n.d.). Receptor binding affinity of traditional mu-opioid agonists (morphine...). Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Sukalovic, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 88(2), 169-186. [Link]
-
Al-Iraqi, M. A., et al. (2023). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 28(10), 4056. [Link]
-
Yokoyama, A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 61(3), 325–329. [Link]
-
Singh, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 304-325. [Link]
-
de Oliveira, K. C., et al. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Activity, at Dopamine D2 Receptors. Frontiers in Pharmacology, 10, 563. [Link]
-
Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 163. [Link]
-
Kumar, V., et al. (2014). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol. Bioorganic & Medicinal Chemistry, 22(3), 1198–1208. [Link]
-
Ishibashi, T., et al. (2010). Pharmacological Profile of Lurasidone, a Novel Antipsychotic Agent with Potent 5-Hydroxytryptamine 7 (5-HT(7)) and 5-HT(1A) Receptor Activity. The Journal of Pharmacology and Experimental Therapeutics, 334(1), 171–181. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. [Link]
-
Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]
-
Wikipedia. (n.d.). Haloperidol. Retrieved from [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. [Link]
-
Fletcher, A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology, 287(3), 251–258. [Link]
-
Mundey, M. K., et al. (1996). Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices. British Journal of Pharmacology, 117(6), 1339–1344. [Link]
-
Seeman, P., et al. (1997). Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 224–231. [Link]
-
Thor, K. B., & Katofiasc, M. A. (2014). The effect of the 5-HT1A receptor antagonist WAY-100635 (WAY; 0.3 mg/kg...). ResearchGate. [Link]
Sources
- 1. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. cambridge.org [cambridge.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 11. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. zenodo.org [zenodo.org]
A Senior Application Scientist's Guide to Protecting Groups in Piperazine Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The piperazine moiety is a cornerstone of modern medicinal chemistry, featuring in a vast array of blockbuster drugs. Its symmetrical diamine structure, however, presents a significant challenge in its synthetic manipulation: achieving selective functionalization at one nitrogen atom while the other remains reactive or is orthogonally protected. This guide provides an in-depth comparative analysis of the most common and effective protecting groups for piperazine synthesis—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn)—offering field-proven insights and experimental data to inform your synthetic strategy.
The Organic Chemist's Trilemma: Choosing the Right Shield for Piperazine
The selection of a protecting group is a critical decision that can dictate the efficiency, yield, and even the feasibility of a synthetic route. The ideal protecting group for piperazine should be easily and selectively introduced, stable to a range of reaction conditions, and readily removed in high yield under conditions that do not compromise the integrity of the rest of the molecule. This decision-making process is often a trilemma between stability, ease of removal, and orthogonality with other functional groups present in the synthetic intermediates.
At a Glance: A Comparative Overview of Key Protecting Groups
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | Benzyl (Bn) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | Benzyl halide (e.g., Benzyl bromide) |
| Typical Introduction Yield | >90%[1] | High | High, but risks of over-alkylation |
| Stability | Stable to base, hydrogenolysis | Stable to acid and base | Stable to acid, base, and some reducing agents |
| Primary Deprotection | Strong acid (e.g., TFA, HCl)[2] | Catalytic Hydrogenolysis (H₂, Pd/C) | Catalytic Hydrogenolysis (H₂, Pd/C)[3] |
| Orthogonality | Orthogonal to Cbz and Bn | Orthogonal to Boc | Orthogonal to Boc |
| Key Advantage | Excellent for acid-sensitive substrates | Robust and stable to a wide range of non-reducing conditions[4] | More robust than Cbz to some reductive conditions |
| Potential Drawbacks | Acid-lability limits its use with acid-sensitive functional groups. | Incompatible with reducible functional groups (e.g., alkenes, alkynes). Catalyst poisoning by sulfur compounds. | Hydrogenolysis can be slower than for Cbz and may require harsher conditions.[3] |
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most widely used protecting group for amines in modern organic synthesis, and for good reason. Its introduction is typically clean and high-yielding, and its removal under acidic conditions provides a clear orthogonal strategy to other protecting groups.
The Causality Behind Experimental Choices: Boc Protection
The mono-protection of piperazine with Boc anhydride is a straightforward and efficient process. The reaction is typically carried out in a biphasic system or an organic solvent with a mild base. The use of excess piperazine can favor mono-protection by statistical means, but careful control of stoichiometry is key to minimizing the formation of the di-protected byproduct.
Experimental Protocol: Mono-Boc Protection of Piperazine
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve piperazine (2.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq.) in dioxane to the stirred piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine as a white solid.
Deprotection: The Acidic Cleavage
The Boc group is readily removed by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation.
Experimental Protocol: Deprotection of 1-Boc-piperazine
Materials:
-
1-Boc-piperazine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq.) in a minimal amount of 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane (5.0 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, add diethyl ether to precipitate the piperazine dihydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the deprotected piperazine salt.
The Classic Choice: Carboxybenzyl (Cbz) Group
The Cbz group, a stalwart in peptide synthesis, offers excellent stability to both acidic and basic conditions, making it a robust choice for complex synthetic routes.[4] Its removal via catalytic hydrogenolysis provides a mild and neutral deprotection method, orthogonal to the acid-labile Boc group.[4][5]
The Causality Behind Experimental Choices: Cbz Protection
Mono-Cbz protection of piperazine is typically achieved using benzyl chloroformate under Schotten-Baumann conditions (aqueous base). The reaction is generally fast and clean, but as with Boc protection, careful control of stoichiometry is necessary to avoid the formation of the di-protected byproduct.
Experimental Protocol: Mono-Cbz Protection of Piperazine
Materials:
-
Piperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve piperazine (2.0 eq.) in a mixture of DCM and water.
-
Add sodium carbonate (2.0 eq.) and cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.0 eq.) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 1-Cbz-piperazine.
Deprotection: The Power of Hydrogenolysis
The Cbz group is most commonly cleaved by catalytic hydrogenolysis, using a palladium catalyst (typically Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[6] This method is exceptionally mild and proceeds under neutral conditions.
Experimental Protocol: Deprotection of 1-Cbz-piperazine by Catalytic Hydrogenolysis
Materials:
-
1-Cbz-piperazine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve 1-Cbz-piperazine (1.0 eq.) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or ~50 psi) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine.
The Robust Alternative: Benzyl (Bn) Group
The N-benzyl group offers a more robust alternative to the Cbz group, being stable to a wider range of reductive conditions. Its removal is also achieved by catalytic hydrogenolysis, though often requiring more forcing conditions than for Cbz cleavage.[3]
The Causality Behind Experimental Choices: Benzyl Protection
Direct N-benzylation of piperazine with a benzyl halide can be challenging to control for mono-substitution due to the increased nucleophilicity of the mono-benzylated product. Using a large excess of piperazine can favor the desired product.
Experimental Protocol: Mono-Benzylation of Piperazine
Materials:
-
Piperazine (large excess, e.g., 10 eq.)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve piperazine (10.0 eq.) in acetonitrile.
-
Add potassium carbonate (2.0 eq.).
-
Slowly add benzyl bromide (1.0 eq.) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate 1-benzylpiperazine.
Deprotection: Hydrogenolysis Revisited
Similar to the Cbz group, the benzyl group is removed by catalytic hydrogenolysis. However, the C-N bond is generally stronger than the O-C bond in the Cbz group, often necessitating higher catalyst loading, higher hydrogen pressure, or longer reaction times for complete deprotection.[3]
Orthogonal Strategies: The Key to Complex Piperazine Synthesis
The true power of these protecting groups is realized when they are used in concert to achieve selective functionalization of unsymmetrical piperazines. The orthogonality of the Boc (acid-labile) and Cbz/Bn (hydrogenolysis-labile) groups is a cornerstone of this strategy.[5] For instance, one can protect one nitrogen with Boc and the other with Cbz, allowing for the selective deprotection and functionalization of either nitrogen atom independently.
Conclusion: A Strategic Choice for Synthetic Success
The choice of a protecting group for piperazine synthesis is a strategic decision that should be guided by the overall synthetic plan. The Boc group offers mild introduction and acidic deprotection, making it ideal for many applications. The Cbz group provides robust protection and is removed under neutral hydrogenolysis conditions, offering excellent orthogonality to the Boc group. The benzyl group provides an even more robust alternative to the Cbz group. By understanding the nuances of each of these protecting groups and employing them in thoughtful orthogonal strategies, researchers can unlock the full potential of the piperazine scaffold in the development of novel therapeutics and other advanced materials.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]
- Prasanthi, G., & Prasad, K. R. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
Sources
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. jgtps.com [jgtps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
A Senior Application Scientist's Guide to the Validation of Stereochemical Purity by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of a chiral drug is not just a matter of regulatory compliance; it is a fundamental aspect of drug safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making their separation and quantification a critical step in the pharmaceutical development pipeline.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) stands as the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.[2][3]
This guide provides an in-depth, experience-driven comparison of chiral HPLC methodologies, grounded in scientific principles and regulatory expectations. We will navigate the intricacies of method development, validation, and practical application, equipping you with the knowledge to build robust and reliable analytical procedures for determining enantiomeric purity.
The Foundation: Understanding Chiral Recognition in HPLC
The separation of enantiomers by chiral HPLC is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[4] For a successful chiral separation, there must be a difference in the stability of these diastereomeric complexes. The "three-point interaction model," proposed by Dalgliesh, provides a conceptual framework for understanding this principle.[4] It posits that for chiral recognition to occur, there must be at least three points of interaction between the chiral selector and one of the enantiomers.
A Comparative Analysis of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical decision in developing a chiral separation method.[4] The diverse chemical nature of drug molecules necessitates a variety of CSPs, each with unique chiral recognition mechanisms. While a trial-and-error approach is often necessary, an understanding of the different types of CSPs can guide a more systematic screening process.[5]
| Chiral Stationary Phase (CSP) Type | Chiral Selector | Primary Interaction Mechanisms | Common Applications | Advantages | Disadvantages |
| Polysaccharide-based | Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions. | Broad applicability for a wide range of chiral compounds, including NSAIDs, β-blockers, and many other pharmaceuticals.[6][7] | High success rate, can be used in normal-phase, reversed-phase, and polar organic modes.[8] | Can be less robust than bonded phases, potential for "memory effects" with certain mobile phase additives.[9] |
| Cyclodextrin-based | α-, β-, and γ-cyclodextrins and their derivatives | Inclusion complexation, hydrogen bonding, dipole-dipole interactions. | Compounds with aromatic rings that can fit into the cyclodextrin cavity.[4] | Robust, can be used in reversed-phase and polar organic modes. | Limited to analytes that can form inclusion complexes. |
| Protein-based | α1-acid glycoprotein (AGP), ovomucoid, cellulase | Hydrophobic and electrostatic interactions, hydrogen bonding. | Ionic and amphiprotic compounds, particularly suited for biological samples. | High enantioselectivity, can often be used with aqueous mobile phases. | Limited loading capacity, sensitive to changes in mobile phase pH and temperature. |
| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to a support (e.g., amino acid derivatives) | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Compounds with π-acidic or π-basic groups, amides, esters, and carbamates. | High efficiency and loading capacity, predictable elution order for some homologous series. | Generally less broadly applicable than polysaccharide-based CSPs. |
| Macrocyclic Glycopeptide-based | Vancomycin, teicoplanin | Hydrogen bonding, ionic interactions, inclusion complexation, steric interactions. | Primary amines, amino acids, and other polar compounds.[10] | Multimodal, can be used in reversed-phase, normal-phase, and polar organic modes. | Can have complex retention mechanisms. |
Navigating the Path to a Validated Method: A Step-by-Step Guide
A robust and reliable chiral HPLC method is the result of a systematic development and validation process. This process can be divided into two main phases: method development and optimization, and method validation.
Phase 1: Method Development and Optimization
The goal of method development is to achieve baseline separation of the enantiomers with good peak shape and a reasonable analysis time.
Step 1: Analyte Characterization Before beginning any experimental work, gather as much information as possible about the analyte, including its structure, pKa, and solubility. This information will help in the initial selection of the CSP and mobile phase.
Step 2: Initial CSP and Mobile Phase Screening A column screening is the most efficient way to identify a suitable CSP and mobile phase combination.[11] It is recommended to screen a diverse set of columns, such as those based on polysaccharide, cyclodextrin, and macrocyclic glycopeptide chiral selectors.
Experimental Protocol: Initial Screening
-
Prepare a stock solution of the racemic analyte in a suitable solvent.
-
Select a set of 3-4 chiral columns with different selectivities.
-
For each column, test a set of mobile phases , typically starting with a simple mobile phase and gradually increasing complexity. For example:
-
Normal Phase: Hexane/Ethanol or Hexane/Isopropanol mixtures.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer or additive.
-
Polar Organic Mode: Acetonitrile or Methanol with additives.
-
-
Inject the racemic analyte onto each column with each mobile phase and evaluate the chromatograms for any signs of separation.
Step 3: Method Optimization Once a promising CSP and mobile phase have been identified, the separation can be optimized by adjusting various parameters:
-
Mobile Phase Composition: Fine-tune the ratio of the organic modifier and the aqueous phase (in reversed-phase) or the alcohol modifier (in normal-phase). The addition of small amounts of additives (e.g., acids, bases, or salts) can significantly impact selectivity.
-
Temperature: Decreasing the temperature often increases chiral selectivity, while increasing the temperature can improve peak shape and reduce analysis time.[11]
-
Flow Rate: Chiral separations often benefit from lower flow rates, as this can enhance the interactions between the analyte and the CSP.[11]
Analyte [label="Analyte Characterization"]; Screening [label="CSP and Mobile Phase Screening"]; Optimization [label="Method Optimization"]; Validation [label="Method Validation"];
Analyte -> Screening [label="Solubility, pKa, Structure"]; Screening -> Optimization [label="Promising Separation"]; Optimization -> Validation [label="Optimized Method"]; }
Phase 2: Method Validation According to ICH Q2(R2) Guidelines
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for performing analytical method validation.[12] For a chiral purity method, the following validation characteristics are typically evaluated.[3]
Detailed Experimental Protocol for Validation
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure:
-
Inject a blank (diluent).
-
Inject the desired enantiomer.
-
Inject the undesired enantiomer.
-
Inject a racemic mixture.
-
If available, inject known impurities and degradation products.
-
-
Acceptance Criteria: The peak for each enantiomer should be well-resolved from each other and from any other components in the sample. Resolution (Rs) between the enantiomeric peaks should be ≥ 1.5.
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the undesired enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.
-
Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.99.
3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Prepare samples of the desired enantiomer spiked with known concentrations of the undesired enantiomer at a minimum of three levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The recovery of the undesired enantiomer should be within 90-110% for each level.
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of six replicate samples of the desired enantiomer spiked with the undesired enantiomer at the specification limit on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 10%.
-
-
Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over all conditions should be ≤ 15%.
-
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Procedure: The LOQ and LOD can be determined based on the signal-to-noise ratio (S/N) of the chromatogram.
-
Acceptance Criteria: The S/N ratio should be approximately 10 for the LOQ and 3 for the LOD.[3] The precision at the LOQ should be ≤ 20% RSD.
6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]
-
Procedure: Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic modifier).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Wavelength (e.g., ±2 nm).
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should still be met, and the results should not be significantly affected.
System Suitability Testing (SST) Before any sample analysis, a system suitability test must be performed to ensure that the chromatographic system is performing adequately.[3]
-
Procedure: Inject a standard solution containing a mixture of the two enantiomers (often a racemic mixture or a sample spiked with the undesired enantiomer at the specification limit).
-
Acceptance Criteria: Pre-defined limits for parameters such as resolution, tailing factor, theoretical plates, and injection precision must be met.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Resolution (Rs) ≥ 1.5 |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Recovery of 90-110% |
| Precision (Repeatability) | RSD ≤ 10% |
| Precision (Intermediate) | RSD ≤ 15% |
| Limit of Quantitation (LOQ) | S/N ratio ≈ 10; Precision (RSD) ≤ 20% |
| Limit of Detection (LOD) | S/N ratio ≈ 3 |
| Robustness | System suitability criteria met under varied conditions |
Practical Applications: Case Studies in Chiral Separation
The following case studies illustrate the application of chiral HPLC for the separation of enantiomers in different classes of pharmaceutical compounds.
Case Study 1: Separation of β-Blocker Enantiomers (Propranolol) The enantiomers of β-blockers often exhibit different pharmacological activities. A comparative study of the separation of (RS)-propranolol was performed using an α-glycoprotein (AGP) stationary phase and a β-cyclodextrin (BCD) stationary phase.[14] While both columns provided adequate separation, the AGP column offered a significantly faster analysis time.[14]
Case Study 2: Analysis of NSAID Enantiomers (Naproxen) Many non-steroidal anti-inflammatory drugs (NSAIDs) are marketed as racemates, while the S-enantiomer is typically the active form. The enantiomers of naproxen can be resolved using a Pirkle-type column (Whelk-O 1) with a normal-phase mobile phase of hexane-isopropanol-acetic acid.[4]
Case Study 3: Determination of Amphetamine Enantiomers Distinguishing between the illicit use of racemic amphetamine and the therapeutic use of single-enantiomer formulations is a common requirement in forensic and clinical analysis. The enantiomers of methamphetamine have been successfully separated using a macrocyclic glycopeptide CSP (Astec CHIROBIOTIC V2) with a polar ionic mobile phase. A baseline resolution was achieved, with the S-(+)-enantiomer eluting before the R-(-)-enantiomer.
Analyte [label="Analyte Properties"]; CSP [label="CSP Selection"]; Poly [label="Polysaccharide"]; Cyclo [label="Cyclodextrin"]; Protein [label="Protein"]; Pirkle [label="Pirkle-type"];
Analyte -> CSP; CSP -> Poly [label="Broad Applicability"]; CSP -> Cyclo [label="Aromatic Rings"]; CSP -> Protein [label="Ionic/Biological"]; CSP -> Pirkle [label="π-acidic/basic"]; }
Troubleshooting Common Issues in Chiral HPLC
Even with a well-developed method, problems can arise. Here are some common issues and their potential solutions:
| Problem | Potential Cause(s) | Solution(s) |
| Loss of Resolution | Column degradation, change in mobile phase composition, temperature fluctuations. | Use a new column, prepare fresh mobile phase, ensure stable column temperature. |
| Peak Tailing | Active sites on the column, secondary interactions, inappropriate mobile phase pH. | Use a mobile phase additive to block active sites, adjust mobile phase pH. |
| Irreproducible Retention Times | Leak in the system, air bubbles in the pump, column equilibration issues. | Check for leaks, degas the mobile phase, ensure adequate column equilibration time. |
| Ghost Peaks | Contamination in the mobile phase or injector, sample carryover. | Use high-purity solvents, clean the injector, include a needle wash step. |
For more detailed troubleshooting, consulting the instrument and column manufacturer's guides is recommended.[15]
Conclusion
The validation of stereochemical purity by chiral HPLC is a meticulous process that demands a deep understanding of chromatographic principles, a systematic approach to method development, and a rigorous adherence to regulatory guidelines. By carefully selecting the appropriate chiral stationary phase, optimizing the separation conditions, and thoroughly validating the method, researchers can ensure the generation of accurate and reliable data, ultimately contributing to the development of safer and more effective medicines. This guide provides a comprehensive framework for navigating this complex but essential aspect of pharmaceutical analysis.
References
Sources
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. dujps.com [dujps.com]
- 14. media.neliti.com [media.neliti.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Regioisomeric Nuances of Piperazine Pharmacology: A Comparative Guide
Introduction: The Privileged Piperazine Scaffold and the Subtlety of Regioisomerism
The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of biologically active compounds.[1] Its unique six-membered heterocyclic structure, with two opposing nitrogen atoms, imparts favorable physicochemical properties such as a large polar surface area, structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors.[2] These characteristics often translate to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles, alongside enhanced affinity and specificity for biological targets.[2]
However, the pharmacological activity of piperazine derivatives is exquisitely sensitive to the nature and, critically, the position of its substituents. A subtle shift in the placement of a functional group on an aromatic ring attached to the piperazine core—a concept known as regioisomerism—can dramatically alter a compound's interaction with its biological targets. This guide provides an in-depth comparison of the pharmacological profiles of two distinct sets of piperazine regioisomers, offering field-proven insights and experimental data to illuminate the profound impact of this structural nuance. We will first explore the clinically relevant antidepressant analogues, trazodone and nefazodone, followed by an investigation into the ortho-, meta-, and para-isomers of chlorophenylpiperazine (CPP), a family of compounds widely used as pharmacological probes.
Part 1: Trazodone vs. Nefazodone - A Tale of Two Triazolopyridines
Trazodone and nefazodone are structurally similar antidepressants, both featuring a phenylpiperazine moiety linked to a triazolopyridine core.[3] Despite their close resemblance, their pharmacological profiles exhibit key differences that have significant clinical implications.
Mechanism of Action and Receptor Binding Profiles
Both trazodone and nefazodone exert their primary therapeutic effects through a dual mechanism involving serotonin (5-HT) neurotransmission: they are antagonists at the 5-HT₂A receptor and also inhibit the serotonin transporter (SERT).[2][3] However, the potency and selectivity of these actions, as well as their interactions with other receptors, diverge significantly.
Recent studies have revealed that both trazodone and nefazodone act as allosteric ligands at SERT, inhibiting serotonin uptake in a mixed-competitive and noncompetitive manner, respectively.[4] This is a departure from the purely competitive inhibition seen with selective serotonin reuptake inhibitors (SSRIs).[4]
The most striking differences in their profiles lie in their affinities for other neurotransmitter receptors, particularly adrenergic receptors. Trazodone is a potent antagonist of α₁-adrenergic receptors, which is thought to contribute to its sedative effects.[2] Nefazodone possesses significantly lower affinity for these receptors, resulting in a less sedating profile.[3]
| Receptor/Transporter | Trazodone Kᵢ (nM) | Nefazodone Kᵢ (nM) | Reference |
| 5-HT₂A | 16 | 26 | [5] |
| 5-HT₁A | 78 | 80 | [5] |
| SERT | 160 | 300 | [5] |
| α₁-Adrenergic | 38 | 360 | [5] |
| α₂-Adrenergic | 340 | >10,000 | [5] |
| H₁ Histamine | 460 | 5,900 | [5] |
Table 1. Comparative receptor binding affinities (Kᵢ) of trazodone and nefazodone. Lower Kᵢ values indicate higher binding affinity.
Pharmacokinetic Profiles: The Crucial Role of Metabolism
The metabolism of trazodone and nefazodone is a critical determinant of their clinical profiles and drug-drug interaction potential. Both are extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][7] A key metabolite of both drugs is meta-chlorophenylpiperazine (mCPP), which itself is pharmacologically active.[6][7]
A crucial distinction is that nefazodone is a potent inhibitor of CYP3A4, while trazodone is a much weaker inhibitor.[3] This potent inhibition by nefazodone leads to a higher risk of clinically significant drug-drug interactions with other CYP3A4 substrates. Furthermore, nefazodone carries a black box warning for rare but life-threatening liver failure, a toxicity not associated with trazodone.[1]
| Parameter | Trazodone | Nefazodone | Reference |
| Half-life | 5-9 hours | 2-4 hours | [2][8] |
| Primary Metabolizing Enzyme | CYP3A4, CYP2D6 | CYP3A4 | [6][7] |
| Active Metabolites | m-chlorophenylpiperazine (mCPP) | Hydroxynefazodone, mCPP, Triazoledione | [6][7] |
| CYP3A4 Inhibition | Weak | Potent | [3] |
Table 2. Comparative pharmacokinetic parameters of trazodone and nefazodone.
Part 2: The Chlorophenylpiperazine (CPP) Regioisomers - A Study in Serotonergic Selectivity
The chlorophenylpiperazines, particularly the meta-isomer (mCPP), are widely utilized in neuroscience research as pharmacological probes to investigate the function of the serotonin system. The position of the chlorine atom on the phenyl ring—ortho (oCPP), meta (mCPP), or para (pCPP)—dramatically influences their interaction with serotonin receptors and transporters.
Chemical Structures of CPP Regioisomers
Caption: Structures of the ortho-, meta-, and para-chlorophenylpiperazine regioisomers.
Pharmacological Profile of mCPP: A Broad-Spectrum Serotonergic Agonist
mCPP is a non-selective serotonin receptor agonist with significant affinity for a wide range of 5-HT receptor subtypes. It also interacts with the serotonin transporter (SERT), exhibiting an IC₅₀ of 230 nM. Its broad-spectrum activity makes it a useful tool for globally stimulating the serotonin system, but this lack of selectivity can lead to complex and sometimes opposing physiological effects. For instance, its anxiogenic (anxiety-provoking) effects are thought to be mediated by its agonist activity at 5-HT₂C receptors.
| Receptor/Transporter | mCPP Kᵢ (nM) | Functional Activity | Reference |
| 5-HT₂C | 3.4 | Partial Agonist | |
| 5-HT₂B | 28.8 | Antagonist | |
| 5-HT₂A | 32.1 | Partial Agonist | |
| 5-HT₁A | 130 | Agonist | |
| 5-HT₁B | 160 | Agonist | |
| 5-HT₃ | ~1000 | Agonist | |
| SERT | 230 (IC₅₀) | Inhibitor/Releaser | |
| α₂-Adrenergic | 570 (IC₅₀) | - |
Table 3. Receptor binding affinities (Kᵢ) and functional activities of m-chlorophenylpiperazine (mCPP).
Pharmacological Profiles of oCPP and pCPP: A Data Gap
In contrast to the extensive characterization of mCPP, there is a notable lack of publicly available, quantitative pharmacological data for its ortho- and para-isomers. While these compounds are available as analytical standards and have been studied in the context of analytical separation, comprehensive receptor binding and functional activity profiles are not well-documented in the scientific literature.
This data gap highlights a critical area for future research. A systematic evaluation of the pharmacological profiles of oCPP and pCPP would provide invaluable insights into the structure-activity relationships of phenylpiperazines and could potentially lead to the discovery of more selective pharmacological tools or novel therapeutic agents. The limited available information suggests that pCPP also possesses central serotonin-mimetic action, but a detailed comparative analysis is not possible without further experimental data.
Part 3: Experimental Methodologies - Ensuring Data Integrity
The quantitative data presented in this guide are derived from well-established and validated experimental protocols. Understanding these methodologies is crucial for interpreting the results and appreciating the self-validating nature of the scientific process.
Radioligand Receptor Binding Assay
This is a fundamental technique used to determine the affinity of a compound for a specific receptor. The principle is based on the competition between a labeled ligand (radioligand) with a known high affinity for the receptor and the unlabeled test compound.
Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Cells expressing the target receptor or tissue homogenates are suspended in a cold lysis buffer.
-
The suspension is homogenized to disrupt the cells and release the membranes.
-
A series of centrifugation steps are performed to isolate and wash the cell membranes, which contain the receptors of interest.
-
The final membrane pellet is resuspended, and the total protein concentration is determined using a method like the bicinchoninic acid (BCA) assay.
-
-
Competitive Binding Incubation:
-
In a multi-well plate, a constant concentration of the radioligand and varying concentrations of the unlabeled test compound are added to wells containing the prepared membranes.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration, generating a sigmoidal competition curve.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value) is determined from this curve.
-
The IC₅₀ is then converted to the inhibition constant (Kᵢ), which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Cell-Based GPCR Assays
While binding assays measure affinity, functional assays measure the cellular response following receptor activation. For G-protein coupled receptors (GPCRs), which include most serotonin and adrenergic receptors, this often involves measuring the levels of intracellular second messengers like cyclic AMP (cAMP) or inositol phosphates (IPs).
Caption: The Gq-coupled signaling pathway activated by 5-HT₂A receptors, leading to downstream cellular responses.
Detailed Protocol: IP-One HTRF® Assay (for Gq-coupled receptors)
-
Cell Culture and Plating:
-
A cell line stably expressing the GPCR of interest (e.g., 5-HT₂A) is cultured under standard conditions.
-
Cells are harvested and plated into a multi-well assay plate and incubated to allow for cell attachment.
-
-
Compound Addition and Incubation:
-
Varying concentrations of the test compound (agonist or antagonist) are added to the cells.
-
The plate is incubated for a specific period to allow for receptor stimulation and the accumulation of the second messenger, inositol monophosphate (IP₁), which is a stable downstream metabolite of inositol triphosphate (IP₃).
-
-
Lysis and Detection:
-
A lysis buffer containing two detection reagents is added to each well: an IP₁ antibody labeled with a fluorescent donor (e.g., Europium cryptate) and an IP₁ analogue labeled with a fluorescent acceptor (e.g., d2).
-
The plate is incubated to allow the detection reagents to bind.
-
-
HTRF® Reading and Data Analysis:
-
The plate is read on an HTRF®-compatible microplate reader. In the absence of cellular IP₁, the antibody-donor and the IP₁-acceptor are in close proximity, resulting in a high FRET signal.
-
IP₁ produced by the cells upon receptor activation competes with the IP₁-acceptor for binding to the antibody-donor, leading to a decrease in the FRET signal.
-
The ratio of the acceptor and donor fluorescence signals is used to calculate a dose-response curve, from which the potency (EC₅₀ for agonists) or inhibitory potency (IC₅₀ for antagonists) can be determined.
-
Conclusion and Future Directions
This guide demonstrates that even minor positional changes in a substituent on a piperazine-based scaffold can lead to profound differences in pharmacological profiles. The comparison of trazodone and nefazodone highlights how regioisomeric differences can impact receptor selectivity, metabolism, and clinical safety. Similarly, the extensive data on mCPP, when contrasted with the sparse information on its ortho- and para-isomers, underscores the importance of comprehensive pharmacological characterization for all regioisomers of a new chemical series.
References
-
Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved January 24, 2026, from [Link]
-
Texas Health and Human Services. (n.d.). Medication Audit Criteria and Guidelines - Trazodone (Desyrel®), Nefazodone (Serzone®). Retrieved January 24, 2026, from [Link]
- Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., Ferrari, M. D., Cohen, A. F., & van Kempen, G. M. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of clinical psychopharmacology, 18(4), 289–295.
- Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
- El-Kasaby, A., Boytsov, D., Kasture, A., et al. (2024). Allosteric Inhibition and Pharmacochaperoning of the Serotonin Transporter by the Antidepressant Drugs Trazodone and Nefazodone. Molecular Pharmacology, 105(6), 289-299.
-
Drugs.com. (2023). Nefazodone vs Trazodone Comparison. Retrieved January 24, 2026, from [Link]
- Wall, S. C., & Messier, T. L. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Journal of neural transmission. General section, 102(2), 147–151.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). m-chlorophenylpiperazine. Retrieved January 24, 2026, from [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 24, 2026, from a relevant source. (Note: A generic URL cannot be provided as the original source might be a downloadable PDF. The content is based on standard industry protocols.)
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 24, 2026, from [Link]
- Dr. Oracle. (2025). What is the interaction between trazodone (an antidepressant) and nefazodone (Serzone), an antidepressant? Retrieved January 24, 2026, from a relevant source.
- Xu, H., & Zhang, Y. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 2269, 137–150.
- Li, A., et al. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Journal of Pharmaceutical Sciences.
- Davis, R., & Whittington, R. (1995). Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression. Drugs, 50(3), 521–554.
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved January 24, 2026, from [Link]
- Rotzinger, S., et al. (1998). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Journal of psychiatry & neuroscience : JPN, 23(3), 153–165.
- BenchChem. (2025). The Pharmacological Nuances of Nefazodone: A Technical Guide to Its Active Metabolites. Retrieved January 24, 2026, from a relevant source. (Note: A specific URL is not provided as the source is a vendor technical document.)
- Juckel, G., et al. (2006). A meta-analysis of clinical trials comparing the serotonin (5HT)-2 receptor antagonists trazodone and nefazodone with selective serotonin reuptake inhibitors for the treatment of major depressive disorder. Journal of affective disorders, 96(1-2), 1–11.
- Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Retrieved January 24, 2026, from a relevant source.
- Jilani, T. N., & Gibbons, J. R. (2023). Trazodone. In StatPearls.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429.
- Zalma, A., von Moltke, L. L., Granda, B. W., Harmatz, J. S., Shader, R. I., & Greenblatt, D. J. (2000). In vitro metabolism of trazodone by CYP3A: inhibition by ketoconazole and human immunodeficiency viral protease inhibitors.
-
U.S. Food and Drug Administration. (2002). Nefazodone 20152s032 Clinpharm BPCA. Retrieved January 24, 2026, from [Link]
- ResearchGate. (n.d.). Affinities (K i , nM) of trazodone at various binding sites. Retrieved January 24, 2026, from a table within a relevant publication on ResearchGate. (Note: A direct link to a specific table is not feasible.)
Sources
- 1. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of binding mechanisms at cholinergic, serotonergic, glycinergic and GABAergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. <i>m</i>-chlorophenylpiperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Differentiation of 2-Methylpiperazine and 3-Methylpiperazine Isomers
In the fields of pharmaceutical development and fine chemical synthesis, the precise identification of structural isomers is a critical control point. Positional isomers, such as 2-methylpiperazine and 3-methylpiperazine (more commonly known as 1-methylpiperazine), possess the same molecular formula (C₅H₁₂N₂) and molecular weight (100.16 g/mol ), but their distinct structural arrangements lead to different chemical properties and biological activities.[1][2] Consequently, robust analytical methods for their unambiguous differentiation are essential. This guide provides an in-depth comparison of the spectroscopic signatures of these two isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and definitive identification framework.
Molecular Structure: The Basis of Spectroscopic Differences
The fundamental difference between the two isomers lies in the position of the methyl group on the piperazine ring. In 2-methylpiperazine, the methyl group is attached to a carbon atom (C2) adjacent to a nitrogen atom. In 3-methylpiperazine (1-methylpiperazine), the methyl group is directly bonded to one of the nitrogen atoms (N1). This seemingly minor shift has significant implications for the molecule's symmetry and the chemical environment of each atom, which in turn governs their interaction with different spectroscopic probes.
Caption: Molecular structures of 2-methylpiperazine and 3-methylpiperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers due to its high sensitivity to the local chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
The ¹H NMR spectra of the two isomers are markedly different in terms of chemical shifts, signal multiplicities, and integration.
-
2-Methylpiperazine: The structure's asymmetry results in a more complex spectrum. We expect distinct signals for the methyl protons, the methine proton at C2, and the various methylene protons on the ring, which are no longer chemically equivalent. The proton on the second nitrogen (N-H) will also give a characteristic signal.
-
3-Methylpiperazine (1-Methylpiperazine): This isomer possesses a higher degree of symmetry. The N-methyl protons will appear as a sharp singlet. The four methylene protons adjacent to the methylated nitrogen (C2 and C6) are equivalent, as are the four methylene protons adjacent to the secondary amine (C3 and C5). This results in two distinct triplet-like signals for the ring protons, simplifying the spectrum significantly.
Table 1: Comparative ¹H NMR Spectral Data
| Assignment | 2-Methylpiperazine (Predicted) | 3-Methylpiperazine (1-Methylpiperazine) (Predicted) | Key Differentiator |
| -CH₃ Protons | Doublet, ~1.0-1.2 ppm | Singlet, ~2.2-2.4 ppm | Multiplicity: Doublet (coupled to C2-H) vs. Singlet (no adjacent protons). |
| Ring Protons | Multiple complex multiplets, ~2.5-3.0 ppm | Two distinct multiplets (triplet-like), ~2.4-2.8 ppm | Complexity: Highly complex spectrum vs. two simpler, symmetric signals. |
| N-H Protons | Broad singlet, variable shift | Broad singlet, variable shift | Not a primary differentiator. |
¹³C NMR provides a clear count of the number of unique carbon environments.
-
2-Methylpiperazine: Due to its asymmetry, all five carbon atoms are chemically non-equivalent, leading to five distinct signals in the ¹³C NMR spectrum.
-
3-Methylpiperazine (1-Methylpiperazine): The plane of symmetry renders carbons C2/C6 and C3/C5 equivalent. This results in only three distinct signals : one for the N-methyl carbon, one for the C2/C6 carbons, and one for the C3/C5 carbons.
Table 2: Comparative ¹³C NMR Spectral Data
| Isomer | Number of Signals | Predicted Chemical Shifts (ppm) | Key Differentiator |
| 2-Methylpiperazine | 5 | C-CH₃: ~15-20, Ring Carbons: ~45-55 | Signal Count: Five unique carbon signals. |
| 3-Methylpiperazine | 3 | N-CH₃: ~46, C2/C6: ~55, C3/C5: ~48 | Signal Count: Three unique carbon signals due to symmetry. |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides crucial structural information based on the fragmentation of the molecular ion (M⁺). While both isomers have a molecular ion peak at m/z 100, their fragmentation pathways are distinct.[3][4]
The dominant fragmentation mechanism for amines is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5]
-
2-Methylpiperazine: Alpha-cleavage can occur in two primary ways. Loss of the methyl group is less favorable. The most likely fragmentation is the cleavage of the C2-C3 bond within the ring, leading to a characteristic base peak at m/z 57 . Another significant fragment can be observed at m/z 44 .[2][3]
-
3-Methylpiperazine (1-Methylpiperazine): The most favorable alpha-cleavage involves the loss of a hydrogen radical from a carbon adjacent to a nitrogen, but a more diagnostic cleavage is the breaking of the C2-C3 bond. This leads to the formation of a highly stable iminium ion, resulting in a characteristic base peak at m/z 58 .[6] Loss of the methyl group can also lead to a fragment at m/z 85.[6]
Caption: Key fragmentation pathways for the two methylpiperazine isomers in EI-MS.
Table 3: Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) | Key Differentiator |
| 2-Methylpiperazine | 100 | 57 | 44, 85 | Base Peak: The most intense peak is at m/z 57.[2] |
| 3-Methylpiperazine | 100 | 58 | 43, 85 | Base Peak: The most intense peak is at m/z 58.[1][6] |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is useful for confirming the presence of key functional groups but offers more subtle clues for distinguishing these isomers compared to NMR or MS.
-
Both Isomers: Will show characteristic N-H stretching bands (typically a medium, sharp peak around 3300-3500 cm⁻¹), C-H stretching from the methyl and methylene groups (2850-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
-
Key Difference: The primary distinction lies in the "fingerprint region" (below 1500 cm⁻¹). The different symmetry and bond arrangements will result in a unique pattern of C-N stretching and skeletal vibrations for each isomer. For instance, the C-N stretching vibrations in 3-methylpiperazine (a tertiary amine) will differ from those in 2-methylpiperazine (which contains two secondary amines). While a reference spectrum is needed for definitive identification, the overall pattern in this region will be distinct.[7]
Experimental Protocols
To ensure reproducible and high-quality data, the following standard protocols are recommended.
Caption: General workflow for the spectroscopic analysis of methylpiperazine isomers.
-
Sample Preparation: Accurately weigh 5-10 mg of the methylpiperazine isomer and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[8]
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.[9]
-
Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.
-
Sample Introduction: Introduce a dilute solution of the analyte (e.g., 1 mg/mL in methanol) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-150 amu.
-
Interpretation: Identify the molecular ion peak and compare the relative intensities of the key fragment ions, particularly the base peak, to differentiate the isomers.[8]
-
Sample Preparation: For liquid samples, place a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, prepare a KBr pellet or a mull.
-
Background: Record a background spectrum of the clean ATR crystal or the KBr pellet.
-
Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Compare the resulting spectrum against a reference database or known standard, paying close attention to the fingerprint region.
Conclusion
While IR spectroscopy can offer supporting evidence, NMR spectroscopy and Mass Spectrometry provide the most definitive and unambiguous methods for differentiating 2-methylpiperazine and 3-methylpiperazine. The key diagnostic features are:
-
¹H NMR: The singlet vs. doublet nature of the methyl signal.
-
¹³C NMR: The number of unique carbon signals (three for 3-methylpiperazine vs. five for 2-methylpiperazine).
-
Mass Spectrometry: The m/z value of the base peak (m/z 58 for 3-methylpiperazine vs. m/z 57 for 2-methylpiperazine).
By employing these techniques and understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify these critical isomers, ensuring the integrity and quality of their work.
References
-
de Moura Lopes, J. P., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Available at: [Link]
-
PubChem. (n.d.). 1-Methylpiperazine. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 2-Methylpiperazine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 1013-1022. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from: [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine, 2-methyl-. NIST Chemistry WebBook. Retrieved from: [Link]
-
Wanhongrun. (2026). What is the mass spectrum of methyl piperazine?. Blog. Retrieved from: [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from: [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from: [Link]
Sources
- 1. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine, 2-methyl- [webbook.nist.gov]
- 4. Piperazine, 1-methyl- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What is the mass spectrum of methyl piperazine? - Blog - Wanhongrun [zbwhr.com]
- 7. Piperazine, 1-methyl- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. revroum.lew.ro [revroum.lew.ro]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride. As a Senior Application Scientist, my objective is to move beyond mere instruction and provide a framework of understanding, ensuring that these procedures are not just followed, but are also understood in the context of laboratory safety and regulatory compliance. The causality behind each step is explained to build a self-validating system of safety and trust for the researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Immediate Safety Profile & Hazard Identification
Before any handling or disposal can be considered, a complete understanding of the chemical's hazard profile is paramount. (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, like many piperazine derivatives, is a corrosive substance.[1][2] Its hydrochloride salt form contributes to its acidic and corrosive properties. The primary danger associated with this compound is its ability to cause severe chemical burns to skin and eyes.[1]
The toxicological properties of this specific material have not been exhaustively investigated, which necessitates treating it with a high degree of caution.[1] The immediate safety profile is summarized below.
| Hazard Identification | Description |
| GHS Pictogram | GHS05 (Corrosion) [1] |
| Signal Word | Danger [1] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. [1] |
| Primary Routes of Exposure | Skin/eye contact, inhalation of dust, ingestion.[1] |
The Disposal Mandate: High-Temperature Incineration
The most direct and authoritative guidance for the disposal of this compound comes from its Safety Data Sheet (SDS). The mandated method of disposal is incineration .[1]
Specifically, the protocol is to "Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and Exhaust air."[1] This process ensures the complete thermal destruction of the compound, preventing its release into the environment. It is strictly prohibited to dispose of this chemical via sewer drains or in standard refuse.[3][4][5]
Personnel Protection & Safe Handling
Safe disposal begins with safe handling. Exposure prevention is the primary goal. Given the corrosive nature of the compound, the following Personal Protective Equipment (PPE) is mandatory.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. When handling larger quantities or when there is a risk of dust generation, a face shield should be worn in addition to goggles.[1][5]
-
Skin Protection: A laboratory coat is essential. Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[5]
-
Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust.[6][7]
Causality: The core principle here is barrier protection. The corrosive nature of this amine salt means any direct contact with tissue can cause immediate and severe damage. The use of a fume hood is critical because fine powders can easily become airborne during transfer, creating an inhalation hazard that is just as dangerous as direct skin contact.[6]
Step-by-Step Disposal Protocol
This protocol outlines the process from the moment the chemical is designated as waste to its final collection by Environmental Health & Safety (EHS) personnel.
Step 1: Waste Characterization & Segregation
-
Identify as Hazardous Waste: As a corrosive chemical (EPA Hazardous Waste Code D002 may apply), this compound must be managed as hazardous waste.[8]
-
Segregate Incompatibles: This compound is an acidic salt. It must be stored separately from bases, strong oxidizing agents, and other incompatible chemical classes to prevent dangerous reactions.[9][10] Use secondary containment, such as a plastic bin, to ensure segregation is maintained.[9][11]
Step 2: Containerization & Labeling
-
Select a Proper Container: Use a designated hazardous waste container that is in good condition and made of a compatible material (e.g., polyethylene). The container must have a secure, screw-top lid.[12][13] Never use laboratory glassware for waste accumulation.[12]
-
Keep Container Closed: The waste container must remain closed at all times, except when you are actively adding waste.[11][13] This prevents spills and the release of dust or vapors.
-
Label Correctly: Affix a completed EHS Hazardous Waste Label to the container.[3] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride .
-
The approximate quantity of the waste.
-
Step 3: Arranging for Disposal
-
Store in a Satellite Accumulation Area (SAA): Keep the properly labeled and sealed waste container in a designated SAA within your laboratory.[9][13] This area must be at or near the point of waste generation and under the control of laboratory personnel.[13]
-
Request Pickup: Once the container is full, or if the waste is no longer being generated, schedule a pickup from your institution's EHS department.[3] EHS is responsible for transporting the waste to a licensed disposal facility for incineration.
Disposal Workflow Diagram
Caption: A workflow for the safe disposal of corrosive chemical waste.
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup Protocol
-
Evacuate and Alert: Ensure the immediate area is clear of personnel and alert colleagues.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.
-
Contain the Spill: For a solid spill, the primary goal is to prevent dust from becoming airborne.[2] Do not sweep dry.
-
Clean Up: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[8] Carefully scoop or sweep the material into your designated hazardous waste container.[6][7]
-
Decontaminate: Once the bulk material is removed, decontaminate the surface. Place absorbent paper over the area and wet it with an appropriate cleaning solution (e.g., water), allowing sufficient contact time.[14] All cleanup materials (gloves, wipes, absorbent pads) are also hazardous waste and must be placed in the sealed container.[8]
Personnel Exposure Protocol
-
If Inhaled: Move the person to fresh air immediately. Seek medical attention.[15]
-
In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety.[Link]
-
Benzyl Esters. Organic Chemistry Portal.[Link]
-
Chemical and Hazardous Waste. Harvard Environmental Health and Safety.[Link]
-
Decontamination - Biosafety Manual. Stanford Environmental Health & Safety.[Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.[Link]
- Process for recovering benzyl benzoate.
-
Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.[Link]
-
Chemical Waste. University of Missouri Environmental Health & Safety.[Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. carlroth.com [carlroth.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
A Researcher's Guide to Safely Handling (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the promise of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride (CAS No. 1217720-49-4). As your partner in research, we aim to provide value beyond the product itself, building a foundation of trust through scientifically grounded safety protocols. This document is structured to offer not just procedural steps, but the rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
(s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a solid, powdered substance.[1] While comprehensive toxicological data is not fully available for this specific compound, the Globally Harmonized System (GHS) classifications for similar structures and available data indicate several potential hazards that must be managed.[2]
The primary hazards identified are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental ingestion, skin contact, eye exposure, and inhalation of the powder.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Scale | Required PPE | Rationale |
| Weighing and Aliquoting | Lab Bench | - Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat- N95 Respirator (or equivalent) | High risk of generating airborne dust. Respiratory protection is crucial. |
| Solution Preparation | Lab Bench | - Nitrile Gloves- Safety Goggles- Lab Coat | Risk of splashes and direct skin/eye contact. Goggles offer superior protection over glasses. |
| Reaction Setup and Monitoring | Fume Hood | - Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat | Operations are contained, reducing inhalation risk. Focus is on preventing skin and eye contact. |
| Work-up and Purification | Fume Hood | - Nitrile Gloves- Safety Goggles- Lab Coat | Potential for splashes and aerosol generation during processes like solvent evaporation. |
| Large-Scale Handling (>100g) | Controlled Area | - Chemical Resistant Gloves (e.g., thicker nitrile or neoprene)- Chemical Splash Goggles and Face Shield- Chemical Resistant Apron over Lab Coat- Half-mask Respirator with P100 filters | Increased quantities elevate the risk of significant exposure from spills or airborne particles. |
A Note on Glove Selection: Always use compatible chemical-resistant gloves.[3] Nitrile gloves are a good initial choice for handling small quantities of solid material. For prolonged handling or when working with solutions, consult a glove compatibility chart. Double-gloving is recommended when handling highly concentrated solutions.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a systematic workflow is paramount. The following protocols are designed to be self-validating, ensuring safety at each step.
-
Designate an Area: Before handling, designate a specific area for weighing, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne powder.
-
Assemble PPE: Don the required PPE as outlined in the table above. For weighing, an N95 respirator is mandatory to prevent inhalation of fine particles.[2]
-
Grounding: To prevent static discharge that can cause powder to become airborne, use anti-static weigh boats and ground the balance if possible.
-
Handling: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as pouring from a height.
-
Clean-Up: Immediately after weighing, carefully wipe down the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.
-
Work in a Fume Hood: All solution preparations should be conducted in a certified chemical fume hood to minimize inhalation exposure to both the powder and solvent vapors.
-
Add Solid to Solvent: To minimize dust, add the weighed solid to the solvent rather than vice-versa.
-
Sealing: Ensure the container is securely sealed after the solid is dissolved. The compound is soluble in DMSO.[1]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Visualizing the PPE Selection Workflow
To aid in the decision-making process for PPE selection, the following workflow diagram illustrates the key considerations.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[3][4] Remove contaminated clothing.[5] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][5] If respiratory irritation or difficulty in breathing occurs, seek immediate medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious.[3] Do NOT induce vomiting.[5] Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is a legal and ethical responsibility.
-
Solid Waste: All disposable materials contaminated with (s)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride (e.g., weigh boats, contaminated gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not discharge to sewer systems.[6] The container should be properly labeled and stored in a secondary containment tray.
-
Disposal Method: Dispose of all waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[5][7]
By integrating these safety protocols into your daily laboratory operations, you can confidently advance your research while ensuring the well-being of your team. This commitment to safety is the bedrock upon which scientific progress is built.
References
-
Fisher Scientific. Safety Data Sheet for 1-Methylpiperazine.
- J & W PharmLab, LLC.Material Safety Data Sheet for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride. [URL: Not Available]
-
Sigma-Aldrich. Safety Data Sheet for 1-Methylpiperazine.
-
Fisher Scientific. Safety Data Sheet for Benzyl-1-piperazinecarboxylate.
-
Fisher Scientific. Safety Data Sheet for 2-Methylpiperazine.
-
Sun-shinechem. (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | CAS 1217720-49-4.
-
BLD Pharm. (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | CAS 1217720-49-4.
- Biosynth.
-
BLD Pharm. Benzyl 2-methylpiperazine-1-carboxylate | CAS 444666-46-0.
-
PubChem. Benzyl piperazine-1-carboxylate.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate.
- CymitQuimica.
Sources
- 1. (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | CAS 1217720-49-4 | Sun-shinechem [sun-shinechem.com]
- 2. 1217720-49-4|(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
